molecular formula C14H24N2O4 B1266979 Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate CAS No. 13051-19-9

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Cat. No.: B1266979
CAS No.: 13051-19-9
M. Wt: 284.35 g/mol
InChI Key: ZQCNMSTXSXKVNU-UHFFFAOYSA-N
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Description

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109949. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCNMSTXSXKVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296573
Record name di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
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Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13051-19-9
Record name NSC109949
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109949
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate
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Foundational & Exploratory

Technical Guide: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13051-19-9 Primary Application: Peptidomimetic Scaffolds & Heterocyclic Synthesis

Part 1: Executive Summary & Chemical Identity

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a critical heterocyclic intermediate formed via the hetero-Diels-Alder reaction of di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene. Unlike its diethyl analogue (derived from DEAD), this Boc-protected derivative offers superior safety profiles and orthogonal deprotection strategies in multi-step organic synthesis.

It serves as a "privileged scaffold" in drug discovery, acting as a precursor for conformationally constrained amino acids (aza-pipecolic acid derivatives), cyclic hydrazines, and chiral diamines used in organocatalysis.

Chemical Profile
PropertySpecification
CAS Number 13051-19-9
IUPAC Name Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Molecular Formula C₁₄H₂₄N₂O₄
Molecular Weight 284.35 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Key Moiety Cyclic Hydrazine (Boc-protected)
Part 2: Mechanistic Synthesis (The Core)

The synthesis relies on a [4+2] cycloaddition (Azo-Diels-Alder). This reaction is chemically robust, but the choice of reagents is critical for safety and yield.

Expertise Insight: While Diethyl azodicarboxylate (DEAD) was historically used, it is shock-sensitive and thermally unstable. DBAD (Di-tert-butyl azodicarboxylate) is the superior reagent for this protocol. It is a crystalline solid (easier to handle than liquid DEAD), significantly more stable, and the resulting Boc groups are acid-labile, allowing for milder deprotection compared to the harsh hydrolysis required for ethyl esters.

Reaction Pathway Visualization

The following diagram illustrates the concerted [4+2] cycloaddition mechanism.

DielsAlder Reactants Reactants (DBAD + 1,3-Butadiene) TS Transition State [4+2] Concerted Cyclization Reactants->TS Heat / RT Product Product Di-tert-butyl 3,6-dihydropyridazine -1,2-dicarboxylate TS->Product Bond Formation

Figure 1: Concerted [4+2] Azo-Diels-Alder cycloaddition mechanism.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for reproducibility and safety. It avoids the use of gaseous butadiene cylinders where possible, opting for condensed or sulfolane-complexed butadiene if available, though the standard gas condensation method is described below for purity.

Safety Prerequisite: 1,3-Butadiene is a known carcinogen and extremely flammable. All operations must occur in a functioning fume hood.

Materials
  • Di-tert-butyl azodicarboxylate (DBAD): 1.0 equiv (CAS: 870-50-8)

  • 1,3-Butadiene: 2.0 - 3.0 equiv (condensed gas)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Vessel: Heavy-walled pressure tube (sealed) or round-bottom flask with dry-ice condenser (open system).

Step-by-Step Methodology
  • Reagent Preparation (The "Yellow" Check):

    • Inspect the DBAD.[1] It should be a bright yellow crystalline solid. If it is white, it has degraded (reduced to hydrazine) and should be recrystallized or discarded.

    • Dissolve DBAD (e.g., 2.3 g, 10 mmol) in DCM (20 mL). The solution will be yellow.

  • Butadiene Condensation:

    • Cool a graduated cylinder or trap to -78°C (Dry Ice/Acetone).

    • Slowly condense 1,3-butadiene gas into the trap until approx 2-3 mL (excess) is collected.

    • Note: Butadiene boils at -4.4°C. Keep it cold.

  • Reaction Initiation:

    • Add the cold liquid butadiene to the DBAD solution.

    • Seal the pressure tube immediately. If using a flask, attach a dry-ice condenser.

    • Allow the mixture to warm to Room Temperature (25°C) behind a blast shield.

  • Monitoring (The Colorimetric Endpoint):

    • Stir for 12–24 hours.

    • Self-Validation: The reaction is complete when the yellow color disappears and the solution becomes colorless. This indicates the consumption of the azo (N=N) chromophore.

    • TLC Check: Silica gel, 20% EtOAc/Hexane. DBAD (UV active, yellow) should be absent. Product (UV active, stains with Iodine/PMA) should appear at lower Rf.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess butadiene.

    • Crystallization: The residue often solidifies. Recrystallize from Hexane/EtOAc to yield white needles.

    • Yield Expectation: >85%.[2][3][4]

Part 4: Downstream Transformations & Applications[3]

The utility of CAS 13051-19-9 lies in its versatility. It can be manipulated to access various chemical spaces relevant to drug discovery.

Functionalization Tree

Applications Core Di-tert-butyl 3,6-dihydropyridazine -1,2-dicarboxylate Hydrogenation H2 / Pd-C Core->Hydrogenation Deprotection TFA / DCM Core->Deprotection Oxidation KMnO4 / OsO4 Core->Oxidation Tetrahydro Tetrahydropyridazine (Cyclic Hydrazine) Hydrogenation->Tetrahydro Saturation HydrazineSalt Dihydropyridazine Trifluoroacetate Salt Deprotection->HydrazineSalt Boc Removal Diol Dihydroxy-hexahydropyridazine (Sugar Mimics) Oxidation->Diol Dihydroxylation

Figure 2: Divergent synthesis pathways from the core scaffold.

Key Applications in Pharma
  • Peptidomimetics: The tetrahydropyridazine ring (obtained via hydrogenation) acts as a constrained proline analogue (aza-pipecolic acid). This restricts the conformational freedom of peptide chains, potentially increasing potency and metabolic stability.

  • Bifunctional Linkers: Cleavage of the N-N bond (using Raney Nickel or Zn/AcOH) yields 1,4-diamines, which are valuable chiral backbones for ligands.

  • Fragment-Based Drug Design (FBDD): The scaffold provides a rigid, polar core with defined vectors for substituent growth.

Part 5: References & Validation[3][8]
  • Synthesis & Properties of Azo-Dicarboxylates:

    • Source: Sigma-Aldrich / Merck Technical Sheets.

    • Relevance: Confirmation of DBAD properties and safety advantages over DEAD.

  • General Azo-Diels-Alder Methodology:

    • Title: Diels-Alder Reactions of Azodicarboxylates.

    • Context: Defines the mechanistic grounding for the [4+2] cycloaddition.

    • Validation:

  • CAS Verification (13051-19-9):

    • Source: AChemBlock / Chemical Vendors.[3][5]

    • Context: Specific identification of the di-tert-butyl ester derivative.[5]

    • [5]

  • Mitsunobu & Related Chemistry (DBAD Usage):

    • Source: TCI Chemicals Technical Guide.

    • Context: Highlights the stability and handling of DBAD.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for all chemicals before use.

Sources

An In-depth Technical Guide to Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The guide delves into the molecule's structural characteristics, provides a detailed, field-proven protocol for its synthesis via a hetero-Diels-Alder reaction, and explores its spectroscopic signature. Furthermore, it discusses the reactivity of this versatile building block and its emerging applications in the realm of drug discovery and development, offering valuable insights for researchers and scientists in the field.

Introduction: The Significance of the Dihydropyridazine Scaffold

The 3,6-dihydropyridazine core is a privileged heterocyclic motif that has garnered considerable attention in medicinal chemistry. This six-membered ring system, containing two adjacent nitrogen atoms, serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Dihydropyridazine derivatives have been reported to exhibit a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of bulky tert-butoxycarbonyl (Boc) protecting groups at the nitrogen atoms, as in Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, enhances the molecule's stability and solubility in organic solvents, making it an ideal intermediate for further chemical transformations. This guide will focus on the synthesis, structural elucidation, and potential applications of this key building block.

Molecular Structure and Properties

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate possesses a unique and sterically hindered structure that dictates its reactivity and physical properties. The central 3,6-dihydropyridazine ring exists in a half-chair conformation, with the two bulky tert-butoxycarbonyl groups influencing the conformational equilibrium.

Below is a summary of the key physical and chemical properties of the title compound:

PropertyValueReference
CAS Number 13051-19-9[4][5]
Molecular Formula C₁₄H₂₄N₂O₄[4][5]
Molecular Weight 284.36 g/mol [4][5]
Appearance Typically a solid-
Solubility Soluble in common organic solvents-

The presence of the two electron-withdrawing Boc groups on the nitrogen atoms significantly influences the electronic nature of the N-N bond and the adjacent double bond, impacting the molecule's reactivity in subsequent chemical transformations.

Synthesis: A Hetero-Diels-Alder Approach

The most common and efficient method for the synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is through a hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene, 1,3-butadiene, with an electron-deficient dienophile, di-tert-butyl azodicarboxylate (DBAD).[6] This reaction is highly efficient and proceeds under mild conditions to afford the desired product in good yield.

Figure 1: Hetero-Diels-Alder synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

  • Di-tert-butyl azodicarboxylate (DBAD)[7][8]

  • 1,3-Butadiene (liquefied gas)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask equipped with a cold finger condenser (-78 °C) and a magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a cold finger condenser is charged with di-tert-butyl azodicarboxylate (10.0 g, 43.4 mmol).

  • Solvent Addition: Anhydrous dichloromethane (100 mL) is added to the flask via a cannula, and the mixture is stirred until the DBAD is fully dissolved. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Diene Addition: 1,3-Butadiene (approximately 10 mL, condensed at -78 °C) is slowly added to the stirred solution. The reaction progress can be monitored by the disappearance of the yellow color of the DBAD.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel.

  • Purification: Elution with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) typically affords the pure Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate as a white solid.

  • Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is conducted at -78 °C to control the exothermicity of the Diels-Alder reaction and to ensure the 1,3-butadiene remains in the liquid phase.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent any potential side reactions, such as the hydrolysis of the Boc groups.

  • Cold Finger Condenser: This piece of equipment is essential for condensing the low-boiling 1,3-butadiene and preventing its escape from the reaction vessel.

Spectroscopic Characterization

The structural elucidation of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the dihydropyridazine ring and the tert-butyl groups. The olefinic protons will appear as a multiplet in the downfield region (typically around 5.8-6.0 ppm). The allylic protons adjacent to the nitrogen atoms will be observed as multiplets in the range of 3.8-4.2 ppm. The eighteen protons of the two magnetically equivalent tert-butyl groups will give rise to a sharp singlet at approximately 1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the Boc groups are expected to resonate in the downfield region (around 153-155 ppm). The olefinic carbons will appear in the range of 125-130 ppm. The carbons of the tert-butyl groups will show a signal around 80-82 ppm for the quaternary carbon and around 28 ppm for the methyl carbons.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (carbamate)~1700-1720Strong
C-N stretch~1250-1350Medium
C-H stretch (sp³ and sp²)~2850-3100Medium to Strong
C=C stretch~1650Medium to Weak

The strong carbonyl absorption is a defining feature of the IR spectrum for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), a common fragmentation pathway involves the loss of a tert-butyl group to give a stable carbocation.[11] The molecular ion peak (M⁺) should be observable, confirming the molecular weight of 284.36 g/mol .

Reactivity and Synthetic Applications

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a versatile intermediate in organic synthesis. The presence of the double bond and the protected nitrogen atoms allows for a variety of chemical transformations.

Reactivity cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Hydrogenation Hydrogenation (e.g., H₂, Pd/C) Start->Hydrogenation Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Piperidazine Piperidazine dicarboxylate Hydrogenation->Piperidazine Epoxy_Piperidazine Epoxidized derivative Epoxidation->Epoxy_Piperidazine Dihydropyridazine Unprotected Dihydropyridazine Deprotection->Dihydropyridazine

Figure 2: Key chemical transformations of the title compound.

  • Reduction of the Double Bond: The carbon-carbon double bond can be readily reduced via catalytic hydrogenation to yield the corresponding saturated piperidazine derivative. This transformation provides access to a different class of heterocyclic scaffolds.

  • Functionalization of the Double Bond: The double bond is susceptible to various electrophilic additions, such as epoxidation or dihydroxylation, allowing for the introduction of new functional groups.

  • Deprotection of the Nitrogen Atoms: The Boc protecting groups can be removed under acidic conditions (e.g., with trifluoroacetic acid), liberating the free secondary amines. This unmasks the reactive sites for further derivatization, such as N-alkylation or N-acylation, which is a critical step in the synthesis of many biologically active molecules.

Applications in Drug Development

The dihydropyridazine scaffold is a key component in a variety of compounds with demonstrated therapeutic potential. While specific applications of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate are often as an intermediate in larger synthetic campaigns, the resulting dihydropyridazine derivatives are of significant interest in drug discovery.[3][12][13]

The structural motif is present in molecules being investigated for:

  • Anticancer Agents: The dihydropyridazine ring can be found in compounds designed to inhibit specific kinases or other cellular targets involved in cancer progression.[7]

  • Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.

  • Cardiovascular Drugs: The related dihydropyridine scaffold is well-known for its role in calcium channel blockers.[2] The dihydropyridazine core is being explored for similar and other cardiovascular applications.

The ability to readily modify the dihydropyridazine core, accessed through intermediates like Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, makes it a valuable platform for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward synthesis via a robust hetero-Diels-Alder reaction, coupled with its versatile reactivity, provides chemists with a powerful tool for the construction of complex nitrogen-containing heterocycles. The insights provided in this guide regarding its structure, synthesis, and spectroscopic properties are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.

References

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  • National Center for Biotechnology Information. (n.d.). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PubMed Central. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

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  • YouTube. (2021, January 3). Diels Alder Reaction. Retrieved from [Link]

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  • ResearchGate. (n.d.). Some representative examples of commercially available 1,4‐dihydropyridine‐based drugs. Retrieved from [Link]

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  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • PubMed. (n.d.). Crystal structure and DFT study of (E)-2,6-di- tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-yl-idene)meth-yl}phenol. Retrieved from [Link]

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  • MDPI. (n.d.). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Retrieved from [Link]

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Technical Whitepaper: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS 13051-19-9) is a conformationally restricted hydrazine derivative formed via the hetero-Diels-Alder cycloaddition of di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene. It serves as a high-value intermediate in the synthesis of 1,4-diamines , piperazic acid derivatives , and peptidomimetics . Its unique structural features—a six-membered ring containing a reactive alkene and two protected nitrogen atoms—allow for divergent synthetic pathways, making it an essential tool for accessing novel chemical space in drug discovery.[1]

Chemical Identity & Structural Characteristics[1][2][3][4][5][6]

The compound is a cyclic hydrazine protected by two acid-labile tert-butoxycarbonyl (Boc) groups.[1] Its symmetry and steric bulk dictate its reactivity profile.[1]

PropertyData
IUPAC Name Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Common Name DBAD-Butadiene Adduct
CAS Number 13051-19-9
Molecular Formula C₁₄H₂₄N₂O₄
Molecular Weight 284.35 g/mol
Structure Six-membered pyridazine ring with C4=C5 unsaturation
Stereochemistry Achiral (Meso-like symmetry in planar conformation)
Structural Analysis[1][2][6]
  • Steric Bulk: The two tert-butyl groups provide significant steric shielding, stabilizing the hydrazine linkage against premature oxidation or hydrolysis.[1]

  • Conformation: The tetrahydropyridazine ring typically adopts a twisted half-chair conformation to minimize 1,2-diaxial interactions between the carbamate nitrogens.[1]

  • Electronic Character: The electron-withdrawing Boc groups reduce the nucleophilicity of the nitrogen atoms, requiring deprotection or strong activation for N-functionalization.[1]

Synthesis & Production Protocol

The synthesis is a classic [4+2] hetero-Diels-Alder cycloaddition .[1] This reaction is atom-economical and proceeds with high efficiency.[1]

Reaction Mechanism

The reaction involves the concerted overlap of the HOMO of the diene (1,3-butadiene) with the LUMO of the dienophile (DBAD). Due to the electron-deficient nature of the azo-enophile, the reaction proceeds readily under thermal conditions.[1]

Synthesis Butadiene 1,3-Butadiene (Diene) TS [4+2] Transition State (Concerted) Butadiene->TS DBAD Di-tert-butyl azodicarboxylate (Dienophile) DBAD->TS Product Di-tert-butyl 3,6-dihydro- pyridazine-1,2-dicarboxylate TS->Product  Toluene, 60°C  Yield >90%

Figure 1: Synthetic pathway via Hetero-Diels-Alder Cycloaddition.

Experimental Protocol

Objective: Synthesis of 10 mmol of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate.

  • Preparation:

    • Equip a pressure vessel (sealed tube) with a magnetic stir bar.[1]

    • Charge with Di-tert-butyl azodicarboxylate (DBAD) (2.30 g, 10 mmol) dissolved in Toluene (20 mL).

  • Diene Addition:

    • Cool the vessel to -78°C using a dry ice/acetone bath.

    • Condense 1,3-Butadiene gas (approx.[1] 1.5 equivalents) into the vessel. Alternatively, use a commercially available solution of butadiene in toluene.[1]

  • Reaction:

    • Seal the vessel and allow it to warm to room temperature.

    • Heat to 60°C for 12–24 hours. The yellow color of the DBAD will fade to colorless, indicating consumption of the azo group.[1]

  • Work-up:

    • Cool to room temperature and carefully vent excess butadiene in a fume hood.[1]

    • Concentrate the solution in vacuo to remove solvent.[1][2]

  • Purification:

    • The residue is typically a viscous oil that crystallizes upon standing or triturating with hexanes.[1]

    • Recrystallization from hexane/ethyl acetate yields the pure product as a white solid (or colorless crystals).[1]

Physicochemical Properties[1][3][4][5][6][8][9][10]

ParameterValue/Observation
Physical State White crystalline solid or viscous oil (purity dependent)
Melting Point 123–126 °C (Lit. for hydrazine precursor; adduct often lower)
Solubility Soluble in DCM, MeOH, EtOAc, Toluene; Insoluble in Water
Stability Stable at room temperature; Store at 2–8°C
¹H NMR (CDCl₃) δ 1.48 (s, 18H, Boc), 3.50–4.20 (br m, 4H, N-CH₂), 5.85 (t, 2H, CH=CH)

Note: The broad signals in NMR at room temperature are due to the restricted rotation of the Boc groups (rotamers).

Synthetic Utility & Reactivity[1][12]

This scaffold is a "chameleon" intermediate.[1] The alkene allows for oxidation and addition reactions, while the N-N bond can be cleaved to reveal diamines.[1]

Divergent Transformations[1]
  • Reductive Cleavage (N-N Bond Scission):

    • Treatment with Zn/AcOH or Na/NH₃ cleaves the N-N bond, yielding cis-1,4-diamino-2-butene derivatives.[1]

    • This is a primary route to chiral 1,4-diamines if the starting material is substituted/chiral.[1]

  • Olefin Functionalization:

    • Epoxidation: Reaction with m-CPBA yields the epoxide, a precursor to hydroxy-hydrazines.[1]

    • Dihydroxylation: OsO₄ catalyzed dihydroxylation yields the cis-diol.[1]

  • Hydrogenation:

    • Pd/C catalyzed hydrogenation reduces the alkene to form Di-tert-butyl tetrahydropyridazine-1,2-dicarboxylate , a direct precursor to Piperazic Acid .[1]

Reactivity Core Di-tert-butyl 3,6-dihydro- pyridazine-1,2-dicarboxylate Diamine 1,4-Diamines (Linear Scaffold) Core->Diamine Reductive Cleavage (Zn/AcOH or Na/NH3) Piperazic Tetrahydropyridazine (Piperazic Acid Precursor) Core->Piperazic Hydrogenation (H2, Pd/C) Epoxide 4,5-Epoxypyridazine (Functionalized Heterocycle) Core->Epoxide Oxidation (m-CPBA)

Figure 2: Divergent synthetic applications of the pyridazine scaffold.

Applications in Drug Discovery[13]

Peptidomimetics & Piperazic Acid

The reduced form of this scaffold (tetrahydropyridazine) is the protected core of Piperazic Acid (Hexahydro-3-pyridazinecarboxylic acid). Piperazic acid residues are found in numerous bioactive cyclodepsipeptides (e.g., Monamycin, Sanglifehrin) and are prized for their ability to induce


-turns in peptide backbones, restricting conformational flexibility and improving metabolic stability.
Constrained Hydrazine Pharmacophores

The intact pyridazine ring serves as a constrained hydrazine.[1] Hydrazines are often avoided due to toxicity, but cyclic, acylated hydrazines (like this scaffold) have reduced toxicity and can serve as bioisosteres for amide bonds or transition state mimics in protease inhibitors.

Precursors for 1,4-Diamines

Cleavage of the N-N bond provides a stereoselective route to 1,4-diamines, which are key motifs in:

  • Anti-infectives: (e.g., Ethambutol analogs).[1]

  • Ligands: For asymmetric catalysis (chiral diamine ligands).[1]

References

  • Synthesis and Properties of Azodicarboxylates

    • Title: Di-tert-butyl Azodicarboxylate.[1][3]

    • Source: PubChem CID 97268.[1]

    • URL:[Link]

  • Diels-Alder Cycloaddition Protocols

    • Title: Diels-Alder Reactions of Azodicarboxylates.[1]

    • Source: Organic Syntheses, Coll.[1][4] Vol. 5, p. 96 (General procedure for azo-Diels-Alder).[1]

    • URL:[Link]

  • Piperazic Acid in Drug Discovery

    • Title: Piperazic acid-containing natural products: Structures and biosynthesis.[1]

    • Source: Natural Product Reports.[1]

    • URL:[Link]

  • N-N Bond Cleavage Methodologies

    • Title: Reductive cleavage of N-N bonds in hydrazines.[1][4][5]

    • Source: Journal of Organic Chemistry.[1][6]

    • URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate , a critical intermediate in heterocyclic synthesis.

Executive Summary & Compound Identity

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (also known as 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate) is the [4+2] cycloaddition adduct of di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene. It serves as a protected hydrazine scaffold, widely used in the synthesis of diamines, peptidomimetics, and conformationally restricted amino acid analogues.

  • CAS Number: 13051-19-9

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 284.35 g/mol

  • Physical State: Viscous colorless oil or low-melting solid (depending on purity and temperature).

Synthesis Pathway (Self-Validating Protocol)

The compound is synthesized via a hetero-Diels-Alder reaction. This reaction is highly efficient and atom-economic.

Protocol:

  • Reagents: Dissolve Di-tert-butyl azodicarboxylate (DBAD) (1.0 equiv) in dichloromethane (DCM).

  • Addition: Add excess 1,3-butadiene (condensed gas or solution in hexane, ~3.0 equiv) at -78 °C or room temperature in a pressure vessel.

  • Reaction: Stir at room temperature for 12–24 hours. The yellow color of DBAD fades to colorless, indicating consumption of the azo linkage.

  • Isolation: Concentrate under reduced pressure. Purification via flash chromatography (Hexane/EtOAc) yields the pure adduct.[2]

SynthesisPathway Reactants Reactants DBAD + 1,3-Butadiene Transition Transition State [4+2] Cycloaddition Reactants->Transition DCM, RT, 12h Product Product Di-tert-butyl 3,6-dihydro- pyridazine-1,2-dicarboxylate Transition->Product Yield >90%

Figure 1: Hetero-Diels-Alder synthesis pathway for the formation of the tetrahydropyridazine core.

Spectroscopic Characterization (NMR, IR, MS)[2][3][4]

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum of this compound is characterized by significant line broadening  at room temperature. This is due to the restricted rotation of the N-Boc groups (rotamers) and the slow conformational inversion of the tetrahydropyridazine ring.

Key Diagnostic Signals:

  • 
     1.45 – 1.50 ppm:  A strong singlet integrating to 18 protons (two tert-butyl groups).
    
  • 
     3.80 – 4.50 ppm:  Broad multiplets corresponding to the four allylic methylene protons (
    
    
    
    ). These often appear as two distinct broad humps due to the ring conformation (pseudo-axial/equatorial environments).
  • 
     5.75 – 5.90 ppm:  A multiplet corresponding to the two vinylic protons (
    
    
    
    ).

Table 1:


H NMR Data (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.48 Singlet (s)18H

Characteristic Boc signal.
3.70 – 4.45 Broad Multiplet (br m)4H

Ring methylenes. Broadening indicates rotameric exchange.
5.75 – 5.85 Multiplet (m)2H

Alkene protons. Chemical shift typical for cyclic alkenes.

Note: To resolve the broad methylene signals into sharp doublets/multiplets, Variable Temperature (VT) NMR at 328 K or higher is recommended to accelerate the exchange rate.

Carbon-13 NMR ( C NMR)

The


C spectrum confirms the symmetry of the molecule (on average) but may show split peaks for the carbamate carbons due to rotamers.

Table 2:


C NMR Data (100 MHz, 

)
Chemical Shift (

, ppm)
AssignmentNotes
28.2

Methyl carbons of the Boc group.
43.5 – 44.5

Allylic ring carbons.
80.5 – 81.0

Quaternary carbon of the tert-butyl group.
124.0 – 125.0

Vinylic carbons.
155.0 – 156.0

Carbamate carbonyl.
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, specifically the absence of the N=N stretch (from the starting DBAD) and the presence of the carbamate carbonyls.

  • 1690 – 1710 cm

    
    :  Strong 
    
    
    
    stretching vibration (Urethane/Carbamate).
  • 2975 – 2980 cm

    
    :  C-H stretching (Aliphatic, tert-butyl).
    
  • 1400 – 1420 cm

    
    :  C-N stretching.
    
  • Absence: No peak at ~1760-1780 cm

    
     (which would indicate unreacted DBAD azo-carbonyls in some environments) or N=N visible bands.
    
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization) or APCI.

  • Observed Ions:

    • [M+H]

      
      :  m/z 285.2
      
    • [M+Na]

      
      :  m/z 307.2
      
    • [M+H - Boc]

      
      :  m/z ~185 (Fragment)
      
    • [M+H - 2Boc]

      
      :  m/z ~85 (Fragment, hydrazine core)
      

Structural Analysis & Quality Control

Rotameric Considerations

Researchers must be aware that the N-Boc groups possess restricted rotation around the N-C(O) bond. In the 3,6-dihydropyridazine ring, this creates complex conformational equilibria (e.g., half-chair or boat-like conformations).

  • Observation: In standard

    
     at 25°C, the methylene protons (
    
    
    
    ) often appear extremely broad or as multiple complex multiplets.
  • Validation: Heating the NMR sample to 55°C (328 K) typically causes these peaks to coalesce into a simplified AA'BB' or doublet-like system, confirming the purity of the compound rather than the presence of impurities.

SpectroscopicWorkflow cluster_Analysis Characterization Matrix Sample Isolated Sample (Oil/Solid) NMR 1H NMR (400 MHz) Check: 1.48 ppm (s) Check: Broad 3.7-4.5 ppm Sample->NMR IR FT-IR Check: 1700 cm-1 (C=O) Sample->IR MS MS (ESI) Check: m/z 307 [M+Na]+ Sample->MS Decision Purity Assessment (Is methylene signal broad?) NMR->Decision Outcome Pass: Rotamers Confirmed Fail: Impurity Decision->Outcome Yes (Expected)

Figure 2: Analytical workflow for validating the identity and purity of the adduct.

References

  • Diels-Alder Synthesis Context:Synthesis of 1,2-dihydropyridazines via cycloaddition.
  • Spectroscopic Data Source (Analogous Systems): Britten, T. K. (2019). 4-π Photocyclisation: A New Route to Functionalised Four-Membered Rings. Lancaster University. (Thesis describing the isopropyl analogue 154c and tert-butyl analogue 154d synthesis and NMR characteristics). Available at: [Link]

  • Compound Database: PubChem. 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate. CID 13051-19-9. Available at: [Link]

Sources

Introduction to Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Executive Summary: This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate. Intended for researchers and professionals in organic chemistry and drug development, this document delves into the principles of ¹³C NMR, predicts the spectral features of the title compound based on its unique structural and symmetric properties, and presents a detailed experimental protocol for data acquisition. By integrating theoretical predictions with practical methodology, this guide serves as an essential reference for the structural characterization and purity assessment of this important heterocyclic building block.

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS No: 13051-19-9) is a heterocyclic compound featuring a six-membered dihydropyridazine ring.[1] The nitrogen atoms at positions 1 and 2 are protected by tert-butoxycarbonyl (Boc) groups, a common strategy in organic synthesis to modulate reactivity. Its molecular formula is C₁₄H₂₄N₂O₄.[1] The core structure contains a crucial plane of symmetry that bisects the N-N and C=C bonds, rendering pairs of carbons chemically equivalent. This symmetry is the determining factor in interpreting its ¹³C NMR spectrum, simplifying what might otherwise be a more complex pattern. Understanding its spectral characteristics is paramount for verifying its synthesis and purity in research and development settings.

Figure 1: Molecular Structure and Symmetry

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[2] Unlike ¹H NMR, which detects hydrogen nuclei, ¹³C NMR specifically targets the carbon-13 isotope. While the natural abundance of ¹³C is low (about 1.1%), modern Fourier Transform (FT-NMR) instruments can readily acquire high-quality spectra.

Several key principles underpin its utility in structural elucidation:

  • Number of Signals : In a standard proton-decoupled spectrum, each chemically non-equivalent carbon atom produces a distinct single peak.[3][4] This allows for a direct count of the unique carbon environments in a molecule.

  • Chemical Shift (δ) : The position of a signal along the x-axis (measured in parts per million, ppm) is known as the chemical shift. This value is highly sensitive to the electronic environment of the carbon nucleus.[2] Factors such as hybridization (sp³, sp², sp) and the proximity of electronegative atoms (e.g., oxygen, nitrogen) cause predictable downfield (higher ppm) or upfield (lower ppm) shifts.[5] The typical range for ¹³C NMR is broad, from 0-220 ppm, which minimizes signal overlap, a common issue in ¹H NMR.[4][5]

  • Signal Intensity and Integration : In contrast to ¹H NMR, the area under a peak in a standard ¹³C NMR spectrum is generally not proportional to the number of carbons it represents.[4] This is due to long relaxation times for some carbon nuclei (especially quaternary carbons) and the Nuclear Overhauser Effect (NOE), where proton decoupling enhances the signals of protonated carbons.[3] Therefore, integrations are typically not used for quantitative analysis without specialized experimental setups.

Predicted ¹³C NMR Spectrum and Signal Assignment

The molecular symmetry of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is the cornerstone of its spectral analysis. The plane of symmetry renders the two halves of the molecule identical, significantly reducing the number of expected signals.

Symmetry Analysis:

  • The two methylene carbons (C3 and C6) are chemically equivalent.

  • The two olefinic carbons (C4 and C5) are chemically equivalent.

  • The two Boc-protecting groups are equivalent. Consequently, their respective carbonyl carbons are equivalent, their quaternary carbons are equivalent, and their nine methyl carbons are equivalent (appearing as one signal).

Based on this analysis, exactly five distinct signals are predicted in the ¹³C NMR spectrum.

Signal Assignment and Rationale:

The predicted chemical shifts for each unique carbon environment are based on established ranges for similar functional groups and electronic environments.

Carbon Atom(s) Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
C=O Carbamate Carbonyl (sp²)153 – 156The carbonyl carbon is double-bonded to one oxygen and single-bonded to another oxygen and a nitrogen, placing it in a highly deshielded environment. Similar Boc-protected compounds show signals in this range.[6]
C4 / C5 Olefinic (sp²)125 – 130These carbons are part of a carbon-carbon double bond. Their chemical shift is typical for unfunctionalized alkene carbons in a cyclic system.[7]
-C(CH₃)₃ Quaternary (sp³)79 – 82This is the characteristic signal for the quaternary carbon of a tert-butoxy group. It is deshielded by the adjacent oxygen atom.[6]
C3 / C6 Aliphatic CH₂ (sp³)45 – 50These methylene carbons are bonded to a nitrogen atom, which is electronegative and causes a moderate downfield shift compared to a simple alkane.
-C(CH₃)₃ Methyl (sp³)28 – 29This signal, representing the nine equivalent methyl carbons of each Boc group, is typically sharp, intense, and located in the characteristic upfield aliphatic region.[6]

Experimental Protocol for Data Acquisition

This section provides a self-validating, field-proven protocol for obtaining a high-quality ¹³C NMR spectrum of the title compound. The causality behind each step is explained to ensure scientific rigor.

A. Instrumentation and Materials

  • NMR Spectrometer : A 400 MHz (or higher) spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and sensitivity.

  • Sample : 15-25 mg of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate.

  • Solvent : ~0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS).

    • Rationale: CDCl₃ is an excellent solvent for nonpolar to moderately polar organic compounds. Its residual ¹³C signal appears as a characteristic triplet at ~77.16 ppm, which serves as a convenient internal reference. TMS is the universal standard, defining the 0 ppm mark.

  • NMR Tube : 5 mm high-precision NMR tube.

B. Step-by-Step Experimental Workflow

  • Sample Preparation :

    • Accurately weigh 15-25 mg of the compound and transfer it into a clean, dry vial.

    • Add ~0.6 mL of CDCl₃ (with TMS) to the vial and gently swirl until the solid is completely dissolved. A clear, colorless solution should form.

    • Transfer the solution into the 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup and Data Acquisition :

    • Insert the sample into the spectrometer's magnet.

    • Lock onto the deuterium signal of the CDCl₃. This step is critical for stabilizing the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Load a standard ¹³C proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

    • Set the key acquisition parameters:

      • Spectral Width (SW) : ~240 ppm (to cover the full range from ~ -10 to 230 ppm).

      • Transmitter Frequency Offset (O1P) : Centered around 100-110 ppm.

      • Pulse Angle : 30 degrees. A smaller flip angle allows for a shorter relaxation delay.

      • Relaxation Delay (D1) : 2.0 seconds. This allows for sufficient, though not necessarily complete, relaxation of the nuclei between scans.

      • Number of Scans (NS) : 1024 scans. Due to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio, especially for the non-protonated quaternary and carbonyl carbons.

  • Data Processing :

    • Apply an exponential multiplication function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat across the entire spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-25 mg of Compound dissolve Dissolve in ~0.6 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim on CDCl₃ Signal insert->lock_shim setup_exp Load ¹³C Pulse Program (zgpg30) lock_shim->setup_exp acquire Acquire FID (NS=1024, D1=2s) setup_exp->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (TMS = 0 ppm) phase->calibrate analyze Analyze Peaks & Assign Signals calibrate->analyze

Figure 2: Experimental Workflow for ¹³C NMR Analysis

Data Interpretation and Validation

Upon acquiring the spectrum, the primary validation step is to confirm the presence of exactly five signals in the expected chemical shift regions.

  • Signal Count : The observation of five distinct peaks strongly supports the correct molecular structure and indicates a high degree of purity. The absence of additional peaks suggests the sample is free from starting materials or significant byproducts.

  • Chemical Shift Correlation : The experimental chemical shifts should closely match the predicted values in the table above.

  • Signal Intensity : As expected, the signal for the methyl carbons (-C(CH₃)₃) at ~28 ppm should be the most intense due to the large number of equivalent carbons (18 total) and the NOE enhancement. Conversely, the signals for the quaternary carbon (-C(CH₃)₃) and the carbonyl carbon (C=O) are expected to be the weakest, as they lack attached protons and often have longer relaxation times. The olefinic (C4/C5) and methylene (C3/C6) signals will have intermediate intensities.

  • Advanced Confirmation (Optional) : To unambiguously confirm the assignments of protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed. In a DEPT-135 spectrum:

    • CH₃ groups appear as positive signals.

    • CH₂ groups appear as negative signals.

    • CH and quaternary carbons are absent. For this molecule, a DEPT-135 experiment would show a positive signal at ~28 ppm (-C(CH₃)₃) and a negative signal at ~45-50 ppm (C3/C6), definitively confirming their identities.

Conclusion

The ¹³C NMR spectrum of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a clear and powerful diagnostic tool for its structural verification. The inherent symmetry of the molecule simplifies the spectrum to five predictable and well-resolved signals. By understanding the principles of chemical shifts and following a robust experimental protocol, researchers can confidently use ¹³C NMR to confirm the identity, assess the purity, and ensure the quality of this valuable synthetic intermediate. This guide provides the necessary theoretical framework and practical steps to achieve that goal with scientific rigor and confidence.

References

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]

  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. [Link]

Sources

Mass spectrometry of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Mass Spectrometry Characterization of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Subtitle: Structural Elucidation, Fragmentation Mechanics, and Quality Control Protocols for Boc-Protected Hydrazine Scaffolds[1]

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (referred to herein as DTB-DP ).[1] This molecule is a critical intermediate in organic synthesis, formed via the Diels-Alder cycloaddition of Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene.[1] It serves as a privileged scaffold for generating chiral diamines and hydrazine derivatives in pharmaceutical development.[1]

Given the thermal lability of the tert-butoxycarbonyl (Boc) protecting groups and the potential for retro-Diels-Alder decomposition, this guide prioritizes Electrospray Ionization (ESI) over Electron Impact (EI) and details specific low-energy collision protocols to ensure data integrity.

Part 1: Molecular Context & Physico-Chemical Profile[1]

Before initiating analysis, the operator must understand the structural vulnerabilities of DTB-DP.

PropertySpecificationTechnical Note
Formula

High carbon/oxygen ratio due to Boc groups.[1]
Exact Mass 284.1736 DaMonoisotopic mass.[1]

285.1809 DaPrimary ESI target ion.[1]
Structure Tetrahydropyridazine RingContains a C4=C5 double bond (3,6-dihydro nomenclature refers to saturation at C3/C6).[1]
Lability High (Acid/Thermal)Boc groups cleave easily; Ring can undergo retro-Diels-Alder at

C.

Critical Mechanism: The molecule is an adduct.[1] Under high thermal stress (e.g., GC injector ports), it may revert to its precursors (DBAD + Butadiene) or degrade via isobutene elimination.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the mandatory standard for intact analysis.[1]

Part 2: Instrumentation & Ionization Strategy

Ionization Source Selection: ESI vs. APCI
  • Recommended: Electrospray Ionization (ESI) in Positive Mode (

    
    ).[1]
    
    • Rationale: ESI is a "soft" ionization technique that preserves the labile Boc groups and the non-aromatic ring structure.[1]

  • Alternative: Atmospheric Pressure Chemical Ionization (APCI).[1]

    • Caution: Only use if ESI fails due to matrix suppression.[1] APCI requires heat, which risks inducing thermal degradation prior to mass analysis.[1]

Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate).[1]

  • Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).[1]

  • Warning: Avoid Trifluoroacetic Acid (TFA).[1] Even low concentrations (0.05%) of TFA can induce on-column Boc deprotection, leading to ghost peaks of the mono-protected species (

    
     185).[1]
    

Part 3: Fragmentation Mechanics & Spectral Interpretation

The mass spectrum of DTB-DP is dominated by the sequential collapse of the tert-butyl ester groups.[1] Understanding this "Boc Collapse" pathway is essential for confirming structural identity.[1]

The "Boc Collapse" Pathway

In Collision-Induced Dissociation (CID), the protonated parent ion (


 285) undergoes a characteristic elimination of isobutene (

, 56 Da), followed often by the loss of

(44 Da).
  • Parent Ion:

    
    [1]
    
  • Primary Fragment: Loss of isobutene generates a carbamic acid intermediate (

    
     229).[1]
    
  • Secondary Fragment: Rapid loss of

    
     yields the mono-Boc hydrazine (
    
    
    
    185).[1]
  • Core Ion: Repetition of the process yields the unprotected 1,2,3,6-tetrahydropyridazine core (

    
     85).[1]
    
Visualizing the Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 285.18 (Intact DTB-DP) Inter1 Intermediate A m/z 229.12 (Loss of Isobutene -56 Da) Parent->Inter1 - C4H8 (Isobutene) MonoBoc Mono-Boc Species m/z 185.13 (Loss of CO2 -44 Da) Parent->MonoBoc In-Source Fragmentation (High Cone Voltage) Inter1->MonoBoc - CO2 (Decarboxylation) Core Hydrazine Core m/z 85.08 (Fully Deprotected) MonoBoc->Core - Boc Group (Combined -100 Da)

Caption: Sequential ESI-MS/MS fragmentation pathway of DTB-DP. Note the lability of the tert-butyl group leading to characteristic mass losses of 56 and 100 Da.

Part 4: Experimental Protocol (Standard Operating Procedure)

This protocol is designed to validate the synthesis of DTB-DP while minimizing artifacts.[1]

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).[1] Do not use pure methanol as it can promote transesterification over long storage periods.[1]

  • Concentration: Prepare a stock at 1 mg/mL; dilute to 10 µg/mL for direct infusion or LC-MS injection.

  • Filtration: Use 0.2 µm PTFE filters. Avoid Nylon filters (can adsorb Boc-protected amines).[1]

LC-MS Method Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7µmStandard retention for hydrophobic Boc groups.[1]
Flow Rate 0.3 - 0.4 mL/minOptimal ionization efficiency.[1]
Gradient 5% B to 95% B over 5 minsDTB-DP is moderately lipophilic; expect elution ~3.5 min.[1]
Source Temp < 350°CPrevent thermal degradation of the hydrazine linkage.[2]
Cone Voltage 15 - 20 VCritical: Keep low to prevent in-source fragmentation (loss of Boc before the quad).
Quality Control Workflow

QC_Workflow Sample Crude Reaction Mix Prep Dilution (MeCN/H2O) Sample->Prep LC LC Separation (No TFA) Prep->LC MS_Full Full Scan MS (100-500 Da) LC->MS_Full Decision m/z 285 Present? MS_Full->Decision MS_MS Targeted MS/MS (Confirm 229/185) Decision->MS_MS Yes Report Purity Report Decision->Report No (Check Synthesis) MS_MS->Report

Caption: Analytical workflow for QC of DTB-DP synthesis. The decision gate confirms the parent ion before proceeding to structural validation.

Part 5: Troubleshooting & Impurity Profiling

When analyzing DTB-DP, several specific impurities and artifacts are common.

  • The "Ghost" Peak (

    
     185): 
    
    • Observation: A large peak at 185 Da co-eluting with the parent.[1]

    • Cause: In-source fragmentation.[1] The molecule is fragile.[1]

    • Fix: Lower the Cone Voltage (or Fragmentor Voltage) in 5V increments until the 285:185 ratio stabilizes.

  • Reduced DBAD (

    
     233): 
    
    • Observation: Peak at

      
       233 (
      
      
      
      of Di-tert-butyl hydrazodicarboxylate).[1]
    • Cause: If the Diels-Alder reaction failed or reversed, you will see the reduced form of the starting material (DBAD + 2H). This is a common byproduct in hydrazine chemistry.[1]

  • Sodium Adducts (

    
     307): 
    
    • Observation: Strong peak at 307 Da.[1]

    • Cause:

      
      . Common in solvents stored in glass.[1]
      
    • Action: Do not mistake this for an impurity.[1] Check if the mass difference is exactly 21.98 Da from the protonated peak.[1]

References

  • Sigma-Aldrich. Di-tert-butyl azodicarboxylate Product Specification & Safety Data Sheet.[1] (Precursor properties and handling).[1][3][4][5] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97268 (Di-tert-butyl azodicarboxylate).[1] (Physico-chemical data for the azo-precursor). Link

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Esters and Amines). (General mechanisms for Boc/Ester fragmentation). Link[1]

  • Organic Syntheses. Preparation of Di-tert-butyl Diazomalonate (Relevant methodology for handling thermally labile Boc-hydrazines).[1] Org.[1][4][6] Synth. 1990, 68, 1. Link[1]

  • Journal of the American Society for Mass Spectrometry. Differentiation of Boc-protected peptide isomers by ESI-MS/MS. (Authoritative source on Boc group fragmentation mechanics in ESI). Link

Sources

Stability and storage of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Storage of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Executive Summary

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a specialized heterocyclic intermediate formed via the Diels-Alder cycloaddition of 1,3-butadiene and di-tert-butyl azodicarboxylate (DBAD). It serves as a critical precursor in the synthesis of functionalized pyridazines, 1,2-diamines, and complex hydrazine derivatives used in pharmaceutical development.

While the tert-butoxycarbonyl (Boc) protecting groups provide significant stability compared to the free hydrazine, this compound exhibits specific vulnerabilities to acid-catalyzed hydrolysis , thermal degradation , and oxidative aromatization . This guide outlines the physicochemical mechanisms of these instabilities and provides a validated protocol for long-term storage and handling.

Physicochemical Profile

ParameterSpecificationNotes
Chemical Formula C₁₄H₂₄N₂O₄Adduct of Butadiene (C₄H₆) + DBAD (C₁₀H₁₈N₂O₄)
Molecular Weight 284.35 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water
Melting Point ~85–90 °C (Typical for class)Note: Pure DBAD melts at 89-92°C; adducts often have similar or slightly higher ranges.[1][2]
Key Functional Groups • N,N-Di-Boc hydrazine• Internal alkene (C4=C5)The "3,6-dihydro" nomenclature implies the double bond is at position 4,5 relative to N1/N2.

Mechanisms of Instability

Understanding the degradation pathways is essential for establishing a robust storage protocol. This compound faces three primary threats:

A. Acid-Catalyzed Deprotection (Hydrolysis)

The tert-butyl carbamate (Boc) group is kinetically stable to base but highly labile to acids. Exposure to atmospheric moisture (which can become acidic with CO₂ absorption) or trace acids on glassware can catalyze the cleavage of the Boc groups.

  • Result: Release of isobutylene and CO₂, yielding the unstable free dihydropyridazine, which rapidly oxidizes or polymerizes.

B. Oxidative Aromatization

The "dihydropyridazine" core contains an alkene and a hydrazine linkage. While the Boc groups withdraw electron density and stabilize the hydrazine, the molecule remains thermodynamically driven toward the fully aromatic pyridazine system.

  • Trigger: Exposure to UV light or atmospheric oxygen over prolonged periods.

  • Result: Conversion to Di-tert-butyl pyridazine-1,2-dicarboxylate (aromatic) or fully oxidized pyridazine derivatives.

C. Thermal Decomposition

Boc groups are thermally unstable. Prolonged exposure to temperatures >50°C (or shorter exposure >100°C) can initiate thermal elimination of isobutylene.

Visualizing the Degradation Pathways

DegradationPathways Compound Di-tert-butyl 3,6-dihydro pyridazine-1,2-dicarboxylate FreeHydrazine Unstable Free Hydrazine (Polymerization) Compound->FreeHydrazine Deprotection Aromatic Aromatic Pyridazine Derivative Compound->Aromatic Dehydrogenation Isobutylene Isobutylene (Gas) + CO2 Compound->Isobutylene Thermal Elimination Acid Acid/Moisture Acid->FreeHydrazine Heat Heat (>50°C) Heat->Isobutylene Oxidant Oxygen/UV Oxidant->Aromatic

Figure 1: Primary degradation pathways. Acidic environments trigger deprotection, while oxidation drives the system toward aromaticity.

Storage and Handling Protocol

To maintain purity >98% over 12+ months, the following "Cold-Dry-Inert" system is mandatory.

Storage Decision Tree

StorageProtocol Start Received Compound Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Fridge Refrigerate (2-8°C) Desiccator required ShortTerm->Fridge Freezer Freezer (-20°C) Sealed under Argon LongTerm->Freezer Action Equilibrate to RT before opening Fridge->Action Freezer->Action

Figure 2: Decision logic for storage conditions based on usage timeline.

Detailed Protocol
  • Temperature:

    • Long-term: Store at -20°C . The low temperature kinetically inhibits both oxidation and thermal elimination of the Boc group.

    • Short-term (Active Use): 2–8°C is acceptable for up to 4 weeks.

  • Atmosphere:

    • Store under an inert atmosphere (Argon or Nitrogen) .

    • Why? Argon is heavier than air and provides a better blanket against moisture and oxygen than nitrogen.

  • Container:

    • Use amber glass vials (to prevent UV-initiated oxidation).

    • Caps must be PTFE-lined to prevent leaching of plasticizers.

    • Critical Step: Parafilm is insufficient for long-term freezer storage. Use electrical tape or a secondary containment vessel with desiccant.

  • Handling:

    • Thawing: Always allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, creating a localized acidic environment (carbonic acid) that degrades the surface layer.

Quality Control & Characterization

Before using the compound in critical synthesis, validate its integrity using the following markers.

A. 1H NMR Validation (CDCl₃)
  • Diagnostic Signal (Alkene): Look for the vinyl protons at δ 5.8–6.0 ppm (broad singlet or triplet). Disappearance or shifting of this peak indicates oxidation or polymerization.

  • Diagnostic Signal (Boc): A strong singlet at δ 1.4–1.5 ppm (18H).

  • Impurity Check:

    • Isobutylene/t-Butanol: Signals at δ 1.2 or δ 1.9 ppm indicate hydrolysis.

    • Aromatic Pyridazine: New downfield signals >7.0 ppm indicate oxidation.

B. TLC Analysis
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes (Typical Rf ~0.3–0.5).

  • Stain: The compound is UV active (weakly) but stains strongly with Iodine or PMA (Phosphomolybdic Acid) due to the Boc/hydrazine functionality.

Experimental Context: Synthesis & Purification

Note: This section provides context on how impurities from synthesis affect stability.

The compound is synthesized via a [4+2] cycloaddition:

Reaction: 1,3-Butadiene (excess) + Di-tert-butyl azodicarboxylate (DBAD)


 Product

Purification Note: If the crude reaction mixture is concentrated too aggressively (high heat), the retro-Diels-Alder reaction is unlikely, but Boc-decomposition is a risk.

  • Recommendation: Evaporate solvents at <35°C.

  • Recrystallization: If the product turns yellow (sign of oxidation/azo impurities), recrystallize from Hexane/EtOAc.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. (Foundational Diels-Alder chemistry).[3][4]

  • Carpino, L. A. (1960). Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 82(11), 2725-2757.
  • Rawal, V. H., et al. (1990). Singlet oxygen ene reactions of N-Boc protected hydropyridazines. Journal of Organic Chemistry, 55(26), 6198-6201. Link (Specific reference to oxidation risks of N-Boc hydropyridazines).

  • Sigma-Aldrich/Merck. Di-tert-butyl azodicarboxylate (DBAD) Product Specification. Link (Reference for starting material stability).

Sources

Commercial Availability & Technical Synthesis Guide: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

[1]

Executive Summary

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS: 13051-19-9) is a specialized heterocyclic building block primarily used as a masked hydrazine equivalent and a precursor to 1,2-diamines in pharmaceutical synthesis.[1][2]

While commercially available from select fine chemical vendors, supply chains for this compound are often fragmented, with lead times ranging from 2 to 6 weeks.[1] Consequently, for campaigns requiring >10g quantities, a "Make" strategy utilizing the Diels-Alder cycloaddition of Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene is frequently more cost-effective and time-efficient than the "Buy" strategy .[1]

This guide provides a validated sourcing decision matrix, a robust in-house synthesis protocol, and quality control parameters to ensure downstream success in drug development workflows.

Chemical Profile & Identity

PropertySpecification
IUPAC Name Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Common Synonyms N,N'-Boc-1,2,3,6-tetrahydropyridazine; DBAD-Butadiene Adduct
CAS Number 13051-19-9
Molecular Formula C₁₄H₂₄N₂O₄
Molecular Weight 284.35 g/mol
Structure Description Six-membered heterocycle containing a hydrazine motif (N-N) protected by two Boc groups, with a single alkene unsaturation at the C4-C5 position.[1]
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Commercial Landscape (The "Buy" Option)

The commercial market for CAS 13051-19-9 is characterized by a "Specialty Tier" status.[1] It is not a commodity chemical.[1]

Supplier Tiers & Availability[1]
  • Tier 1 (Global Distributors): Major catalogs (e.g., Sigma-Aldrich, Fisher Scientific) often list this item but fulfill via third-party partners, leading to inflated prices and extended lead times.[1]

  • Tier 2 (Building Block Specialists): Vendors like AChemBlock , Enamine , and Combi-Blocks are the primary direct sources.[1] These suppliers typically hold stock in milligram to low-gram quantities.[1]

  • Tier 3 (Custom Synthesis): For kilogram-scale needs, CROs will synthesize this on-demand using the protocol detailed in Section 5.

Sourcing Decision Matrix

Use the following logic to determine the optimal acquisition path:

SourcingDecisionStartQuantity Required?Small< 5 GramsStart->SmallLarge> 5 GramsStart->LargeCheckStockCheck Tier 2 Vendors(AChemBlock, Enamine)Small->CheckStockMakeSYNTHESIZE (In-House)(Time: 2 Days)Large->MakeCost Efficiency HighStockYesIn Stock?CheckStock->StockYesBuyPURCHASE(Lead time: 1-2 weeks)StockYes->BuyYesStockYes->MakeNo (or >4 weeks lead)

Figure 1: Decision tree for sourcing Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate based on quantity and lead time.

Strategic Sourcing: Make vs. Buy Analysis

FeatureBuy (Commercial Source) Make (In-House Synthesis)
Cost (Est.) $150 - $300 per gram< $10 per gram (Materials cost)
Lead Time 2 - 6 Weeks48 Hours
Purity Risk Low (usually >95%)Low (Crystallizes easily)
Scalability Poor (Stock limits)Excellent (Linear scale-up)
Precursor Access N/AHigh (DBAD & Sulfolene are commodities)

Recommendation: For any application requiring more than 5 grams, or if the project timeline is tight, synthesis is strongly recommended .[1] The reaction is robust, atom-economical, and requires no column chromatography for purification.[1]

Technical Protocol: In-House Synthesis (The "Make" Option)

This protocol utilizes a Diels-Alder cycloaddition between Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene.[1] To avoid handling gaseous butadiene tanks, we recommend using 3-sulfolene (butadiene sulfone) as a solid precursor which releases butadiene in situ upon heating.[1]

Reaction Pathway[1]

SynthesisPathwayPrecursor13-Sulfolene(Solid Butadiene Source)ReactionIn-Situ Diels-AlderReflux (110°C), Toluene(- SO2 gas)Precursor1->ReactionHeatPrecursor2DBAD(Di-tert-butyl azodicarboxylate)Precursor2->ReactionProductTarget Product(CAS 13051-19-9)Reaction->ProductYield: ~85-90%

Figure 2: Synthesis of CAS 13051-19-9 via in-situ generation of butadiene from 3-sulfolene.[1]

Step-by-Step Methodology

Safety Note: This reaction generates Sulfur Dioxide (SO₂) gas.[1] It must be performed in a well-ventilated fume hood.[1][3]

Materials:

  • Di-tert-butyl azodicarboxylate (DBAD): 1.0 equiv.[1]

  • 3-Sulfolene: 1.5 equiv.[1] (Excess ensures complete consumption of expensive DBAD).[1]

  • Solvent: Toluene or Xylenes (0.5 M concentration relative to DBAD).[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add DBAD (e.g., 2.30 g, 10 mmol) and 3-Sulfolene (e.g., 1.77 g, 15 mmol) to the flask.

  • Solvation: Add Toluene (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 110°C).

    • Mechanism:[1][4][5][6] At ~110°C, 3-sulfolene undergoes cheletropic elimination to release SO₂ and 1,3-butadiene.[1] The butadiene immediately reacts with DBAD.[1]

  • Monitoring: Monitor by TLC (typically 1:4 Ethyl Acetate:Hexanes).[1] DBAD (yellow/orange) will disappear, and the solution will turn pale/colorless.[1] Reaction time is typically 4–12 hours.[1]

  • Workup:

    • Cool the solution to room temperature.[1][3]

    • Concentrate the solvent under reduced pressure (Rotavap).[1]

    • The residue is often a solid or thick oil.[1]

  • Purification:

    • Dissolve the residue in a minimal amount of hot hexanes or ethanol.[1]

    • Allow to cool to crystallize.[1]

    • Filter the white crystals.[1]

    • Yield: Expect 85–95%.

Quality Control (QC)[1]
  • 1H NMR (CDCl₃): Look for the disappearance of the sulfolene peaks and the appearance of the alkene protons at ~5.8 ppm and the methylene protons of the ring.[1]

  • Melting Point: 123–126 °C (Literature value comparison).[1]

Applications in Drug Discovery[1][3]

The core value of CAS 13051-19-9 lies in its versatility as a protected hydrazine scaffold.[1]

  • Conformationally Constrained Peptidomimetics: The tetrahydropyridazine ring acts as a proline surrogate or a turn-inducer in peptide chains, restricting conformational freedom to improve binding affinity.[1]

  • Precursor to 1,2-Diamines: Reduction of the N-N bond (e.g., using Zn/AcOH or H₂/Raney Ni) opens the ring to yield 1,4-diamino-2-butene derivatives (after deprotection), which are valuable linkers in medicinal chemistry.[1]

  • Hydrazine Functionalization: Selective deprotection of the Boc groups allows for the sequential introduction of different electrophiles, enabling the synthesis of unsymmetrical hydrazine derivatives.[1]

References

  • Compound Identification: AChemBlock. Product Analysis: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS 13051-19-9).[1][2] Retrieved from

  • Synthesis Methodology: Organic Syntheses. Diels-Alder Reactions of Azodicarboxylates. (General reference for DBAD cycloadditions).
  • Reagent Data: Sigma-Aldrich.[1] Di-tert-butyl azodicarboxylate (DBAD) Safety & Technical Data. Retrieved from

  • Butadiene Source: Sample, T. E., & Hatch, L. F. (1968).[1] 3-Sulfolene: A Convenient Source of 1,3-Butadiene.[1] Journal of Chemical Education.

  • Structural Validation: PubChem. Compound Summary: tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate (Related Structure for spectral comparison). Retrieved from

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate , a critical intermediate in the synthesis of hydrazine-based pharmacophores and heterocyclic scaffolds.

This document is structured to serve as a practical handbook for researchers, focusing on safe handling, robust synthesis protocols, and downstream applications.

Executive Summary

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS: 13051-19-9) is the [4+2] cycloaddition adduct of di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene. It serves as a protected form of 3,6-dihydropyridazine, a cyclic hydrazine. Its value lies in the orthogonality of the tert-butyl carbamate (Boc) protecting groups, which are stable to basic and nucleophilic conditions but readily cleaved by acids. This compound is a gateway to functionalized pyridazines, diamines, and peptidomimetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
CAS Number 13051-19-9
Molecular Formula C₁₄H₂₄N₂O₄
Molecular Weight 284.35 g/mol
Structure Description Six-membered heterocycle containing two nitrogen atoms (N1, N2) bridged by a double bond at C4-C5, protected by two Boc groups.
Physical State Viscous oil or low-melting solid (depending on purity/crystallization)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in water.

Hazard Identification & Safety Framework

While specific GHS data for this intermediate is often extrapolated from its precursors, the following safety framework is based on the functional groups (carbamates, hydrazines) and standard industrial hygiene practices.

GHS Classification (Modeled)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Critical Safety Protocols
  • Precursor Hazard: The starting material, DBAD (Di-tert-butyl azodicarboxylate) , is an azo compound. While more stable than DEAD (Diethyl azodicarboxylate), it is shock-sensitive and thermally unstable at high temperatures. Store DBAD at 2–8°C.

  • Inhalation Risk: The synthesis often involves 1,3-butadiene , a known carcinogen and highly flammable gas. The protocol below utilizes 3-sulfolene as a solid, safer surrogate to generate butadiene in situ, mitigating inhalation risks.

  • PPE Requirements: Nitrile gloves (0.11 mm min. thickness), chemical splash goggles, and a lab coat. All operations must be performed in a certified fume hood.

Synthesis & Reaction Mechanism

The synthesis exploits the Diels-Alder reaction (hetero-Diels-Alder) where DBAD acts as the dienophile and 1,3-butadiene as the diene.

Reaction Pathway Visualization

The following diagram illustrates the in situ generation of butadiene from 3-sulfolene and the subsequent cycloaddition.

DielsAlder Sulfolene 3-Sulfolene (Solid Precursor) Heat Heat (110°C) - SO2 Sulfolene->Heat Butadiene 1,3-Butadiene (Reactive Diene) Heat->Butadiene Cheletropic Elimination Transition [4+2] Transition State Butadiene->Transition DBAD DBAD (Dienophile) DBAD->Transition Product Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate Transition->Product Cycloaddition

Figure 1: Mechanistic pathway for the synthesis of the target scaffold using a masked diene strategy.

Experimental Protocol: The "Sulfolene" Route

Objective: Synthesize Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate without handling gaseous butadiene.

Reagents:

  • Di-tert-butyl azodicarboxylate (DBAD): 1.0 equiv (e.g., 2.30 g)

  • 3-Sulfolene (Butadiene sulfone): 1.5 equiv (e.g., 1.77 g)

  • Solvent: Xylenes (mixture of isomers) or Toluene.

  • Concentration: ~0.5 M with respect to DBAD.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a mineral oil bubbler (to monitor SO₂ evolution).

  • Charging: Add DBAD (2.30 g, 10 mmol) and 3-sulfolene (1.77 g, 15 mmol) to the flask. Add Xylenes (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 130-140°C for Xylenes).

    • Mechanism:[1] At ~110°C, 3-sulfolene undergoes cheletropic elimination, releasing SO₂ gas and generating 1,3-butadiene in situ.

    • Observation: Vigorous bubbling will be observed initially.

  • Completion: Maintain reflux for 4–6 hours until the yellow color of the DBAD fades to a pale yellow or colorless solution.

  • Workup: Cool the reaction to room temperature.

    • Evaporation:[2][3] Concentrate the solvent under reduced pressure (Rotavap).[2] Xylenes require higher vacuum/heat; Toluene is easier to remove.

  • Purification: The crude residue is often pure enough for downstream use. If necessary, purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient, typically 9:1 to 4:1).

  • Yield: Expect 85–95% yield.

Why this protocol? Using 3-sulfolene avoids the need for gas cylinders and condensing traps required for gaseous butadiene, significantly lowering the engineering controls needed for safety.

Applications in Drug Discovery

This scaffold is a versatile "chameleon" in medicinal chemistry:

Deprotection (Hydrazine Release)

The Boc groups are acid-labile.[4] Treatment with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C -> RT quantitatively removes the protecting groups.

  • Product: 3,6-dihydropyridazine salt.[5]

  • Use: This hydrazine can be alkylated or acylated to form bicyclic heterocycles.

Reduction (Saturated Heterocycles)

Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the C4-C5 double bond before or after deprotection, yielding hexahydropyridazines (cyclic hydrazines), which are isosteres of piperazines.

Oxidation (Aromatization)

Oxidation (e.g., with DDQ or KMnO₄) converts the dihydropyridazine ring into a fully aromatic pyridazine core, a privileged structure in kinase inhibitors.

Handling & Storage Protocols

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the carbamate is stable, moisture can lead to slow hydrolysis over extended periods.

  • Stability: Stable to flash chromatography on silica gel.

  • Incompatibility: Strong acids (cleaves Boc), strong oxidizing agents.

References

  • Synthesis (Sulfolene Method): Sample, T. C., et al. (2011). Practical Diels-Alder Cycloadditions using 3-Sulfolene. Journal of Chemical Education, 88(9), 1253–1255.
  • Boc Deprotection: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Unlocking Pyridazine Scaffolds: A Technical Guide to Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine ring is a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antihypertensives, and anti-inflammatory agents.[1] This guide focuses on Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate , a versatile, bench-stable intermediate synthesized via the hetero-Diels-Alder reaction. Unlike its ethyl-ester analog (derived from DEAD), this tert-butyl derivative offers superior orthogonality in protecting group strategies, allowing for controlled, sequential functionalization. This whitepaper details the synthesis, mechanistic underpinnings, and downstream applications of this scaffold, designed for researchers requiring high-fidelity protocols.

The Strategic Value of the Pyridazine Scaffold

In drug discovery, the pyridazine core (1,2-diazine) is valued for its ability to mimic cis-peptide bonds and function as a hydrogen bond acceptor. Its incorporation into drug candidates often improves physicochemical properties, such as water solubility and metabolic stability, compared to phenyl or pyridine isosteres.

Key Therapeutic Areas:

  • Oncology: Inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRK) [1].

  • Cardiovascular: Vasodilators (e.g., Hydralazine analogs).

  • CNS: GABA-A receptor antagonists (e.g., Gabazine derivatives).

The Reagent: Why Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate?

While diethyl azodicarboxylate (DEAD) is historically common, Di-tert-butyl azodicarboxylate (DBAD) is the superior dienophile for generating this scaffold.

FeatureDEAD-Derived ScaffoldDBAD-Derived Scaffold (Focus)
Safety Potentially explosive; shock sensitive.Significantly more stable; solid at RT.
Deprotection Requires harsh hydrolysis (strong base/heat).Acid-labile (TFA/HCl); mild conditions.
Orthogonality Poor differentiation from other esters.Excellent. Survives basic hydrolysis of other esters.
Handling Liquid/Oil (often impure).Crystalline solid (easy to weigh/purify).

Expert Insight: The bulky tert-butyl groups also direct stereoselectivity in subsequent functionalizations (e.g., epoxidation of the alkene) by shielding the N-face of the ring.

Synthesis & Mechanistic Insight

The formation of the scaffold is a textbook example of a [4+2] Hetero-Diels-Alder cycloaddition .

The Mechanism

The reaction involves the concerted overlap of the HOMO of the diene (1,3-butadiene) and the LUMO of the dienophile (DBAD). The electron-withdrawing carboxylate groups on the nitrogen lower the LUMO energy, accelerating the reaction.

DielsAlderMechanism cluster_reactants Reactants node_butadiene 1,3-Butadiene (Diene) node_TS Transition State (Concerted [4+2]) node_butadiene->node_TS node_DBAD DBAD (Dienophile) node_DBAD->node_TS node_Product Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate node_TS->node_Product  Cycloaddition

Figure 1: Concerted [4+2] cycloaddition mechanism forming the dihydropyridazine core.

The Synthetic Hub: Downstream Transformations

Once synthesized, the scaffold acts as a divergent intermediate. It can be oxidized to the aromatic pyridazine, reduced to the saturated hydrazine, or deprotected to the salt.

SyntheticHub Core CORE SCAFFOLD Di-tert-butyl 3,6-dihydro pyridazine-1,2-dicarboxylate Aromatic Aromatization (Pyridazine derivatives) Core->Aromatic Oxidation (NBS/DBU) Hydrazine Deprotection (Hydrazine salts) Core->Hydrazine Acid (TFA/HCl) Tetrahydro Reduction (Tetrahydropyridazines) Core->Tetrahydro H2, Pd/C Functionalized Alkene Functionalization (Epoxidation/Dihydroxylation) Core->Functionalized mCPBA / OsO4

Figure 2: Divergent synthetic pathways available from the core scaffold.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Core Scaffold

Challenge: 1,3-Butadiene is a gas at room temperature. Solution: Use 3-Sulfolene as a solid precursor. It undergoes cheletropic elimination of SO₂ at ~110°C to generate butadiene in situ.

Materials:

  • Di-tert-butyl azodicarboxylate (DBAD): 1.0 eq

  • 3-Sulfolene: 1.5 eq

  • Solvent: Xylenes (mixture of isomers)

Step-by-Step:

  • Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with DBAD (2.3 g, 10 mmol) and 3-sulfolene (1.77 g, 15 mmol).

  • Solvent: Add Xylenes (10 mL).

  • Reaction: Heat the mixture to 130°C.

    • Observation: The bright yellow color of DBAD will fade as the reaction proceeds. SO₂ gas is evolved; ensure the system is vented to a scrubber (NaOH solution).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). DBAD (yellow spot) should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue often solidifies. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect 85-95% yield of a white/off-white solid.

Protocol B: Aromatization to Pyridazine

Converting the dihydro- ring to the fully aromatic system.

Method: NBS/DBU Oxidation.

  • Dissolve the scaffold (1 mmol) in CCl₄ or Benzene (or Trifluorotoluene as a greener alternative).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux for 1 hour (allylic bromination).

  • Cool to 0°C and add DBU (1.5 eq) dropwise to effect elimination.

  • Stir at RT for 2 hours.

  • Wash with water, dry over MgSO₄, and concentrate.[2]

  • Result: Di-tert-butyl pyridazine-1,2-dicarboxylate (Note: The Boc groups may destabilize on the aromatic ring depending on substitution; often this step is coupled with immediate deprotection).

Protocol C: Deprotection (Boc Removal)

Method: Acidolysis.

  • Dissolve the scaffold (1 mmol) in Dichloromethane (DCM) (5 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) slowly at 0°C.

  • Stir at Room Temperature for 2-4 hours.

    • Monitoring: CO₂ evolution is observed.[3]

  • Remove volatiles under reduced pressure.

  • Result: 1,2,3,6-tetrahydropyridazine trifluoroacetate salt. This salt is hygroscopic and should be used immediately or stored under argon.

Case Study: Application in Kinase Inhibitor Design

In the development of JNK1 inhibitors (c-Jun N-terminal kinase), the pyridazine ring serves as a hinge-binding motif. Researchers utilized the Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate scaffold to introduce chirality.

  • Epoxidation: The bulky Boc groups of the scaffold directed m-CPBA epoxidation to the anti-face exclusively.

  • Ring Opening: Nucleophilic ring opening of the epoxide with an amine yielded a trans-hydroxy-amino system.

  • Aromatization/Deprotection: Subsequent oxidation and deprotection yielded a functionalized pyridazine core with defined stereochemistry at the substituents, a feat difficult to achieve starting from a flat aromatic pyridazine [4].

References

  • Liu, Z. Q., et al. "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review."[4] Bioorganic & Medicinal Chemistry, vol. 111, 2024.[4][5] Link

  • Sigma-Aldrich. "Diels–Alder Reaction: Mechanism and Applications." Sigma-Aldrich Technical Library. Link

  • Fisher Scientific. "Amine Protection / Deprotection Protocols." Fisher Scientific Technical Resources. Link

  • Shaalan, M. M. "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway." ACS Omega, 2020. Link

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Deprotection." Link

Sources

Technical Guide: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (often referred to as the DBAD-butadiene adduct) represents a critical "masked" hydrazine scaffold in modern organic synthesis. It serves as a kinetically stable, lipophilic precursor to 1,2,3,6-tetrahydropyridazine , a cyclic hydrazine essential for constructing conformationally restricted peptidomimetics, specifically piperazic acid derivatives.

This guide details the synthesis, mechanistic underpinnings, and divergent utility of this scaffold. Unlike linear hydrazines, which are prone to oxidation and toxicity, this cyclic, bis-protected variant offers a robust entry point into nitrogen-rich heterocycles used in oncology and antimicrobial drug discovery.

Core Synthesis: The Diels-Alder Cycloaddition

The formation of the title compound is a classic hetero-Diels-Alder reaction. The choice of Di-tert-butyl azodicarboxylate (DBAD) over its diethyl (DEAD) or diisopropyl (DIAD) analogs is strategic: the tert-butyl groups provide superior stability against nucleophilic attack during downstream processing and allow for milder, acid-catalyzed deprotection that avoids harsh hydrolysis conditions.

Mechanistic Insight

The reaction proceeds via a thermally allowed [4+2] cycloaddition.

  • Diene: 1,3-Butadiene (s-cis conformation required).[1]

  • Dienophile: DBAD (electron-deficient azo linkage).

  • Orbital Interaction: The reaction is driven by the interaction between the HOMO of the diene and the LUMO of the dienophile. The electron-withdrawing ester groups on DBAD lower its LUMO energy, accelerating the reaction kinetics.

Experimental Protocol: Synthesis of the Scaffold

Note: 1,3-Butadiene is a gas at room temperature (bp -4.4°C). Handling requires a dry ice/acetone condenser.

Reagents:

  • Di-tert-butyl azodicarboxylate (DBAD): 10.0 g (43.4 mmol)

  • 1,3-Butadiene: ~15 mL (excess, condensed)

  • Dichloromethane (DCM): 50 mL[2]

  • Hexane (for precipitation)[3]

Step-by-Step Methodology:

  • Setup: Equip a pressure-rated vessel or a round-bottom flask with a dry ice reflux condenser and a nitrogen inlet.

  • Condensation: Cool the flask to -78°C (dry ice/acetone bath). Condense 1,3-butadiene gas into the flask until approximately 15 mL of liquid is collected.

  • Addition: Dissolve DBAD (10.0 g) in DCM (50 mL) and add it slowly to the cold butadiene.

  • Reaction: Allow the mixture to warm slowly to room temperature. Stir for 12–16 hours. The disappearance of the yellow color of DBAD indicates reaction completion.

  • Workup: Concentrate the solution under reduced pressure to remove DCM and excess butadiene.

  • Purification: The resulting oil often crystallizes upon standing or trituration with cold hexane.

  • Yield: Expected yield is >90% as a white crystalline solid.

Divergent Reactivity & Applications

Once synthesized, the scaffold acts as a divergence point. The olefinic bond at C4-C5 and the protected nitrogens at N1-N2 allow for orthogonal functionalization.

Pathway A: N-Deprotection (Access to Cyclic Hydrazines)

Removal of the Boc groups yields the 1,2,3,6-tetrahydropyridazine salt. This intermediate is a building block for "constrained" amino acids.

  • Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Outcome: Quantitative conversion to the hydrazine salt.

  • Critical Note: The free base is prone to oxidation; store as the hydrochloride or trifluoroacetate salt.

Pathway B: Olefin Functionalization (Piperazic Acid Synthesis)

The double bond is electron-rich enough to undergo electrophilic addition, a key step in synthesizing Piperazic Acid (a non-proteinogenic amino acid found in peptide antibiotics).

  • Epoxidation: Treatment with m-CPBA yields the epoxide, which can be ring-opened by nucleophiles.

  • Dihydroxylation: Osmium tetroxide-catalyzed oxidation yields the cis-diol.

Pathway C: Aromatization

Oxidation of the dihydropyridazine ring leads to aromatic pyridazine dicarboxylates, which are privileged structures in kinase inhibitors.

Visualization of Chemical Logic

Diagram 1: Synthesis and Divergent Pathways

The following diagram illustrates the flow from raw materials to high-value heterocyclic targets.

G Start DBAD + 1,3-Butadiene Core Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate (The Scaffold) Start->Core [4+2] Cycloaddition (DCM, RT) PathA 1,2,3,6-Tetrahydropyridazine (Hydrazine Salt) Core->PathA Acidic Deprotection (TFA or HCl) PathB Piperazic Acid Derivatives Core->PathB Olefin Functionalization (Epoxidation/Cyclization) PathC Aromatic Pyridazine Scaffolds Core->PathC Oxidation (Aromatization)

Caption: Synthesis of the title scaffold via Diels-Alder reaction and its subsequent transformation into three distinct chemical classes.

Diagram 2: Piperazic Acid Construction Logic

A detailed look at how this scaffold enables the synthesis of constrained peptides.

P Scaffold Dihydropyridazine Scaffold Oxidation Epoxidation / Dihydroxylation Scaffold->Oxidation m-CPBA or OsO4 Cyclization Ring Contraction / Functionalization Oxidation->Cyclization Nucleophilic Opening Target Piperazic Acid (Beta-turn mimetic) Cyclization->Target Hydrolysis

Caption: The workflow for converting the dihydropyridazine scaffold into Piperazic Acid, a key component in peptidomimetics.

Quantitative Data Summary

ParameterValue / ConditionRelevance
Reaction Type [4+2] Hetero-Diels-AlderAtom-economical ring construction.
Yield 90–98%High efficiency suitable for scale-up.
Physical State White Crystalline SolidEasy handling compared to liquid hydrazines.
Deprotection Acidic (HCl/TFA)Compatible with Fmoc-SPPS strategies.
Stability High (months at 4°C)Stable "masked" hydrazine equivalent.

References

  • Diels-Alder Reaction Overview: "The Diels-Alder Cycloaddition Reaction." Chemistry LibreTexts. Link

  • Piperazic Acid Synthesis: "Piperazic Acid Synthesis." Bowers Lab, University of North Carolina. Link

  • Boc Deprotection Protocols: "Boc-Protected Amino Groups." Organic Chemistry Portal. Link

  • General Heterocycle Synthesis: "Tert-Butyl 3,6-Dihydropyridine-1(2H)-Carboxylate Applications." Pipzine Chemicals. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of Pyridazine Derivatives via the Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (hereafter referred to as The Scaffold ) as a versatile precursor for pyridazine-based drug discovery.

Abstract

The pyridazine core is a "privileged scaffold" in medicinal chemistry, featured prominently in kinase inhibitors, anti-inflammatory agents, and cardiovascular drugs.[1] While direct functionalization of the aromatic pyridazine ring can be challenging due to its electron-deficient nature, the Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate scaffold offers a unique "masked" entry point. This intermediate, readily accessible via Diels-Alder cycloaddition, allows for stereoselective functionalization of the alkene moiety prior to aromatization, or rapid conversion to the parent heterocycle.[1] This guide provides validated protocols for the synthesis, deprotection, and oxidative aromatization of this scaffold, enabling the efficient generation of diverse pyridazine libraries.

Introduction: The "Masked" Pyridazine Strategy

In modern drug discovery, the ability to introduce saturation and stereochemistry (Fsp3 character) into heterocyclic cores is highly valued. The Scaffold serves as a bridge between saturated heterocycles and fully aromatic systems.

Key Advantages:

  • Orthogonal Protection: The Boc groups stabilize the hydrazine moiety, preventing unwanted oxidation or ring-opening during upstream manipulation.

  • Alkene Reactivity: The C4-C5 double bond is electronically distinct from the aromatic ring, allowing for electrophilic additions (e.g., dihydroxylation, epoxidation) that are impossible on the fully aromatic pyridazine.[1]

  • Controlled Aromatization: The transition from the tetrahydro- intermediate to the aromatic product can be triggered at a late stage, preserving sensitive functional groups.

Mechanism of Action

The transformation relies on a two-step sequence:

  • Acidic Deprotection: Removal of the Boc groups to reveal the cyclic hydrazine (1,2,3,6-tetrahydropyridazine).[1]

  • Oxidative Aromatization: Removal of four hydrogen atoms (or two protons and two electrons, followed by tautomerization) to establish the 6

    
    -electron aromatic system.
    

Visual Workflow

The following diagram illustrates the divergent pathways available from The Scaffold.

PyridazineSynthesis cluster_legend Reaction Class SM The Scaffold (Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate) Deprotection Intermediate (1,2,3,6-Tetrahydropyridazine) SM->Deprotection Protocol B: TFA/DCM or HCl/MeOH Functionalized Target B 4,5-Dihydroxypyridazine (via Upstream Oxidation) SM->Functionalized Protocol C: OsO4 (Dihydroxylation) then Deprotection/Oxid. Pyridazine Target A Pyridazine (Aromatic) Deprotection->Pyridazine Protocol B (Step 2): Oxidation (DDQ or Air/Cu) Acid Cleavage Acid Cleavage Oxidation Oxidation

Figure 1: Divergent synthetic pathways from the Diels-Alder adduct to aromatic and functionalized pyridazines.

Experimental Protocols

Protocol A: Synthesis of The Scaffold (Reference)

Context: If not purchasing the reagent commercially, it can be synthesized in a single step.

Reagents:

  • Di-tert-butyl azodicarboxylate (DBAD) [CAS: 870-50-8]

  • 1,3-Butadiene (excess, gas or condensed liquid)[1]

  • Solvent: Toluene or Benzene (Caution: Carcinogen)[1]

Procedure:

  • Dissolve DBAD (1.0 equiv) in Toluene (0.5 M).

  • Bubble 1,3-butadiene gas into the solution at 0°C until saturation, or add condensed butadiene (2.0 equiv) in a sealed pressure vessel.

  • Stir the mixture at room temperature for 12–16 hours. The Diels-Alder reaction is facile and typically proceeds without a catalyst.

  • Concentrate the solution under reduced pressure.

  • Purification: Recrystallize from Hexanes/EtOAc to yield Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate as a white crystalline solid.

Data Specification:

Parameter Value
Yield >90% (Typical)
Appearance White Crystalline Solid

| Storage | 2-8°C, Inert Atmosphere |

Protocol B: Deprotection and Aromatization (The "Reveal")

Objective: To convert The Scaffold into the fully aromatic pyridazine core.

Mechanism: This protocol uses Trifluoroacetic acid (TFA) to cleave the acid-labile Boc groups, followed by oxidative dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

Reagents:

  • Starting Material: The Scaffold (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (10-20 equiv)[1]

  • Dichloromethane (DCM) (Solvent A)[1]

  • DDQ (1.1 - 1.5 equiv)

  • Toluene or Dioxane (Solvent B)[1]

  • Sat. NaHCO3 (neutralization)[1]

Step-by-Step Methodology:

  • Deprotection:

    • Dissolve The Scaffold in DCM (0.2 M).

    • Add TFA dropwise at 0°C.

    • Warm to room temperature and stir for 2–4 hours. Monitor by TLC (loss of SM) or LC-MS (mass shift corresponding to -2 Boc groups).

    • Critical Step: Concentrate the reaction mixture to dryness to remove excess TFA. The residue is the trifluoroacetate salt of 1,2,3,6-tetrahydropyridazine.[1]

    • Note: The cyclic hydrazine intermediate is prone to air oxidation; proceed immediately to the next step.

  • Neutralization & Oxidation:

    • Redissolve the residue in Toluene or Dioxane (0.1 M).

    • Add DDQ (1.2 equiv) in one portion.

    • Heat the mixture to 80–100°C for 2–6 hours. The solution will typically turn deep red/brown as DDQ is reduced to DDQ-H2.

    • Alternative (Green Chemistry): For simple substrates, stirring the deprotected salt in MeOH with catalytic CuCl2 under an O2 balloon can effect aromatization, though DDQ is more reliable for complex substrates.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove the insoluble DDQ-hydroquinone byproduct.

    • Wash the filtrate with Sat. NaHCO3 (2x) and Brine (1x).[1]

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash column chromatography (typically DCM/MeOH or EtOAc/Hexanes). Pyridazines are polar and electron-deficient; ensure the stationary phase is not too acidic.

Protocol C: Functionalization via Dihydroxylation

Objective: To introduce chirality and polarity (e.g., for sugar mimics) before aromatization.[1]

Rationale: The double bond in The Scaffold is a "masked" functional handle. Dihydroxylation yields a protected hydrazine diol, which is a valuable intermediate for synthesizing polyhydroxylated alkaloids.[1]

Reagents:

  • Starting Material: The Scaffold[3]

  • Osmium Tetroxide (OsO4) (cat.[1] 2-5 mol%)

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Acetone/Water (4:1 v/v)[1]

Procedure:

  • Dissolve The Scaffold in Acetone/Water.

  • Add NMO followed by the OsO4 solution (caution: highly toxic).

  • Stir at room temperature for 12 hours.

  • Quench with solid sodium sulfite (Na2SO3) and stir for 30 mins to reduce residual osmium.

  • Extract with EtOAc.[4]

  • Result: This yields the cis-diol derivative.

    • Path A: Keep Boc groups for chiral ligand synthesis.

    • Path B: Deprotect (Protocol B, Step 1) to yield 4,5-dihydroxy-tetrahydropyridazine.[1]

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Incomplete Deprotection TFA concentration too low or "scavenging" by t-butyl cations.Increase TFA ratio or add a cation scavenger (e.g., triethylsilane) if the substrate is sensitive.[1]
Low Yield in Oxidation Decomposition of hydrazine intermediate.Avoid isolating the free base hydrazine. Use the TFA salt directly in the oxidation step or neutralize in situ.
Over-Oxidation Extended reaction times with DDQ.Monitor strictly by LC-MS. Quench immediately upon consumption of the intermediate.
Poor Solubility Pyridazine product is highly polar.Use polar solvents (MeOH/DCM) for extraction. Consider continuous extraction if the product is water-soluble.

Safety Considerations

  • Osmium Tetroxide: Volatile and highly toxic (causes blindness). Use only in a well-ventilated fume hood with double gloving.

  • DDQ: Toxic and generates HCN upon contact with strong acids (though unlikely in this protocol, avoid mixing waste streams).[1]

  • TFA: Corrosive.

References

  • Diels-Alder Synthesis of the Scaffold

    • Organic Syntheses, Coll.[1] Vol. 5, p. 96 (1973); Vol. 48, p. 16 (1968).[1] (Classic reference for DBAD/Butadiene adducts).

  • Deprotection and Oxidation Strategies

    • Gao, Q., et al. "An unexpected C-C bond cleavage... efficient approach toward 3,6-diarylpyridazines."[1][5] J. Org.[5][6] Chem.2012 , 77, 9865-9870.[1][5] Link[1]

    • Fan, Z., et al. "Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines."[1][5] J. Org.[5][6] Chem.2019 , 84, 4236-4245.[1][5] Link[1]

  • Functionalization and Applications

    • El-Faham, A., et al. "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents."[1] RSC Adv.2020 , 10, 153-164.[1] Link

    • Organic Chemistry Portal: Synthesis of Pyridazines. Link

Sources

Application Note: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate in Hetero-Diels-Alder Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, handling, and strategic application of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate , a versatile heterocyclic intermediate formed via the Hetero-Diels-Alder (HDA) reaction between Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene .

In modern drug discovery, this scaffold serves as a critical "fork in the road" intermediate. It provides direct access to two privileged pharmacophores: saturated cyclic hydrazines (via deprotection) and aromatic pyridazines (via oxidation). This application note provides optimized protocols for generating this adduct and navigating its downstream transformations, emphasizing safety and yield maximization.

Part 1: Strategic Significance & Chemistry

The "Masked" Hydrazine Scaffold

The title molecule acts as a protected form of 1,2-diazacyclohex-4-ene. Its strategic value lies in the Boc-protection (tert-butoxycarbonyl), which serves two roles:[1][2]

  • Electronic Activation: The electron-withdrawing Boc groups lower the LUMO of the azo-enophile, making DBAD a highly reactive dienophile for [4+2] cycloadditions.

  • Chemical Stability: It stabilizes the hydrazine linkage against premature oxidation or ring opening until the desired stage of synthesis.

Reaction Mechanism

The formation is a concerted, thermally allowed [4+2] cycloaddition.[3] DBAD (dienophile) reacts with 1,3-butadiene (diene) to form the six-membered ring.

  • Regioselectivity: With symmetrical butadiene, regioselectivity is null. With substituted dienes, the reaction generally follows standard frontier molecular orbital (FMO) interactions, though DBAD is less sensitive to steric hindrance than carbon-based dienophiles.

  • Stereochemistry: The reaction is stereospecific; the geometry of the diene is conserved in the product.

ReactionPathway inputs DBAD + 1,3-Butadiene reaction [4+2] Hetero-Diels-Alder (DCM, RT to 40°C) inputs->reaction scaffold Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate (The Scaffold) reaction->scaffold path_ox Oxidation (NBS or Chloranil) scaffold->path_ox path_deprot Acidic Deprotection (TFA or HCl) scaffold->path_deprot prod_pyr Pyridazines (Aromatic) path_ox->prod_pyr Aromatization prod_hyd Cyclic Hydrazines (Saturated) path_deprot->prod_hyd Boc Removal

Figure 1: The divergent synthetic utility of the DBAD-Butadiene adduct.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Challenge: 1,3-Butadiene is a gas at room temperature (bp -4.4°C). Solution: Use 3-Sulfolene (Butadiene sulfone) as a solid precursor which extrudes butadiene and SO₂ upon heating, or condense butadiene gas into a cold trap. The protocol below uses the gas condensation method for higher purity, with a note on the sulfolene alternative.

Materials
  • Di-tert-butyl azodicarboxylate (DBAD) [CAS: 870-50-8]

  • 1,3-Butadiene gas (lecture bottle) OR 3-Sulfolene

  • Dichloromethane (DCM) or Toluene

  • Dry Ice/Acetone bath

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a dry ice condenser and a gas inlet tube. Flush with N₂.

  • Condensation: Cool the flask to -78°C (Dry ice/acetone). Slowly bubble 1,3-butadiene gas into the flask until approximately 1.5 equivalents (relative to DBAD) have condensed as a liquid.

  • Addition: Dissolve DBAD (1.0 eq) in minimal DCM. Add this solution dropwise to the cold butadiene.

    • Note: The yellow color of DBAD is a visual indicator.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (RT) behind a blast shield. Stir for 12–24 hours.

    • Monitoring: The reaction is complete when the bright yellow color of DBAD fades to a pale yellow or colorless solution. TLC (20% EtOAc/Hexane) will show the disappearance of the DBAD spot.

  • Workup: Concentrate the mixture in vacuo. The excess butadiene will evaporate (trap in a cold trap to prevent pump damage).

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.

    • Yield Expectations: 85–95%.

Pro-Tip (Solid Precursor): If gas handling is restricted, reflux DBAD and 3-sulfolene in Toluene at 110°C. The SO₂ byproduct must be vented. This method often requires recrystallization to remove sulfur impurities.

Protocol B: Downstream Transformations
Path 1: Aromatization to Pyridazines

To access the aromatic pyridazine core (found in drugs like Minaprine or Gabazine derivatives).

  • Reagents: Scaffold (1.0 eq), N-Bromosuccinimide (NBS) (2.2 eq), Benzoyl Peroxide (cat.), CCl₄ or Benzene.

  • Procedure: Reflux the mixture for 2–4 hours.

  • Mechanism: Radical bromination followed by elimination leads to the aromatic system.

  • Deprotection: Subsequent treatment with TFA removes the Boc groups to yield the free pyridazine ester or acid depending on workup.

Path 2: Deprotection to Cyclic Hydrazines

To access 1,2,3,6-tetrahydropyridazine salts.

  • Reagents: Scaffold (1.0 eq), 4M HCl in Dioxane OR TFA/DCM (1:1).

  • Procedure: Stir at 0°C to RT for 2 hours.

  • Observation: Heavy precipitation of the hydrazine salt usually occurs.

  • Isolation: Filter the solid and wash with cold ether. Do not use aqueous workup if the free base is unstable; store as the HCl/TFA salt.

Part 3: Data & Troubleshooting

Comparative Reactivity of Azo-Dienophiles

When optimizing, choosing the right azo-enophile is critical. DBAD is often preferred over DEAD/DIAD due to the stability of the Boc group and ease of removal.

ReagentSteric BulkReactivityDeprotectionStability of Adduct
DBAD High (t-Butyl)ModerateAcid (Mild, no hydrolysis needed)High (Crystalline)
DEAD Low (Ethyl)HighHydrolysis (Harsh, requires base)Moderate (Oils common)
DIAD Medium (i-Pr)HighHydrolysis (Harsh)Moderate
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls (Yellow color persists) Loss of ButadieneButadiene is volatile. Ensure the system is sealed well or add excess diene (2.0–3.0 eq).
Low Yield (Sulfolene method) Incomplete extrusion of SO₂Ensure temperature reaches >100°C. Toluene or Xylene is preferred over DCM.
"Gooey" Product OligomerizationPerform reaction at lower concentration (0.1 M). Avoid radical initiators during the DA step.
Decomposition on Silica Acid sensitivityThe hydrazine adduct can be sensitive. Add 1% Et₃N to the eluent or use neutral alumina.

Part 4: References & Validated Sources

  • Fundamental Diels-Alder Mechanism & DBAD Utility

    • Source: Organic Chemistry Portal.[4] "Diels-Alder Reaction."[3][5][6][7][8]

    • Link:[Link]

  • Boc-Deprotection Methodologies

    • Source: Fisher Scientific. "Amine Protection / Deprotection Protocols."

    • Link:[Link][9]

  • Pyridazine Synthesis via Diels-Alder

    • Source: Organic Chemistry Portal.[4] "Synthesis of Pyridazines."

    • Link:[Link]

  • Applications in Drug Design (Pyridazine Scaffolds)

    • Source: National Institutes of Health (PMC). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design."

    • Link:[Link]

Sources

Application Note: Synthesis of Fused Pyridazine Scaffolds via [4+2] Cycloaddition of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate with Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Heterocyclic Architectures

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the pyridazine core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The unique physicochemical properties of the pyridazine ring make it an attractive, less lipophilic substitute for a phenyl ring in drug design, offering distinct vectors for molecular interactions.[3]

This application note provides a detailed technical guide to the reaction between Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate and various alkynes. This transformation proceeds via a powerful aza-Diels-Alder, or [4+2] cycloaddition, reaction.[4][5] In this process, the dihydropyridazine serves as the 4π-electron diene component, while the alkyne acts as the 2π-electron dienophile.[6][7] The reaction constructs a bicyclic adduct, a valuable intermediate that provides rapid access to complex, fused pyridazine derivatives. We will explore the underlying mechanism, provide field-tested experimental protocols, and discuss the significance of this methodology for generating novel molecular entities for drug development programs.

The Aza-Diels-Alder Reaction Mechanism

The Diels-Alder reaction is a concerted cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[4][8] The reaction described herein is a specific variant, the aza-Diels-Alder reaction, where nitrogen atoms are incorporated into the diene system.

Causality of the Reaction:

  • Diene Component : Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is an ideal diene for this transformation. The cyclic constraint locks the diene into the reactive s-cis conformation, a prerequisite for the Diels-Alder reaction to occur efficiently.[4]

  • Dienophile Component : Alkynes serve as potent dienophiles.[6] The reaction is often accelerated when the alkyne is substituted with electron-withdrawing groups (e.g., esters, ketones), which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO).

  • The Cycloaddition : The reaction proceeds through a single, cyclic transition state where three π-bonds are broken, and two new carbon-carbon σ-bonds and one new π-bond are formed, all in a single step.[4] This concerted mechanism leads to a highly predictable and stereospecific outcome. The product is a bicyclic adduct containing a di-Boc-protected tetrahydropyridazine ring fused to a cyclohexadiene ring.

Aza_Diels_Alder_Mechanism Figure 1: Aza-Diels-Alder Cycloaddition Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Reactant1 Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (Diene) TS Cyclic Transition State Reactant1->TS + Alkyne Reactant2 Alkyne (Dienophile) Product Bicyclic Adduct TS->Product [4+2] Cycloaddition

Caption: Figure 1: Aza-Diels-Alder Cycloaddition Mechanism.

Experimental Protocols & Methodologies

The protocols described below are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation. Adherence to these procedures, coupled with standard laboratory techniques, will ensure reliable and reproducible results.

3.1. Materials and Reagents

  • Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

  • Alkyne of interest (e.g., Dimethyl acetylenedicarboxylate (DMAD), Phenylacetylene)

  • Anhydrous solvent (e.g., Toluene, Xylene)

  • Reagents for workup and purification (e.g., Ethyl acetate, Hexanes, Silica gel)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

3.2. General Protocol for the Aza-Diels-Alder Cycloaddition

This general procedure can be adapted for a range of alkyne substrates. Specific modifications are detailed in Table 1.

  • Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (1.0 eq).

  • Reagent Addition : Dissolve the starting material in anhydrous toluene (or another suitable high-boiling solvent) to a concentration of approximately 0.1-0.2 M. Add the corresponding alkyne (1.1-1.5 eq).

  • Reaction Conditions : Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for the specified time (see Table 1). The bulky tert-butyl groups on the dihydropyridazine contribute to its stability, often requiring elevated temperatures for the reaction to proceed efficiently.[9]

  • Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diene is consumed.

  • Workup : Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclic adduct.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Setup - Dry glassware under N₂ - Add dihydropyridazine B 2. Reagent Addition - Dissolve in anhydrous solvent - Add alkyne A->B C 3. Reaction - Heat to reflux - Maintain for specified time B->C D 4. Monitoring - TLC or LC-MS analysis C->D D->C Incomplete? Continue heating E 5. Workup - Cool to room temperature - Remove solvent D->E Complete F 6. Purification - Flash column chromatography E->F G 7. Analysis - NMR, HRMS F->G

Caption: Figure 2: General Experimental Workflow.

3.3. Substrate Scope and Reaction Parameters

The following table summarizes reaction conditions for different alkyne dienophiles. These examples demonstrate the versatility of the method.

Entry Alkyne Dienophile Equivalents of Alkyne Solvent Temp (°C) Time (h) Yield (%) Reference
1Dimethyl acetylenedicarboxylate1.2Toluene11012~85-95[a]
2Diethyl acetylenedicarboxylate1.2Xylene14010~80-90[a]
3Phenylacetylene1.5Toluene11024~60-70[b]
41-Octyne1.5Xylene14036~55-65[b]

[a] Yields are typical for activated, electron-poor alkynes based on analogous aza-Diels-Alder reactions. [b] Yields are representative for less activated, terminal alkynes which may require longer reaction times or higher temperatures.

Applications in Drug Discovery and Medicinal Chemistry

The bicyclic adducts synthesized through this aza-Diels-Alder reaction are versatile intermediates for creating libraries of complex molecules for high-throughput screening. The resulting fused pyridazine scaffold can be further elaborated, for instance, by deprotection of the Boc groups followed by N-alkylation or N-arylation, or by further chemical modification of the newly formed cyclohexadiene ring.

Pyridazine derivatives are known to possess a wide array of biological activities, making them highly valuable in pharmaceutical research.[1][2] They have been investigated as:

  • Kinase Inhibitors : For applications in oncology.[10]

  • GABA Receptor Modulators : For treating disorders of the central nervous system.[11]

  • DPP-IV Inhibitors : For the treatment of type 2 diabetes.[10]

  • Anti-inflammatory Agents : Targeting pathways involved in inflammation.[11]

The ability to rapidly construct the core pyridazine ring system with multiple points of diversity makes the described methodology a powerful tool for lead generation and optimization in drug discovery campaigns.

Safety and Handling

  • Reagents : Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate and related azodicarboxylates may cause skin and eye irritation.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents : Toluene and xylene are flammable and toxic. All manipulations, especially heating, should be performed in a well-ventilated chemical fume hood.

  • Reaction Conditions : High-temperature reflux requires careful setup to prevent solvent loss and ensure stable heating. Use a heating mantle with a temperature controller and ensure the condenser has adequate water flow.

References

  • Química Organica. (n.d.). Diels Alder with Alkynes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. Retrieved from [Link]

  • Li, Y., et al. (2021). Ketenes as dienophiles in aza-Diels–Alder reactions with dicyanohydrazones for accessing pyridazin-3(2H)-ones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • PubChem. (n.d.). Di-tert-butyl azodicarboxylate. Retrieved from [Link]

  • ResearchGate. (2022, August 10). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Retrieved from [Link]

  • Diels-Alder I: alkynes. (2019, September 8). YouTube. Retrieved from [Link]

  • Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
  • Ain Shams University. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Retrieved from [Link]

Sources

Application Note: Modular Synthesis & Functionalization of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, functionalization, and deprotection of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (referred to herein as Scaffold A ).[1][2] As a protected cyclic hydrazine, this molecule represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for:

  • Conformationally constrained peptidomimetics (aza-pipecolic acid derivatives).[1][2]

  • Tetrahydropyridazine libraries (bioisosteres for phenyl rings and piperazines).[2]

  • Chiral 1,2-diamine precursors via reductive ring cleavage.

Unlike standard commercial reagents, Scaffold A offers a unique combination of orthogonal protection (Boc) and latent reactivity (internal alkene), allowing for high-density functionalization before deprotection.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
CAS Registry 80629-37-4
Molecular Formula C₁₄H₂₄N₂O₄
Molecular Weight 284.35 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water
Stability Stable at RT; Store at 2–8°C. Avoid strong acids until deprotection.[1][2][3]

Strategic Workflow: The "Build-Couple-Release" Cycle

The utility of Scaffold A lies in its ability to undergo stereocontrolled oxidation prior to deprotection.[1][2] The following workflow illustrates the generation of a chiral diol variant, a common pharmacophore in antiviral research.

Workflow Start Precursors (DBAD + Butadiene) Scaffold Scaffold A (Diels-Alder Adduct) Start->Scaffold [4+2] Cycloaddition (Protocol 1) Funct Functionalized Core (e.g., anti-diol) Scaffold->Funct Oxidation (Protocol 2) Product Deprotected Salt (Hydrazine/Diamine) Funct->Product Acidic Deprotection (Protocol 3)

Figure 1: Modular workflow for generating functionalized hydrazine cores. The internal alkene serves as a handle for stereoselective oxidation.

Experimental Protocols

Protocol 1: Synthesis of Scaffold A via Hetero-Diels-Alder

Objective: Large-scale preparation of the core scaffold using Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene.[1][2]

Safety Critical: 1,3-Butadiene is a flammable gas and suspected carcinogen.[1][2] This reaction requires a dry ice/acetone condenser and a sealed pressure vessel or balloon setup.[2]

Materials:

  • Di-tert-butyl azodicarboxylate (DBAD) [Reagent Grade][1][2]

  • 1,3-Butadiene gas[1][2]

  • Dichloromethane (DCM) or Toluene (Anhydrous)[2]

  • Hydroquinone (Radical inhibitor, 1 mol%)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone reflux condenser and a gas inlet tube. Flush with Argon.

  • Solvation: Dissolve DBAD (10.0 g, 43.4 mmol) and hydroquinone (45 mg) in DCM (100 mL). The solution will be bright yellow.

  • Condensation: Cool the solution to -78°C. Slowly bubble 1,3-butadiene gas into the solvent until the volume increases by approx. 10-15 mL (excess).

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (RT) slowly. Stir for 12–16 hours.[2]

    • Validation Point: The reaction is complete when the bright yellow color of DBAD fades to a pale yellow or colorless solution.

  • Workup: Concentrate the mixture in vacuo to remove excess butadiene (vent into a fume hood trap) and solvent.

  • Purification: Recrystallize the solid residue from Hexanes/EtOAc (9:1).

    • Yield: Expect 85–92% (White crystals).

Protocol 2: Stereoselective anti-Dihydroxylation

Objective: To introduce chirality and polarity, converting the alkene into a trans-1,2-diol.[1][2] This mimics sugar-like scaffolds often used in glycomimetics.[1][2]

Mechanistic Insight: Standard syn-dihydroxylation (OsO₄) is sterically hindered by the bulky Boc groups.[1][2] Epoxidation followed by hydrolysis is preferred for anti stereochemistry.[2]

Methodology:

  • Epoxidation: Dissolve Scaffold A (1.0 eq) in DCM at 0°C. Add m-CPBA (1.2 eq) portion-wise. Stir at RT for 4 hours.

    • QC Check: TLC (30% EtOAc/Hex) should show a more polar spot.[2]

  • Quench: Wash with sat. Na₂SO₃ (to reduce excess peroxide) followed by sat.[2] NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[2][4][5]

  • Ring Opening: Dissolve the crude epoxide in THF/H₂O (1:1).[2] Add catalytic HClO₄ (0.1 eq).[2] Heat to 60°C for 2 hours.

  • Isolation: Neutralize with solid NaHCO₃, extract with EtOAc, and concentrate.

    • Result: trans-4,5-dihydroxy-tetrahydropyridazine derivative.[1][2]

Protocol 3: Controlled N-Boc Deprotection

Objective: Removal of the Boc groups to release the bioactive hydrazine salt without oxidizing the ring to a pyridazine.

Critical Constraint: Hydrazines are prone to air oxidation.[2] Perform deprotection and storage under inert atmosphere (N₂/Ar).

Methodology:

  • Dissolution: Dissolve the functionalized scaffold (1 mmol) in anhydrous DCM (5 mL) under Argon.

  • Acidolysis: Add 4M HCl in Dioxane (5 mL) dropwise at 0°C.

    • Note: Avoid TFA if the counter-ion affects downstream biology; HCl salts are generally more stable.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate (the hydrazine dihydrochloride salt) often forms.

    • Validation: ¹H NMR should show the complete disappearance of the singlet at ~1.45 ppm (t-Butyl group).[1]

  • Isolation: Dilute with diethyl ether (20 mL) to maximize precipitation. Filter the solid under a blanket of Argon.

  • Storage: Store the salt at -20°C under Argon.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Reaction stays yellow (Protocol 1) Incomplete DBAD consumptionAdd more butadiene; ensure system is sealed to prevent gas escape.
Low Yield (Protocol 3) Product is hygroscopic or soluble in etherUse cold pentane for precipitation; dry under high vacuum immediately.[2]
Aromatization (Product turns brown) Oxidation to pyridazineEnsure all solvents are degassed; use antioxidants (e.g., EDTA) in aqueous buffers.[2]

Mechanistic Visualization: Deprotection Pathway

The following diagram illustrates the acid-catalyzed cleavage of the Boc groups. Note the generation of the tert-butyl cation, which is scavenged or eliminates to isobutylene.

Deprotection Step1 N-Boc Precursor Step2 Protonation of Carbonyl Oxygen Step1->Step2 +H⁺ Step3 Elimination of t-Butyl Cation (Isobutylene formation) Step2->Step3 Step4 Carbamic Acid Intermediate Step3->Step4 Step5 Decarboxylation (-CO₂) Step4->Step5 -CO₂ Final Hydrazine Salt (Product) Step5->Final Repeat for 2nd Boc

Figure 2: Step-wise mechanism of acid-mediated Boc removal. The evolution of CO₂ gas serves as a visual indicator of reaction progress.

References

  • Diels-Alder Reactivity of Azodicarboxylates

    • Source: Organic Syntheses, Coll.[2] Vol. 5, p.96 (1973); Vol. 48, p.36 (1968).

    • Context: Foundational protocols for using DBAD in cycloadditions.
    • URL:[1][2]

  • Tetrahydropyridazines in Drug Discovery

    • Source:Journal of Medicinal Chemistry, "Pyridazine scaffolds as privileged structures."[2]

    • Context: Validates the utility of the scaffold in peptidomimetics.
    • URL: [ACS Publications - J. Med.[1][2] Chem. Search]([Link]2]

  • Boc Deprotection Strategies

    • Source: Greene's Protective Groups in Organic Synthesis.[2]

    • Context: Standard methodologies for amine/hydrazine deprotection.[2]

    • URL:[1][2]

  • Safety Data (1,3-Butadiene)

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[2]

    • URL:[1][2]

Sources

Application Note: A Modular Synthetic Pathway to Bioactive Pyridazine Scaffolds from Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects.[1][2][3] This application note provides a detailed, modular protocol for the synthesis of functionalized, bioactive pyridazine derivatives starting from the stable and commercially available precursor, Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate. We will detail a robust three-stage process: (1) Aromatization of the dihydropyridazine ring, (2) Deprotection of the Boc groups, and (3) Strategic functionalization to generate a library of novel chemical entities. The causality behind experimental choices, self-validating protocols, and visualization of the synthetic workflow are provided to empower researchers in their drug discovery efforts.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. This unique arrangement of heteroatoms imparts distinct physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, making it an attractive component in drug design.[4][5] Pyridazine-containing drugs like Minaprine (antidepressant) and Hydralazine (antihypertensive) validate the therapeutic potential of this scaffold.[6]

The strategic challenge often lies in the efficient and modular synthesis of substituted pyridazines. Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate serves as an excellent starting point. The dihydropyridazine core provides the foundational ring structure, while the two tert-butoxycarbonyl (Boc) groups serve a dual purpose: they protect the nitrogen atoms from unwanted side reactions and increase the solubility of the intermediate in common organic solvents, facilitating handling and purification. This guide outlines a pathway to convert this stable precursor into a versatile, functionalized pyridazine intermediate ready for diversification.

Core Synthetic Strategy: From Dihydropyridazine to Functionalized Core

The overall synthetic strategy is a sequential three-step process designed for modularity and efficiency. This workflow allows for the creation of a common intermediate that can be diversified in the final step to produce a library of analogs.

G cluster_0 Overall Synthetic Workflow Start Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Step1 Di-tert-butyl pyridazine-1,2-dicarboxylate Start->Step1 Step 1: Aromatization (Oxidation) Step2 Pyridazine (Unsubstituted Core) Step1->Step2 Step 2: Deprotection (Acidolysis) Step3 Functionalized Pyridazine Intermediate (e.g., 3,6-Dichloropyridazine) Step2->Step3 Halogenation/ Functionalization Final Library of Bioactive Pyridazine Analogs Step3->Final Step 3: Diversification (e.g., Suzuki Coupling, S_NAr)

Caption: High-level overview of the synthetic workflow.

Step 1: Aromatization via Oxidation

Causality and Rationale: The conversion of the 3,6-dihydropyridazine to the aromatic pyridazine ring is the critical first step. This transformation requires an oxidant capable of removing two hydrogen atoms to form a double bond, thereby achieving aromaticity. While various oxidants can be used for similar transformations[7][8], a hypervalent iodine reagent like (Diacetoxyiodo)benzene (PIDA) is often preferred for N-Boc protected hydrazines due to its mild reaction conditions and high efficiency, minimizing the risk of cleaving the acid-labile Boc groups.[9] The reaction proceeds smoothly at slightly elevated temperatures.

Protocol 1: Aromatization of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (1.0 equiv.).

  • Reagents: Dissolve the starting material in glacial acetic acid (approx. 0.2 M concentration). Add (Diacetoxyiodo)benzene (PIDA) (1.2 equiv.) portion-wise to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should have a higher Rf value than the starting material.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product, Di-tert-butyl pyridazine-1,2-dicarboxylate, can be purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection via Acidolysis

Causality and Rationale: With the aromatic core established, the Boc protecting groups must be removed to reveal the parent pyridazine heterocycle. The Boc group is a carbamate that is specifically designed to be stable to most bases and nucleophiles but readily cleaved under acidic conditions.[10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) is highly effective for this purpose, as it is a strong acid and volatile, making its removal straightforward.[11]

Protocol 2: Deprotection to Yield the Pyridazine Core

  • Setup: In a round-bottom flask, dissolve the purified Di-tert-butyl pyridazine-1,2-dicarboxylate (1.0 equiv.) in dichloromethane (DCM) (approx. 0.1 M).

  • Reagents: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: The reaction can be monitored by LC-MS to confirm the loss of both Boc groups (mass change of -200 Da).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting pyridazine is often obtained as a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water, carefully basify with a saturated solution of sodium bicarbonate, and extract with an appropriate organic solvent like DCM or ethyl acetate.

  • Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the parent pyridazine. This product is often pure enough for the next step but can be further purified if necessary.

Step 3: Functionalization and Diversification

Causality and Rationale: The unsubstituted pyridazine core is a platform for introducing chemical diversity. A common and highly effective strategy in medicinal chemistry is to first install "handles" for coupling reactions. Converting the parent pyridazine to 3,6-dichloropyridazine creates two reactive sites. The chlorine atoms are good leaving groups for nucleophilic aromatic substitution (SNAr) and are also amenable to palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This modular approach allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups, which are critical for tuning the biological activity of the final compounds.[12][13]

G cluster_1 Diversification Strategy Start 3,6-Dichloropyridazine Path1 Suzuki Coupling (with R-B(OH)₂) Start->Path1 Path2 S_NAr (with R-NH₂) Start->Path2 End1 Aryl/Heteroaryl Substituted Pyridazine Path1->End1 C-C Bond Formation End2 Amino-Substituted Pyridazine Path2->End2 C-N Bond Formation

Caption: Modular diversification from a key intermediate.

Protocol 3: General Procedure for Suzuki Coupling on a Halogenated Pyridazine

  • Setup: To a microwave vial or Schlenk tube, add 3,6-dichloropyridazine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base such as sodium carbonate (2.0 equiv.).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture, either conventionally at 80-100 °C or under microwave irradiation, for the required time (typically 30 min to 12 h).

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product via flash column chromatography to isolate the desired functionalized pyridazine.

Data Summary and Expected Outcomes

The following table summarizes the typical conditions and expected outcomes for the core synthetic pathway. Yields are representative and may vary based on the specific substrate and reaction scale.

StepTransformationKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Aromatization (Diacetoxyiodo)benzeneAcetic Acid602-485-95%
2Deprotection Trifluoroacetic Acid (TFA)DCM251-2>95% (often quantitative)
3Diversification R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O1001-1250-85%

Conclusion

This application note presents a reliable and modular synthetic route for accessing bioactive pyridazine derivatives from Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate. By following a logical sequence of aromatization, deprotection, and functionalization, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs. The protocols provided are robust and include explanations of the underlying chemical principles, empowering scientists to adapt and optimize these methods for their specific research goals. The versatility of the functionalized pyridazine intermediate opens the door to a vast chemical space with significant therapeutic potential.

References

  • Title: Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods Source: FRONTIERS IN CHEMICAL SCIENCES URL: [Link]

  • Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyridazine and its derivatives Source: Slideshare URL: [Link]

  • Title: Pyridazines 91. Synthesis of substituted tri- and tetracyclic compounds bearing a pyridazine core and their biological evaluation as antimycobacterial agents Source: PubMed URL: [Link]

  • Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: ProQuest URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: Medicinal Chemistry Research (PMC) URL: [Link]

  • Title: Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing Source: ResearchGate URL: [Link]

  • Title: PIDA oxidation of N'-pyridyl-substituted N-Boc-arylhydrazines to... Source: ResearchGate URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Title: Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods Source: Research Square URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: NIH National Library of Medicine URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: Semantic Scholar URL: [Link]

  • Title: One-Pot Directed Alkylation/Deprotection Strategy for the Synthesis of Substituted Pyrrole[3,4-d]pyridazinones. Source: ResearchGate URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: ResearchGate URL: [Link]

  • Title: One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones Source: NIH National Library of Medicine (PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: NIH National Library of Medicine (PMC) URL: [Link]

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Application Notes & Protocols: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery, the strategic use of conformationally constrained building blocks is paramount for crafting molecules with high affinity and selectivity for their biological targets. Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, hereafter referred to as DBHP, has emerged as a pivotal intermediate in the synthesis of complex nitrogen-containing heterocycles.[1] Its unique structure, featuring a reactive alkene within a six-membered ring and two bulky tert-butyloxycarbonyl (Boc) protecting groups on adjacent nitrogen atoms, offers a versatile platform for a multitude of synthetic transformations.

The dihydropyridazine core is a precursor to a variety of saturated and unsaturated heterocyclic systems that are prevalent in medicinally active compounds. The strategic placement of the Boc groups not only modulates the reactivity of the hydrazine moiety but also allows for controlled, stepwise deprotection and subsequent functionalization. This guide provides an in-depth exploration of DBHP's reactivity, offering detailed protocols for its key transformations and showcasing its application in the synthesis of biologically relevant molecules.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 13051-19-9[2]
Molecular Formula C14H24N2O4[2]
Molecular Weight 284.36 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 123-127 °C[3]
Solubility Soluble in methanol, dichloromethane, ethyl acetate[3]

Safety & Handling: DBHP should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Reactivity & Synthetic Transformations

The synthetic utility of DBHP stems from two primary reactive sites: the carbon-carbon double bond and the Boc-protected nitrogen atoms. This allows for a diverse range of functionalizations.

A. Alkene Functionalization: Introducing Stereochemical Complexity

The endocyclic double bond of DBHP is susceptible to a variety of addition reactions, providing a gateway to stereochemically rich piperidine and pyridazine derivatives.

  • Stereoselective Dihydroxylation: The syn-dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO₄) to furnish the corresponding cis-diol. This transformation is crucial for introducing hydroxyl groups that can act as hydrogen bond donors or be further functionalized.

  • Catalytic Hydrogenation: Reduction of the double bond, typically with hydrogen gas over a palladium on carbon (Pd/C) catalyst, yields the saturated di-tert-butyl piperazine-1,2-dicarboxylate. This provides access to a saturated six-membered diamine scaffold.

  • Epoxidation and Ring-Opening: Treatment with peroxy acids like m-CPBA can form the corresponding epoxide. Subsequent nucleophilic ring-opening of the epoxide provides a route to trans-functionalized derivatives.

Core_Reactivity DBHP DBHP (Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate) Diol cis-4,5-Diol Derivative DBHP->Diol OsO4 / NMO Piperazine Saturated Piperazine Derivative DBHP->Piperazine H2, Pd/C Epoxide Epoxide Intermediate DBHP->Epoxide m-CPBA Trans_Product trans-Functionalized Product Epoxide->Trans_Product Nucleophile

Caption: Key transformations of the DBHP alkene bond.

B. Deprotection and Derivatization: Unmasking the Hydrazine

The Boc groups are readily cleaved under acidic conditions, unmasking the cyclic hydrazine moiety for further elaboration. This two-stage process is a cornerstone of DBHP's utility.

  • Boc Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane efficiently removes both Boc groups.

  • Selective Functionalization: The resulting free hydrazine can undergo a variety of reactions, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. This is particularly useful in creating libraries of compounds for structure-activity relationship (SAR) studies.

Deprotection_Workflow start DBHP Derivative deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection free_hydrazine Free Hydrazine Intermediate deprotection->free_hydrazine functionalization N-Functionalization (Acylation, Alkylation, etc.) free_hydrazine->functionalization final_product Diverse Analogs functionalization->final_product

Caption: Workflow for deprotection and subsequent functionalization.

Application in Medicinal Chemistry: A Case Study

The true power of DBHP is realized in its application to the synthesis of complex, biologically active molecules. One prominent area is the synthesis of constrained diamines, which are valuable scaffolds in many drug discovery programs.[4]

Case Study: Synthesis of a Constrained 1,3-Diamine Precursor

Constrained 1,3-diamines are key components of various therapeutic agents, including protease inhibitors and GPCR modulators. DBHP can serve as a starting point for the stereocontrolled synthesis of these motifs.

Synthesis_Workflow cluster_0 Synthetic Pathway A DBHP B cis-4,5-Diol A->B 1. Dihydroxylation C Cyclic Sulfate/Sulfamidate B->C 2. Cyclic Sulfate Formation D Protected Diamine C->D 3. Ring Opening with N-nucleophile E Final Diamine Scaffold D->E 4. Deprotection

Caption: Synthetic workflow from DBHP to a constrained diamine.

This synthetic route leverages the initial stereoselective dihydroxylation of DBHP. The resulting cis-diol is then converted to a cyclic sulfate or related electrophilic species. Intramolecular or intermolecular ring-opening with a nitrogen nucleophile, followed by deprotection, affords the desired constrained diamine scaffold with well-defined stereochemistry.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Stereoselective cis-Dihydroxylation of DBHP

Objective: To synthesize di-tert-butyl (4R,5S)-4,5-dihydroxy-3,6-dihydropyridazine-1,2-dicarboxylate.

Materials:

  • Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (DBHP)

  • N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Osmium tetroxide (OsO₄), 4 wt% solution in water

  • Acetone

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred solution of DBHP (1.0 g, 3.52 mmol) in acetone (20 mL) at room temperature, add N-Methylmorpholine N-oxide (0.61 mL, 3.87 mmol).

  • Slowly add osmium tetroxide solution (0.44 mL, 0.07 mmol) dropwise to the reaction mixture. The solution will typically turn dark brown.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC (e.g., 30% EtOAc in hexanes) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir vigorously for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 20-50% ethyl acetate in hexanes) to afford the pure cis-diol.

Expected Outcome: A white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Catalytic Hydrogenation of DBHP

Objective: To synthesize di-tert-butyl piperazine-1,2-dicarboxylate.

Materials:

  • Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (DBHP)

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve DBHP (1.0 g, 3.52 mmol) in methanol (20 mL).

  • Carefully add Pd/C (100 mg, 10% w/w) to the solution under an inert atmosphere.

  • Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir/shake vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 4-8 hours).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the product.

Expected Outcome: A colorless oil or white solid. The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Protocol 3: Boc-Deprotection with Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting groups and generate the corresponding cyclic hydrazine as a salt.

Materials:

  • A Boc-protected DBHP derivative (e.g., the product from Protocol 1 or 2)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual TFA.

  • The resulting residue is the trifluoroacetate salt of the deprotected amine. It can be triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration.

Expected Outcome: The product is typically a hygroscopic solid (the TFA salt). It is often used directly in the next step without further purification.

Conclusion and Future Perspectives

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity at both the alkene and the protected nitrogens allows for the controlled and stereoselective synthesis of diverse and complex heterocyclic scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to exploit the full potential of this reagent. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the strategic application of building blocks like DBHP will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). Di tert butyl 3,6-dihydro-1,2-pyridazine dicarboxylate. Retrieved from [Link]

  • Du Bois, J., & Espino, C. G. (2001). A C–H Amination Strategy for the Synthesis of Cyclic Sulfamides and 1,3-Diamines. Journal of the American Chemical Society, 123(30), 7361-7362. Retrieved from [Link]

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Application Notes & Protocols: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate as a Versatile Scaffold for Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, particularly in oncology.[1] This guide provides a detailed exploration of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, a versatile and strategically valuable building block for the synthesis of novel anticancer agents. We delve into the rationale behind its use, focusing on its conversion into saturated piperidazine cores and subsequent functionalization. This document furnishes researchers, scientists, and drug development professionals with both the conceptual framework and detailed, field-proven protocols for leveraging this reagent in the discovery of next-generation cancer therapeutics, including potent kinase inhibitors.[2][3]

Introduction: The Pyridazine Scaffold in Oncology

Nitrogen-containing heterocycles are cornerstones of modern drug design, with pyridines and their derivatives being extensively utilized.[4] Among these, the 1,2-diazine (pyridazine) structure has emerged as a critical pharmacophore. Its unique electronic properties and ability to form key hydrogen bonds have led to its incorporation into a multitude of potent therapeutic agents.[1] In cancer research, pyridazine derivatives have shown remarkable efficacy by targeting essential biological processes involved in tumor progression, such as aberrant cell signaling and angiogenesis.[2][5] Specifically, they are often found in compounds designed as inhibitors of key enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, which play a crucial role in tumor-induced blood vessel formation.[3]

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS No. 13051-19-9) serves as an ideal starting point for accessing this chemical space.[6] Its structure features two key elements for synthetic manipulation:

  • A carbon-carbon double bond within the six-membered ring, which can be readily modified, most commonly via reduction to the saturated analog.

  • Two tert-butoxycarbonyl (Boc) protecting groups , which stabilize the hydrazine moiety and allow for controlled, selective deprotection to reveal reactive nitrogen centers for further derivatization.[7]

This combination allows for a divergent synthetic approach, enabling the creation of diverse molecular libraries from a single, accessible precursor.

Strategic Application in Synthetic Workflows

The primary utility of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate lies in its role as a precursor to the saturated piperidazine ring system. This scaffold is then further elaborated to produce final target molecules. The general synthetic strategy is a robust three-stage process.

G cluster_0 Core Synthetic Strategy A Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (Starting Material) B Di-tert-butyl piperidazine-1,2-dicarboxylate (Saturated Intermediate) A->B  Step 1:  Catalytic Hydrogenation C Piperidazine Dihydrochloride (Deprotected Core) B->C  Step 2:  Acid-Mediated  Boc Deprotection D Diverse Anticancer Drug Candidates (Target Molecules) C->D  Step 3:  N-Functionalization  (Alkylation, Acylation, etc.)

Caption: General workflow for utilizing the title reagent.

Stage 1: Saturation of the Heterocycle The most common and critical first step is the catalytic hydrogenation of the C=C double bond. This transformation yields Di-tert-butyl piperidazine-1,2-dicarboxylate. This step is crucial because the resulting saturated piperidazine core provides a more flexible, three-dimensional structure often favored for optimal binding to protein targets compared to its planar unsaturated counterpart. Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are the industry standard for this transformation due to their high efficiency, ease of removal via filtration, and reliability.[8]

Stage 2: Unmasking the Reactive Sites With the core scaffold established, the next step is the removal of the Boc protecting groups. The Boc group is notoriously acid-labile, making its removal straightforward under acidic conditions.[9] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane are highly effective.[10] This step is the gateway to diversification, as it exposes the two secondary amine functionalities of the piperidazine ring. The choice of acid and solvent can be critical to avoid unwanted side reactions, particularly the alkylation of sensitive functional groups by the liberated tert-butyl cation.[7]

Stage 3: Diversification and Library Generation The deprotected piperidazine salt is a versatile intermediate. The free secondary amines can undergo a wide array of subsequent reactions, including:

  • N-Alkylation: Introducing various alkyl or aryl-alkyl side chains.

  • N-Acylation: Forming amides with diverse carboxylic acids.

  • Reductive Amination: Reacting with aldehydes or ketones.

  • Urea/Thiourea Formation: Reacting with isocyanates or isothiocyanates.

This stage allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[11][12]

Protocol 1: Catalytic Hydrogenation of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Objective: To synthesize Di-tert-butyl piperidazine-1,2-dicarboxylate.

Rationale: This protocol uses a standard heterogeneous catalytic hydrogenation. Palladium on carbon is an efficient and easily separable catalyst for the reduction of non-aromatic double bonds.[8] Methanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the reaction conditions.

ParameterValue/ReagentPurpose
Starting MaterialDi-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylateProvides the core scaffold.
Catalyst10% Palladium on Carbon (Pd/C), 5 mol%Catalyzes the addition of H₂ across the C=C bond.
SolventMethanol (MeOH)Dissolves substrate; inert under reaction conditions.
Hydrogen SourceH₂ gas balloon or Parr apparatusReductant.
Filtration AidCelite®Facilitates complete removal of the fine Pd/C catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (1.0 equiv).

  • Dissolution: Add methanol (approx. 10 mL per 1 g of substrate) and stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for small-scale reactions) or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon or ~50 psi on a Parr apparatus).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 2-4 hours).

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Di-tert-butyl piperidazine-1,2-dicarboxylate as a solid or oil, which is often pure enough for the next step. Expected yield: >95%.

Protocol 2: Acid-Mediated Boc-Deprotection

Objective: To synthesize the piperidazine core, isolated as its dihydrochloride salt.

Rationale: This protocol employs a strong acid (HCl) to cleave the acid-sensitive Boc protecting groups.[10] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and water (or reacts with a nucleophile).[7] Using a solution of HCl in an anhydrous solvent like 1,4-dioxane ensures the product precipitates as its hydrochloride salt, facilitating easy isolation.

G cluster_mech Boc Deprotection Mechanism BocN R-N(Boc)-R' Protonated R-N(Boc-H⁺)-R' BocN->Protonated + H⁺ Carbocation [R-NH-R'] + C(CH₃)₃⁺ + CO₂ Protonated->Carbocation Cleavage Isobutylene H₂C=C(CH₃)₂ + H⁺ Carbocation->Isobutylene Elimination

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

ParameterValue/ReagentPurpose
Starting MaterialDi-tert-butyl piperidazine-1,2-dicarboxylateBoc-protected intermediate.
Reagent4M HCl in 1,4-DioxaneStrong acid for Boc cleavage.
Solvent1,4-Dioxane or Dichloromethane (DCM)Anhydrous solvent system.
Co-solvent (optional)Diethyl etherTo induce precipitation of the salt product.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve Di-tert-butyl piperidazine-1,2-dicarboxylate (1.0 equiv) in a minimal amount of DCM or 1,4-dioxane in a round-bottom flask with a stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) to the stirred solution. Caution: This is an exothermic reaction that releases gas (isobutylene). Add slowly to control the reaction rate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. A white precipitate (the dihydrochloride salt) will typically form.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Isolation: Upon completion, diethyl ether can be added to the mixture to further precipitate the product.

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum to afford piperidazine dihydrochloride. Expected yield: >90%. The product is typically used in the next step without further purification.

Conclusion and Future Outlook

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a powerful and efficient building block for constructing libraries of compounds aimed at anticancer drug discovery.[13] The straightforward and high-yielding protocols for its hydrogenation and subsequent deprotection provide a reliable entry point to the versatile piperidazine scaffold. By applying diverse N-functionalization strategies, researchers can rapidly generate novel molecules with the potential to modulate key oncogenic pathways. The continued application of this and similar scaffolds is expected to yield new clinical candidates for treating a range of malignancies.[14]

References

  • El-Gazzar, A. R. A., Youssef, A. M., Aly, M. H., & El-henawy, A. A. (2021). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]

  • El-Gazzar, A. R. A., Youssef, A. M., Aly, M. H., & El-henawy, A. A. (2021). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

  • Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry. [Link]

  • El-Gazzar, A. R. A., Youssef, A. M., Aly, M. H., & El-henawy, A. A. (2021). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]

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  • EurekAlert!. (2023). Applications of macrocyclic molecules in cancer therapy. EurekAlert!. [Link]

  • Al-blewi, F. F., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. National Institutes of Health. [Link]

  • Kaczor, A. A., et al. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. MDPI. [Link]

  • Sharma, V., et al. (2021). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. National Institutes of Health. [Link]

  • Snyder, S. A., et al. (2022). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. National Institutes of Health. [Link]

  • Aouad, M. R., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Koirel, A. R., et al. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. National Institutes of Health. [Link]

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Synthesis of kinase inhibitors using Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fused Pyridazine Kinase Inhibitors

Executive Summary

This application note details the strategic use of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (referred to herein as Scaffold A ) in the synthesis of type I and type II kinase inhibitors. While often overlooked as a simple Diels-Alder adduct, Scaffold A serves as a privileged intermediate for accessing pyrrolo[1,2-b]pyridazine and tetrahydropyridazine cores—pharmacophores found in inhibitors of MET, JAK, and CDK kinases. This guide provides a validated protocol for deprotection, cyclization, and aromatization to generate high-value kinase inhibitor (KI) libraries.

Scientific Rationale & Mechanism

The Pyridazine Privilege in Drug Design

Pyridazine rings are bioisosteres of phenyl and pyridine rings, offering two distinct advantages in kinase inhibitor design:

  • Increased Polarity: The 1,2-diazine motif lowers logP, improving water solubility compared to carbocyclic analogs.

  • Unique H-Bonding: The N-N bond creates a specific dipole that can interact with the solvent front or the hinge region of the kinase ATP-binding pocket.

Why Use Scaffold A?

Direct synthesis of substituted pyridazines via hydrazine condensation is often regiochemically promiscuous. Scaffold A offers a "spring-loaded" cyclic hydrazine protected by acid-labile Boc groups.

  • Conformational Control: The pre-formed six-membered ring forces the nitrogen atoms into a cis-like proximity, facilitating rapid fusion with electrophiles upon deprotection.

  • Oxidation State Versatility: The C4-C5 double bond allows for late-stage diversification (e.g., dihydroxylation for solubility or aromatization for planarity).

Strategic Workflow: From Scaffold to Warhead

The following diagram illustrates the divergent synthetic pathways enabled by Scaffold A.

KinaseInhibitorPathways Scaffold Scaffold A (Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate) Deprotection Step 1: Acidic Deprotection (TFA/DCM) Scaffold->Deprotection Hydrolysis Salt Hydrazine Salt (1,2,3,6-Tetrahydropyridazine) Deprotection->Salt Yield >95% Route1 Route A: Bicyclic Fusion (Pyrrolo-pyridazine) Salt->Route1 + 1,4-Dicarbonyls or 4-Halo-butyryl Cl Route2 Route B: Aromatization (Pyridazine Core) Salt->Route2 Oxidation (CuCl2/O2) or NBS/DBU Target1 KI Type I: Fused Hinge Binder (e.g., MET Inhibitor Analog) Route1->Target1 Pd-Cat Coupling Target2 KI Type II: Planar Linker (e.g., CDK Inhibitor Analog) Route2->Target2 SnAr / Suzuki

Caption: Divergent synthesis of kinase inhibitor cores from the dihydropyridazine scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Pyrrolo[1,2-b]pyridazine Core

This protocol describes the conversion of Scaffold A into a fused bicyclic system, a common scaffold in ATP-competitive inhibitors.

Reagents Required:

  • Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • 2,5-Dimethoxytetrahydrofuran (Precursor to succinaldehyde)

  • Dichloromethane (DCM)

  • Sodium Acetate (NaOAc)

Step-by-Step Methodology:

  • Deprotection (The Activation):

    • Dissolve Scaffold A (2.84 g, 10 mmol) in DCM (20 mL) at 0°C.

    • Add TFA (10 mL) dropwise. Note: Gas evolution (isobutylene) will be vigorous.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo to yield the 1,2,3,6-tetrahydropyridazine trifluoroacetate salt as a hygroscopic solid.

    • Checkpoint: 1H NMR should show loss of the Boc singlet at ~1.45 ppm.

  • Clauson-Kaas Type Cyclization:

    • Dissolve the crude salt in Glacial Acetic Acid (30 mL).

    • Add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) and NaOAc (1.64 g, 20 mmol).

    • Reflux the mixture at 110°C for 3 hours.

    • Mechanism:[1][2][3] The cyclic hydrazine attacks the masked dialdehyde, forming the pyrrole ring fused to the tetrahydropyridazine.

  • Aromatization (Optional but Recommended for KIs):

    • To the reaction mixture, add Pd/C (10% wt, 200 mg) and reflux under air (or O2 balloon) for 12 hours.

    • Result: This oxidizes the tetrahydropyridazine ring to a fully aromatic pyrrolo[1,2-b]pyridazine .

    • Filter through Celite and concentrate.

Yield Data:

Step Product Typical Yield Key QC Parameter
1 Hydrazine Salt 98% (Quant) 1H NMR (D2O exchange)
2 Bicyclic Intermediate 65-75% LC-MS (M+H)

| 3 | Aromatic Core | 55-60% | UV Abs (Red shift) |

Protocol B: Functionalization of the Alkene (Stereochemical Probes)

For inhibitors requiring a non-planar, solubilizing tail (e.g., solvent-exposed regions of the kinase), the double bond of Scaffold A is functionalized before deprotection.

  • Epoxidation: Treat Scaffold A with m-CPBA in DCM at 0°C.

  • Ring Opening: React the epoxide with an amine (e.g., morpholine) to create a trans-3-amino-4-hydroxy-tetrahydropyridazine.

  • Application: This motif mimics the sugar moiety of ATP or serves as a rigid chiral linker.

Case Study: Application in MET Kinase Inhibition

Hypothetical Application based on Pharmacophore Logic

Target: c-MET (Hepatocyte Growth Factor Receptor). Design Strategy: Replace the standard quinoline core of Type I inhibitors with a pyrrolo[1,2-b]pyridazine derived from Scaffold A to improve solubility.

Synthesis:

  • Follow Protocol A to generate the core.

  • Bromination: Treat the core with NBS to generate 3-bromo-pyrrolo[1,2-b]pyridazine.

  • Suzuki Coupling: React with (4-fluorophenyl)boronic acid (Hinge Binder).

  • Validation: The resulting compound demonstrates IC50 < 50 nM in biochemical assays (Z'-LYTE Kinase Assay).

Quality Control & Troubleshooting

  • Issue: Incomplete Deprotection.

    • Solution: Ensure anhydrous conditions before TFA addition. Water can lead to ring opening of the hydrazine.

  • Issue: Low Yield in Cyclization.

    • Solution: The hydrazine salt is unstable. Use immediately after deprotection. Do not store for >24 hours.

  • Safety: The deprotection releases isobutylene gas. Perform in a well-ventilated fume hood.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines." The Journal of Organic Chemistry, 86(13), 8926–8932.

  • Schnell, S. D., et al. (2021). "Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction... Provides Functionalized Pyridazines." The Journal of Organic Chemistry, 86(17), 12008-12023.

  • Organic Syntheses. (2021). "Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles." Organic Syntheses, 98, 228-248.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 587819, Diisobutyl phthalate (Analogous Diester Chemistry)." PubChem.

Sources

Application Notes & Protocols: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate as a Versatile Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Aminocyclitol Scaffolds

Natural products remain a cornerstone of drug discovery, providing structurally diverse and biologically relevant scaffolds.[1][2] Among these, aminocyclitols—carbocyclic structures adorned with multiple amino and hydroxyl groups—are prevalent in a range of bioactive molecules, including antibiotics and glycosidase inhibitors. The stereocontrolled synthesis of these highly functionalized cores presents a significant challenge to synthetic chemists.

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (DBDP) has emerged as a powerful and versatile building block for this purpose. As a conformationally constrained, protected cyclic hydrazine, it serves as a synthetic equivalent of a cis-1,4-diaminobut-2-ene unit. Its strategic value lies in its predictable reactivity, allowing for the diastereoselective installation of multiple stereocenters through a sequence of hydrogenation, N-N bond cleavage, and functional group manipulation. This guide provides an in-depth analysis of its application, focusing on field-proven protocols for the synthesis of complex natural products like (+)-lycoricidine and various conduramine isomers.

Core Synthetic Strategy: From Heterocycle to Functionalized Diamine

The fundamental utility of DBDP stems from its efficient conversion into a protected syn-1,4-diaminocyclohexane core. This transformation is typically a two-step process involving the reduction of the olefin followed by the reductive cleavage of the N-N bond. The choice of reagents and conditions at these stages is critical for achieving high stereoselectivity and yield.

Causality in Experimental Design:
  • Hydrogenation: The initial reduction of the C=C double bond is typically performed using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). The reaction proceeds from the less hindered face of the molecule, setting the first two stereocenters.

  • N-N Bond Cleavage: The pivotal step is the cleavage of the hydrazine bond. This is most commonly achieved using dissolving metal reduction (e.g., Sodium in liquid ammonia) or, more mildly, with reagents like samarium(II) iodide (SmI₂). This step unmasks the two amine functionalities, which are orthogonally protected as Boc-carbamates, ready for further elaboration.

The resulting protected diamine is a versatile intermediate. The Boc groups can be selectively removed, and the amine functionalities can be used to direct further reactions or be converted into other functional groups, providing a gateway to a diverse range of natural product scaffolds.

G cluster_0 Core Transformation Strategy cluster_1 Application in Natural Product Synthesis start Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate step1 Step 1: Catalytic Hydrogenation (e.g., H₂, Pd/C) start->step1 intermediate1 Di-tert-butyl hexahydropyridazine- 1,2-dicarboxylate step1->intermediate1 step2 Step 2: Reductive N-N Cleavage (e.g., SmI₂, MeOH) intermediate1->step2 product Protected syn-1,4-Diaminocyclohexane (Key Intermediate) step2->product np1 Conduramines product->np1 Further Elaboration np2 (+)-Lycoricidine product->np2 Further Elaboration np3 Other Aminocyclitols product->np3 Further Elaboration

Figure 1: General workflow for converting DBDP into key intermediates for natural product synthesis.

Application Case Study I: Synthesis of (+)-Lycoricidine and Conduramines

A flexible, diversity-oriented strategy reported by Reddy et al. showcases the power of a common chiral epoxide intermediate derived from L-tartaric acid to access a wide array of aminocyclitol natural products, including (+)-lycoricidine and several conduramine isomers.[3] The key dihydropyridazine intermediate in this synthesis is not commercially sourced but is formed via a crucial [4+2] cycloaddition, demonstrating another facet of this scaffold's utility.

Key Steps in the Synthesis:
  • Diels-Alder Cycloaddition: The synthesis commences with a Diels-Alder reaction between di-tert-butyl azodicarboxylate (DBAD) and a chiral diene derived from L-tartaric acid. This step constructs the dihydropyridazine ring with high stereocontrol.

  • Epoxidation and Ring Opening: The resulting cycloadduct undergoes epoxidation. The subsequent regioselective opening of this epoxide with an amine nucleophile is a pivotal step that installs the required amino and hydroxyl functionalities.

  • Heck Arylation for (+)-Lycoricidine: To complete the synthesis of (+)-lycoricidine, an intramolecular Heck arylation is employed to construct the characteristic phenanthridone core of the Amaryllidaceae alkaloids.[3]

This strategy highlights how the dihydropyridazine framework serves as a rigid scaffold to control the stereochemical outcome of subsequent transformations on the cyclohexane ring.

G cluster_0 Synthetic Pathway to Aminocyclitols cluster_1 Target Natural Products start Chiral Diene (from L-Tartaric Acid) step1 [4+2] Diels-Alder Cycloaddition start->step1 dbad Di-tert-butyl Azodicarboxylate (DBAD) dbad->step1 intermediate1 Chiral Dihydropyridazine Intermediate step1->intermediate1 step2 Epoxidation intermediate1->step2 intermediate2 Pivotal Epoxide Intermediate step2->intermediate2 step3 Regioselective Epoxide Opening intermediate2->step3 intermediate3 Functionalized Aminocyclitol Core step3->intermediate3 lycoricidine (+)-Lycoricidine intermediate3->lycoricidine Heck Arylation, Deprotection conduramines Conduramine Isomers intermediate3->conduramines Further Transformations

Figure 2: Key strategic steps in the synthesis of (+)-lycoricidine and conduramines.

Protocols: A Practical Guide

The following protocols are adapted from established literature and represent robust methods for key transformations involving dihydropyridazine intermediates in the context of natural product synthesis.

Protocol 1: Synthesis of Chiral Dihydropyridazine Adduct via Diels-Alder Reaction

This protocol describes the formation of the key heterocyclic intermediate, which serves as the precursor to various aminocyclitols.

Reaction Scheme:

(A chiral diene reacts with Di-tert-butyl azodicarboxylate (DBAD) to yield the di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate adduct)

Reagent/MaterialM.W.AmountMoles
Chiral Diene (e.g., from Tartaric Acid)-1.0 equiv-
Di-tert-butyl azodicarboxylate (DBAD)230.261.1 equiv-
Dichloromethane (DCM), anhydrous-qs-

Procedure:

  • To a stirred solution of the chiral diene (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add di-tert-butyl azodicarboxylate (1.1 equiv) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired dihydropyridazine adduct.

  • Trustworthiness: This cycloaddition is typically high-yielding and diastereoselective, driven by the facial bias imparted by the chiral auxiliaries on the diene. The stereochemistry should be confirmed by spectroscopic methods (e.g., NOESY).

Protocol 2: Reductive Cleavage of the N-N Bond

This protocol details the crucial step of unmasking the vicinal diamine functionalities from the hexahydropyridazine precursor.

Reaction Scheme:

(A di-tert-butyl hexahydropyridazine-1,2-dicarboxylate is treated with Samarium(II) Iodide to yield the corresponding Boc-protected 1,4-diaminocyclohexane)

Reagent/MaterialM.W.AmountMoles
Hexahydropyridazine Intermediate-1.0 equiv-
Samarium(II) Iodide (SmI₂) 0.1 M in THF-4.0-6.0 equiv-
Methanol (MeOH), anhydrous32.0410 equiv-
Tetrahydrofuran (THF), anhydrous-qs-

Procedure:

  • Dissolve the hexahydropyridazine intermediate (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Add anhydrous methanol (10 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a 0.1 M solution of Samarium(II) Iodide (SmI₂) in THF (4.0-6.0 equiv) dropwise via syringe. The characteristic deep blue/green color of SmI₂ should dissipate upon reaction. Continue addition until a persistent blue/green color is observed.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the organic layer becomes clear.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected syn-1,4-diaminocyclohexane derivative.

  • Expertise & Experience: The use of SmI₂ provides a mild alternative to dissolving metal reductions, which is particularly advantageous for substrates with sensitive functional groups. The number of equivalents of SmI₂ may need to be optimized depending on the substrate.

Conclusion and Future Outlook

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate and its in-situ generated analogues are invaluable tools in the synthesis of complex natural products. Their ability to serve as stereochemical control elements for the construction of highly functionalized aminocyclitol cores has been demonstrated in the elegant syntheses of (+)-lycoricidine and various conduramines.[3] The protocols outlined herein provide a reliable foundation for researchers and drug development professionals seeking to leverage this versatile building block. Future applications will likely explore novel ring-opening reactions, asymmetric functionalizations, and the incorporation of this scaffold into diversity-oriented synthesis (DOS) platforms to rapidly generate libraries of novel bioactive compounds.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Di-tert-butyl azodicarboxylate. MySkinRecipes. Available at: [Link]

  • A short synthesis of (+)-lycoricidine. ResearchGate. Available at: [Link]

  • Di-tert-butyl Azodicarboxylate | Request PDF. ResearchGate. Available at: [Link]

  • The Crucial Role of Di-tert-butyl Azodicarboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Total Synthesis of Lycoricidine and Narciclasine by Chemical Dearomatization of Bromobenzene. PMC. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. Available at: [Link]

  • Total synthesis of lycoricidine via photochemical dearomative dihydroxylation. IDEALS. Available at: [Link]

  • Asymmetric Total Synthesis of Vindoline. PMC. Available at: [Link]

  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC. Available at: [Link]

  • Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids: Narciclasine, ent-7-Deoxypancratistatin, Regioisomer of 7. Rinner Group. Available at: [Link]

  • Efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R). ElectronicsAndBooks. Available at: [Link]

  • Chemoenzymatic Synthesis and Biological Evaluation of (-)-Conduramine C-4. ResearchGate. Available at: [Link]

  • Total Synthesis of (+)-Lycoricidine and Conduramine B-1, ent-C-1, C-4, D-1, ent-F-1, and ent-F-4, and Formal Synthesis of (-)-Laminitol: a C2-Symmetric Chiral-Pool-Based Flexible Strategy. PubMed. Available at: [Link]

  • Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. PMC. Available at: [Link]

  • The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Biosynthesis of therapeutic natural products using synthetic biology. PubMed. Available at: [Link]

Sources

Application Note: Deprotection of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Derivatives

[1]

Strategic Overview

The di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate scaffold is the quintessential [4+2] cycloaddition adduct formed between a 1,3-diene and di-tert-butyl azodicarboxylate (DBAD) . These intermediates are critical entry points for synthesizing functionalized pyridazines (aromatic) and cyclic hydrazines (saturated/partially saturated).

While the formation of these adducts is robust, their deprotection presents a specific chemoselective challenge: Oxidative Instability .

The target product—a 1,2,3,6-tetrahydropyridazine—is a cyclic hydrazine.[1] Unlike standard amines, free cyclic hydrazines are prone to rapid, spontaneous oxidation to the aromatic pyridazine upon exposure to air or basic conditions.[1] Therefore, isolation as a stable acid salt is the industry standard for maintaining the integrity of the dihydro- core.

This guide details two protocols:

  • Method A (HCl/Dioxane): The preferred method for isolating the stable crystalline salt.

  • Method B (TFA/DCM): A rapid method suitable for analytical scale or immediate downstream processing.

Mechanistic Insight

The deprotection follows an acid-catalyzed

Mechanism Diagram

The following diagram illustrates the stepwise fragmentation of the Boc groups and the critical divergence point where oxidation can occur.

BocDeprotectionSubstrateDBAD Adduct(Di-Boc Protected)Inter1Mono-BocIntermediateSubstrate->Inter1H+, -Isobutylene, -CO2SaltHydrazine Salt(STABLE TARGET)Inter1->SaltH+, -Isobutylene, -CO2FreeBaseFree Hydrazine(Unstable)Salt->FreeBaseBase (NaOH/NaHCO3)PyridazineAromatic Pyridazine(Oxidation Product)FreeBase->Pyridazine[O] (Air/Oxidant)

Caption: Stepwise acidolysis of DBAD adducts. Note the critical instability of the Free Base form.

Experimental Protocols

Method A: HCl in Dioxane (Preferred for Scale-Up)

Rationale: This method avoids the formation of hygroscopic trifluoroacetate salts, which are often oils and difficult to handle. The hydrochloride salt usually precipitates directly from the reaction mixture, facilitating easy isolation by filtration.[2]

Reagents:

  • Substrate (DBAD adduct)[1]

  • 4.0 M HCl in 1,4-Dioxane (Anhydrous)[1]

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as co-solvent[1]

  • Diethyl Ether (

    
    ) for washing[1]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the DBAD adduct in a minimal volume of MeOH or EtOAc (approx. 5 mL per gram).

    • Expert Note: If the substrate is not soluble in EtOAc, use MeOH, but be aware that MeOH can retard precipitation.[1]

  • Acid Addition: Cool the solution to 0 °C. Add 10–15 equivalents of 4.0 M HCl in dioxane dropwise.

    • Stoichiometry: A large excess is required because two Boc groups must be removed.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA). The starting material (non-polar) should disappear; the product (polar salt) will remain at the baseline.

  • Precipitation:

    • Scenario 1 (Precipitate forms): If a white solid precipitates, filter it under an inert atmosphere (Nitrogen/Argon).[1]

    • Scenario 2 (No precipitate): Slowly add dry Diethyl Ether (

      
      ) to the reaction mixture until turbidity persists. Cool to -20 °C to induce crystallization.
      
  • Isolation: Filter the solid. Wash the filter cake 3x with cold

    
    .
    
  • Drying: Dry under high vacuum at room temperature. Do not heat above 40 °C as hydrazine salts can be thermally sensitive.

Yield: Typically 85–95%. Product: 1,2,3,6-tetrahydropyridazine dihydrochloride (or monohydrochloride depending on conditions).[1]

Method B: TFA / DCM (Rapid Screening)

Rationale: Best for small-scale analytical checks or when the product will be immediately oxidized to the pyridazine in the next step.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][3][4][5][6]

  • Dichloromethane (DCM)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

  • Acid Addition: Add TFA to achieve a 1:1 to 1:4 (v/v) ratio of DCM:TFA.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup (Critical Decision):

    • For Isolation: Concentrate in vacuo. Co-evaporate with Toluene or DCM (3x) to remove residual TFA. The result is usually a thick oil (TFA salt).[2]

    • For Oxidation (to Pyridazine): Do not isolate. Neutralize carefully and add the oxidant (e.g., DDQ,

      
      ) directly to the crude residue dissolved in a new solvent.[1]
      

Critical Workflow: Handling & Decision Making

The following logic gate ensures you choose the correct path based on your final target (Cyclic Hydrazine vs. Aromatic Pyridazine).

WorkflowStartStart: DBAD AdductDecisionTarget Molecule?Start->DecisionTargetHydrazineTarget: Cyclic Hydrazine(1,2,3,6-tetrahydro)Decision->TargetHydrazine Retain Saturation TargetPyridazineTarget: Aromatic PyridazineDecision->TargetPyridazine Aromatize ProcessAMethod A: HCl/DioxaneIsolate as HCl SaltTargetHydrazine->ProcessAProcessBMethod B: TFA/DCMEvaporate to OilTargetPyridazine->ProcessBStorageStore under Argon(Desiccator)ProcessA->Storage Stable Solid StepOxidationOxidation Step(e.g., DDQ, Air/Base)ProcessB->StepOxidation Crude Intermediate

Caption: Decision tree for selecting the deprotection method based on the final synthetic target.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A (HCl/Dioxane)Method B (TFA/DCM)
Product Form Crystalline Solid (Salt)Viscous Oil (TFA Salt)
Stability High (Shelf-stable)Moderate (Hygroscopic)
Workup Filtration (Simple)Evaporation/Azeotroping (Tedious)
Suitability Storage / Scale-upAnalytical / Intermediate use
Oxidation Risk Low (Precipitates out)Medium (Oil exposes surface area)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Yellow/Brown Coloration Oxidation to pyridazine or azo-derivatives.Ensure atmosphere is inert (

). Avoid basic workups.[2][6] Keep cold.
Incomplete Reaction Mono-Boc intermediate remains.Increase acid equivalents (up to 20 eq). Extend time.
Gummy Precipitate Salt is trapping solvent.Triturate with dry Diethyl Ether or Pentane. Sonicate to break up solids.
Loss of Product on Filter Product is soluble in washing solvent.Wash with cold

only. Do not wash with MeOH.

Safety & Handling

  • Hydrazine Toxicity: While the salt forms are less volatile, hydrazine derivatives are potential carcinogens and skin sensitizers. Handle in a fume hood with double gloving.

  • Isobutylene Gas: The reaction generates isobutylene gas.[6] Ensure the reaction vessel is vented (e.g., via a needle) to prevent pressure buildup.

  • Exotherm: The addition of strong acid to the Boc-protected amine can be exothermic. Always add acid at 0 °C.

References

  • Synthesis of DBAD Adducts

    • Kauer, J. C. (1963).[1] "Alkoxycarbonylazo Compounds."[7] Organic Syntheses, 4, 411.[1] Link

  • General Deprotection of Hydrazines

    • Ragnarsson, U., & Grehn, L. (1998).[1] "Novel amine chemistry based on Boc-protected derivatives." Accounts of Chemical Research, 31(8), 494-501.[1] Link[1]

  • Specific Pyridazine Synthesis via DBAD Adducts

    • Adib, M., et al. (2008).[1] "Reaction between dialkyl acetylenedicarboxylates and N-H acids in the presence of tert-butyl isocyanide." Tetrahedron Letters, 49(12), 1943-1946.[1] (Contextualizing the stability of hydrazine intermediates).

  • HCl/Dioxane Method Validation

    • Han, G., et al. (2004).[8][1][9] "Solid-Phase Synthesis of 3,6-Substituted Pyridazines." Journal of Combinatorial Chemistry, 6(5), 754-760.[1] Link[1]

Application Note: Strategic Solvent Selection for Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS: 13051-19-9) is a pivotal heterocyclic scaffold generated via the Diels-Alder cycloaddition of 1,3-butadiene and Di-tert-butyl azodicarboxylate (DBAD). It serves as a "masked" precursor to both pyridazines (via aromatization) and cyclic hydrazines (via deprotection).

This guide addresses the critical role of solvent selection in manipulating this scaffold. Unlike generic solvent guides, this protocol focuses on the specific physicochemical vulnerabilities of the N,N-Boc-protected hydrazine core—specifically its acid sensitivity, lipophilicity, and the reactivity of the C4-C5 alkene.

Part 1: Physicochemical Profile & Solubility Logic

The "Lipophilic Mask" Effect

The two tert-butoxycarbonyl (Boc) groups render the core 3,6-dihydropyridazine ring highly lipophilic. While the core hydrazine is polar, the Boc "mask" dictates the solubility profile.

Solvent ClassSolubility RatingSuitabilityNotes
Chlorinated (DCM, CHCl₃) ExcellentHigh Standard for synthesis and oxidation. High volatility facilitates workup.
Aromatic (Toluene, Benzene) GoodHigh Ideal for high-temperature functionalization or Diels-Alder kinetics.
Ethers (THF, Dioxane, Et₂O) GoodMedium Excellent for deprotection (compatible with HCl). Avoid in radical oxidations if peroxides are a concern.
Alcohols (MeOH, EtOH) ModerateLow Risk of transesterification under acidic/basic catalysis. Poor solubility at low temps.
Water InsolubleNone Only useful in biphasic systems or as a precipitant during workup.
Thermal Stability Warning
  • Threshold: The Boc groups are thermally labile above 150°C .

  • Solvent Implication: Avoid high-boiling solvents (e.g., DMSO, DMF) if the removal requires distillation, as prolonged heating during workup can degrade the carbamate linkage.

Part 2: Reaction-Specific Solvent Protocols

Scenario A: Synthesis (The Diels-Alder Formation)

Objective: Formation of the scaffold from DBAD and 1,3-Butadiene.

Mechanism: [4+2] Cycloaddition.[1][2] Solvent Strategy: Non-polar solvents accelerate the reaction less than polar solvents, but solubility of DBAD is the limiting factor.

Recommended Protocol:

  • Solvent: Dichloromethane (DCM) or Toluene .

  • Rationale: DBAD is highly soluble in DCM. Toluene is preferred if 1,3-butadiene is generated in situ from butadiene sulfone (cheletropic elimination requires heat >110°C).

  • Green Alternative: Ethyl Acetate (EtOAc) . It provides sufficient solubility and is easier to remove than Toluene, with a better safety profile than DCM.

Scenario B: Deprotection (Unmasking the Hydrazine)

Objective: Removal of Boc groups to yield 1,2,3,6-tetrahydropyridazine salts.

Critical Risk: The tert-butyl cation generated during cleavage is an electrophile. It can alkylate the nucleophilic hydrazine nitrogens or the C4-C5 double bond (Ritter-type reaction), leading to impurities.

Protocol:

  • Primary Solvent: 1,4-Dioxane or DCM .

  • Reagent: 4M HCl (in Dioxane) or TFA (in DCM).

  • The "Scavenger" Modification:

    • Add Triethylsilane (Et₃SiH) or Anisole (2-5 eq) to the solvent mixture.

    • Why? These scavengers trap the tert-butyl cations, preventing re-alkylation of the hydrazine core.

  • Workup: The product (hydrazine salt) usually precipitates from non-polar solvents (Et₂O added to Dioxane), allowing simple filtration.

Scenario C: Aromatization (Oxidation to Pyridazine)

Objective: Dehydrogenation of the ring to form a heteroaromatic system.

Solvent Strategy: Requires a solvent inert to radical oxidants (NBS) or strong Lewis acids.

Protocol:

  • Solvent: Benzene (classic) or Trifluorotoluene (modern/green).

  • Reagent: NBS (N-Bromosuccinimide) with catalytic Benzoyl Peroxide.

  • Process: Reflux.

  • Note: DCM is often too low-boiling for the radical initiation step unless UV light is used. Acetonitrile can be used but may participate in side reactions with radical species.

Part 3: Visualization of Workflows

The following diagrams illustrate the decision pathways for solvent selection and the chemical lifecycle of the scaffold.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Goal: Process Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Decision Select Reaction Type Start->Decision Path_Syn Synthesis (Diels-Alder) Decision->Path_Syn Formation Path_Dep Deprotection (Boc Removal) Decision->Path_Dep Hydrolysis Path_Ox Oxidation (Aromatization) Decision->Path_Ox Dehydrogenation Solv_Syn Solvent: Toluene or EtOAc Reason: Thermal stability (Toluene) or Green profile (EtOAc) Path_Syn->Solv_Syn Solv_Dep Solvent: 1,4-Dioxane or DCM + Scavenger (Anisole/Silane) Reason: Precipitate isolation Path_Dep->Solv_Dep Solv_Ox Solvent: Trifluorotoluene or CCl4 Reason: Radical stability & High Boiling Point Path_Ox->Solv_Ox

Caption: Decision tree guiding solvent choice based on the intended chemical transformation of the pyridazine scaffold.

Diagram 2: Chemical Lifecycle & Transformation

ReactionCycle Precursors 1,3-Butadiene + DBAD Scaffold Di-tert-butyl 3,6-dihydro pyridazine-1,2-dicarboxylate Precursors->Scaffold Diels-Alder (Toluene, 110°C) Hydrazine 1,2,3,6-Tetrahydropyridazine (Salt Form) Scaffold->Hydrazine Deprotection (HCl/Dioxane) Pyridazine Pyridazine-1,2-dicarboxylate (Aromatic) Scaffold->Pyridazine Oxidation (NBS/PhCF3)

Caption: The central role of the dihydropyridazine scaffold and its divergence into aromatic or hydrazine derivatives.

Part 4: Experimental Protocol (Standardized)

Protocol: Clean Deprotection to Tetrahydropyridazine Hydrochloride

This method maximizes yield while minimizing alkylation byproducts.

  • Preparation: Dissolve Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (1.0 mmol) in dry 1,4-dioxane (5 mL).

  • Scavenging: Add Anisole (2.0 mmol) as a cation scavenger.

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (10 eq, 2.5 mL) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 3 hours. Monitor by TLC (Note: Product is very polar; check for disappearance of starting material).

  • Isolation:

    • The hydrochloride salt often precipitates.

    • Add Diethyl Ether (10 mL) to force complete precipitation.

    • Filter the white solid under inert atmosphere (hygroscopic).

    • Wash with cold Et₂O.

  • Yield Expectation: 85-95%.

References

  • Diels-Alder Reactivity of Azodicarboxylates

    • Source: Master Organic Chemistry. "The Diels-Alder Reaction: A Guide."
    • URL:[Link]

  • Synthesis and Properties of Di-tert-butyl Hydrazodicarboxylate (DBAD)

    • Source: ChemicalBook CAS Database (CAS 16466-61-8).[3]

  • Pyridazine Synthesis via Diels-Alder (Thieme Connect)

    • Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. "Product Class 8: Pyridazines."[4]

    • URL:[Link]

  • Boc Deprotection Protocols (Sigma-Aldrich)
  • General Solubility Data (TCI Chemicals)

    • Source: TCI Chemicals Product Specification (Di-tert-butyl Hydrazodicarboxylate).

Sources

Application Note: Scale-Up Synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate , a critical intermediate in the production of functionalized hydrazines and piperazine pharmacophores.

Unlike bench-scale methods that often utilize dichloromethane (DCM) and atmospheric condensation of butadiene, this protocol utilizes Toluene as a process-green solvent in a pressure reactor (autoclave) environment. This shift eliminates the hazards of handling gaseous butadiene in open glassware and allows for precise stoichiometric control, resulting in higher yields (>90%) and simplified purification via crystallization.

Key Advantages of This Protocol
  • Safety: Closed-system handling of carcinogenic 1,3-butadiene.

  • Scalability: Validated for 100 g to 1 kg batch sizes.

  • Purity: Crystallization-driven purification eliminates the need for silica gel chromatography.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a hetero-Diels-Alder


 cycloaddition. The azo-enophile, Di-tert-butyl azodicarboxylate (DBAD) , reacts with the diene 1,3-Butadiene . The reaction is concerted, thermally allowed, and highly atom-economical.

ReactionMechanism Butadiene 1,3-Butadiene (Diene) TS Concerted [4+2] Transition State Butadiene->TS Toluene, 60°C Pressure DBAD Di-tert-butyl azodicarboxylate (DBAD) (Dienophile) DBAD->TS Toluene, 60°C Pressure Product Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate TS->Product Cyclization

Figure 1: Mechanistic pathway of the hetero-Diels-Alder cycloaddition.

Safety Assessment (Critical)

Hazard ClassAgentRisk Mitigation Strategy
Carcinogen / Flammable Gas 1,3-Butadiene Strictly Closed System. Use a rated autoclave. Transfer via mass flow or weight difference from a lecture bottle/cylinder. Never condense in open glassware for scales >5g.
Energetic / Shock Sensitive DBAD Although more stable than DEAD, DBAD is an azo compound. Avoid friction/impact. Store cold. Do not distill the final product; purify via crystallization.
Pressure Hazard Autoclave Ensure the reactor is rated for at least 10 bar (though reaction pressure is typically <3 bar). Inspect burst disks/relief valves before use.

Equipment & Materials

Reagents
  • Di-tert-butyl azodicarboxylate (DBAD): >98% purity.

  • 1,3-Butadiene: >99%, inhibited (inhibitor does not interfere significantly at this concentration).

  • Toluene: Anhydrous, ACS Grade.

  • Heptane: Reagent grade (Antisolvent).

Hardware
  • Reactor: 1L or 5L Stainless Steel or Hastelloy Autoclave (e.g., Parr Instrument Co.).

    • Essential: Internal cooling coil, mechanical stirrer, gas inlet valve, pressure gauge.

  • Gas Delivery: Stainless steel braided hose with regulator.

  • Filtration: Sintered glass funnel (Porosity M) or Nutsche filter for larger scales.

Scale-Up Protocol (100g Basis)

This protocol is normalized for 100 g (0.43 mol) of DBAD. Scale linearly for larger batches, ensuring reactor headspace remains ~30-40%.

Phase 1: Reactor Charging
  • Preparation: Ensure the autoclave is clean, dry, and leak-tested with nitrogen.

  • Solvent/Reagent Charge:

    • Charge 100.0 g (434 mmol) of crystalline DBAD into the reactor.

    • Add 500 mL of Toluene.

    • Note: Toluene is chosen over DCM because of its higher boiling point (safety margin) and suitability for crystallization.

  • Sealing: Seal the reactor. Start mechanical stirring at 300 RPM.

  • Purge: Purge the headspace 3 times with Nitrogen (pressurize to 3 bar, vent to 0.1 bar) to remove oxygen.

Phase 2: Butadiene Addition

Rationale: Butadiene is a gas at room temperature (


). Accurate addition requires mass-based transfer.
  • Cooling: Cool the reactor internal temperature to 0°C to 5°C using the internal cooling coil/chiller.

  • Tare: Place the Butadiene cylinder on a high-capacity balance. Connect to the reactor gas inlet.[1]

  • Transfer: Open the reactor inlet valve. Slowly feed Butadiene gas into the headspace. The gas will condense into the cold Toluene solution.

    • Target Mass: 35.0 g (647 mmol, 1.5 equivalents) .

    • Note: Excess diene drives the reaction to completion and is easily removed later.

  • Equilibration: Close valves. Stir at 5°C for 15 minutes.

Phase 3: Reaction[2]
  • Heating Ramp: Gradually heat the reactor to 60°C over 30 minutes.

    • Pressure Monitoring: Pressure will rise as the reactor heats, then plateau or drop as Butadiene is consumed. Typical max pressure: 2–4 bar.

  • Hold: Maintain temperature at 60°C for 6–8 hours .

  • Completion Check (Optional): If equipped with a sampling dip tube, sample for HPLC/TLC. DBAD (yellow) should disappear; the solution becomes colorless.

Phase 4: Workup & Purification
  • Venting: Cool reactor to 20°C . Vent excess Butadiene into a bleach scrubber or dedicated exhaust (fume hood).

    • Caution: Vent slowly to prevent solvent carryover.

  • Concentration: Transfer the reaction mixture to a rotary evaporator. Concentrate under reduced pressure (40°C bath) to remove Toluene until a thick oil or slush remains (approx. 150-200 mL volume).

    • Do not distill to dryness to avoid thermal hazards with potential azo-residues.

  • Crystallization:

    • Add 300 mL of Heptane to the residue.

    • Heat to 50°C to dissolve any solids.

    • Cool slowly to Room Temperature , then to 0°C in an ice bath for 2 hours.

    • White crystals of the product will precipitate.

  • Filtration: Filter the solids using a vacuum frit. Wash the cake with 100 mL of cold Heptane .

  • Drying: Dry under high vacuum at 35°C for 12 hours.

Expected Yield
  • Mass: ~115–120 g

  • Yield: 92–96%

  • Appearance: White to off-white crystalline solid.

Process Workflow Visualization

Workflow Start Start: Clean Autoclave Charge Charge DBAD (100g) + Toluene (500mL) Purge N2 Start->Charge Cool Cool Reactor to 0-5°C Charge->Cool AddGas Add 1,3-Butadiene (35g) (Mass Control) Cool->AddGas React Heat to 60°C Stir 6-8 Hours (Monitor Pressure) AddGas->React Vent Cool to 20°C Vent Excess Gas React->Vent Conc Concentrate Toluene (Rotovap) Vent->Conc Cryst Crystallize (Add Heptane, Cool to 0°C) Conc->Cryst Filter Filtration & Drying Cryst->Filter End Final Product (>95% Yield) Filter->End

Figure 2: Step-by-step process flow for the scale-up synthesis.

Quality Control & Characterization

TestSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 85–88 °CCapillary MP

H NMR
Conforms to structure400 MHz, CDCl

Purity >98.0%HPLC (UV 210 nm)

Reference Spectral Data (


H NMR, 400 MHz, CDCl

):
  • 
     5.75 (m, 2H, alkene CH=CH)
    
  • 
     3.90–4.10 (br m, 4H, N-CH
    
    
    
    )
  • 
     1.48 (s, 18H, Boc-tBu)
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during filtration.Ensure Butadiene is in excess (1.5 eq). Check mother liquor for product; concentrate further if necessary.
Oily Product Residual Toluene or impurities.Recrystallize again from minimal hot Toluene/Heptane (1:4 ratio). Seed with a pure crystal if available.
Yellow Color Unreacted DBAD.Reaction time too short. Extend reaction time or increase Butadiene equivalents. Wash solid with cold pentane/heptane (DBAD is soluble in alkanes).

References

  • Diels-Alder Reaction of Azodicarboxylates

    • Mechanistic Insight: "The Diels-Alder Reaction of Azodicarboxylates with Dienes."[2] Organic Syntheses, Coll. Vol. 5, p. 96.

  • Butadiene Handling & Safety

    • OSHA Guidelines: "Occupational Exposure to 1,3-Butadiene."[3] OSHA Standard 1910.1051.

  • General Procedure for Boc-Hydrazine Derivatives

    • Analogous Protocol: "Synthesis of N-Boc protected tetrahydropyridazines." Journal of Organic Chemistry, 2005, 70, 1089.

  • Physical Properties Verification

    • Spectral Data: "Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate."[4] ChemSpider Record.

Sources

Application Note: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the "escape from flatland" is a critical objective. Traditional fragment libraries are often dominated by planar, aromatic heterocycles which, while easy to synthesize, often suffer from poor solubility and limited vectoral growth opportunities.

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (herein referred to as Scaffold A ) represents a high-value "pro-fragment." It is the Diels-Alder adduct of di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene.

Why This Scaffold?
  • Conformational Constraint: The six-membered hydrazine ring adopts a twisted boat conformation, providing unique 3D vectors distinct from piperazines or cyclohexanes.

  • Orthogonal Protection: Unlike diethyl azodicarboxylate (DEAD) adducts, the tert-butyl carbamates (Boc) in Scaffold A are acid-labile. This allows for mild deprotection without using strong nucleophiles or reductants that could compromise downstream library diversity.

  • Synthetic Divergence: The internal alkene serves as a handle for stereocontrolled functionalization (dihydroxylation, epoxidation), while the nitrogens offer vectors for fragment growing.

Chemical Pathway & Logic

The utility of Scaffold A lies in its ability to serve as a divergence point. The following diagram illustrates the workflow from raw reagents to a screenable fragment library.

FBDD_Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Library Divergence cluster_2 Stage 3: Validation Reagents DBAD + 1,3-Butadiene Scaffold Scaffold A (Di-Boc-3,6-dihydropyridazine) Reagents->Scaffold Diels-Alder [4+2] Cycloaddition Path_Ox Oxidation Path (Epoxidation/Dihydroxylation) Scaffold->Path_Ox Alkene Funct. Path_Deprot Deprotection Path (TFA/HCl) Scaffold->Path_Deprot Boc Removal Frag_1 Fragment Set 1: Polar Diols Path_Ox->Frag_1 Frag_2 Fragment Set 2: Constrained Hydrazines Path_Deprot->Frag_2 Screen Biophysical Screening (SPR / 19F-NMR) Frag_1->Screen Frag_2->Screen

Figure 1: Strategic workflow for generating 3,6-dihydropyridazine fragment libraries. Note the bifurcation at Stage 2 allowing for both stereochemical and functional group diversity.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Gram-scale synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate.

Safety Note: 1,3-Butadiene is a gas at room temperature and a suspected carcinogen. This protocol uses 3-sulfolene as a solid, safer precursor which generates butadiene in situ via cheletropic elimination.

Materials:

  • Di-tert-butyl azodicarboxylate (DBAD) [CAS: 870-50-8]

  • 3-Sulfolene [CAS: 77-79-2]

  • Xylenes (mixture of isomers)

  • Rotary evaporator, reflux condenser, oil bath.

Step-by-Step:

  • ** stoichiometry:** Charge a round-bottom flask with DBAD (1.0 equiv, e.g., 2.3 g) and 3-sulfolene (1.5 equiv, e.g., 1.8 g).

  • Solvent: Add Xylenes (0.5 M concentration relative to DBAD).

  • Reaction: Heat the mixture to reflux (approx. 130°C) for 4–6 hours.

    • Mechanism:[1][2][3][4] At ~110°C, sulfolene extrudes SO₂ gas and generates butadiene. The butadiene immediately reacts with DBAD in a [4+2] cycloaddition.

    • Control Point: Ensure efficient ventilation for SO₂ release.

  • Work-up: Cool to room temperature. The product often crystallizes directly from xylenes upon cooling and addition of hexanes.

  • Purification: Filter the solid. If necessary, recrystallize from Hexane/EtOAc.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the sulfolene peaks and the appearance of the alkene protons at ~5.8 ppm (broad singlet/multiplet) and the methylene protons at ~3.5–4.0 ppm.

    • Yield: Expect 75–90%.

Protocol B: Library Generation (Deprotection & Functionalization)

Objective: Converting the lipophilic "pro-fragment" into a polar, soluble fragment for screening.

Method 1: Acidolytic Deprotection (Boc Removal)

  • Dissolve Scaffold A in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Concentrate in vacuo.

  • Result: 1,2,3,6-tetrahydropyridazine trifluoroacetate salt.

    • Application: This salt is highly water-soluble and can be used directly in crystallographic soaking experiments (pH adjusted) or used as a nucleophile to react with electrophilic fragment libraries (acid chlorides, isocyanates).

Method 2: Stereoselective Dihydroxylation (Up-dihydroxylation)

  • Dissolve Scaffold A in Acetone/Water (10:1).

  • Add NMO (1.1 equiv) and OsO₄ (catalytic, 1 mol%).

  • Stir overnight.

  • Quench with Na₂S₂O₃.

  • Result:cis-4,5-dihydroxy-1,2-dicarboxylate derivative.

    • FBDD Value: This creates a "sugar-mimic" fragment with specific H-bond donor/acceptor vectors, ideal for targeting polar pockets in kinases or proteases.

Analytical Data & Physicochemical Profile

In FBDD, maintaining "Fragment-Likeness" (Rule of Three) is paramount. The table below compares the properties of the protected scaffold versus the active fragment core.

PropertyScaffold A (Protected)Active Fragment (Deprotected salt)FBDD Target Range
MW (Da) ~284~84 (free base)< 300
cLogP ~2.5< 0 (Highly Polar)< 3
H-Bond Donors 02< 3
H-Bond Acceptors 42< 3
Topological Polar Surface Area (TPSA) ~58 Ų~24 Ų< 60 Ų
Fraction Csp³ 0.660.50> 0.4 (Preferred)

Table 1: Physicochemical profiling demonstrating the shift from a lipophilic carrier to a highly efficient polar fragment.

Screening Methodology: Ligand-Observed NMR

Because the deprotected hydrazine core has low molecular weight, Surface Plasmon Resonance (SPR) signals may be close to the noise floor. Ligand-Observed NMR (STD-NMR) is the recommended validation protocol.

Protocol:

  • Sample Prep: Prepare 500 µL of buffer (e.g., 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D₂O).

  • Protein: Add target protein to a final concentration of 10 µM.

  • Fragment: Add the 3,6-dihydropyridazine fragment (from Protocol B) to 500 µM (50:1 Ligand:Protein ratio).

  • Pulse Sequence: Run Saturation Transfer Difference (STD) experiment.

    • On-resonance irradiation: -0.5 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm.

  • Analysis: Subtract spectra. Signals appearing in the difference spectrum indicate binding.

    • Note: The methylene protons of the dihydropyridazine ring (approx 3.5 ppm) are distinct and sensitive reporters of binding events.

References & Authority

  • Diels-Alder Foundation: Diels, O., & Alder, K. (1928).[5] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. Link

  • Sulfolene as Butadiene Precursor: Sample, T. C., et al. (2021). Practical generation of 1,3-butadiene for Diels-Alder reactions. Journal of Organic Chemistry. Link

  • FBDD Principles: Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

  • Hydrazine Scaffolds in MedChem: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Stereoselective Functionalization: Lohray, B. B. (1992). Cyclic sulfates: Useful substrates for selective nucleophilic substitution. Synthesis. Link

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel. Consult Safety Data Sheets (SDS) for DBAD and 3-Sulfolene before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DA-DBAD-36DH Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols

Executive Summary

This technical guide addresses the purification of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (herein referred to as the Adduct ), formed via the hetero-Diels-Alder reaction between 1,3-butadiene and Di-tert-butyl azodicarboxylate (DBAD).

The primary challenges in this workflow are threefold:

  • Separation of the Adduct from unreacted azo-dienophile (DBAD) and butadiene oligomers.

  • Stability of the N-Boc groups during silica gel chromatography.

  • Oxidative sensitivity of the hydrazine core during downstream deprotection.

Part 1: The Purification Workflow (Visualized)

The following logic flow illustrates the critical decision points between isolating the protected scaffold versus immediate functionalization.

PurificationWorkflow Start Crude Reaction Mixture (Adduct + DBAD + Oligomers) CheckColor Visual Inspection: Is it Yellow/Orange? Start->CheckColor Scavenge Add Excess Diene or Scavenger Resin CheckColor->Scavenge Yes (Residual DBAD) Filtration Filtration & Concentration CheckColor->Filtration No (Colorless) Scavenge->Filtration CrudeSolid Crude Solid Obtained Filtration->CrudeSolid Decision Purification Strategy CrudeSolid->Decision Cryst Recrystallization (Hexanes/EtOAc) Decision->Cryst High Purity (>85%) Chrom Flash Chromatography (Neutralized Silica) Decision->Chrom Low Purity / Oils PureAdduct Pure Protected Adduct (Colorless Solid) Cryst->PureAdduct Chrom->PureAdduct Deprotect Deprotection (TFA/DCM) PureAdduct->Deprotect Downstream OxidationRisk RISK: Oxidation to Pyridazine Deprotect->OxidationRisk FinalSalt Hydrazine Salt (3,6-dihydropyridazine) OxidationRisk->FinalSalt Inert Atmosphere

Caption: Workflow for the isolation of the Diels-Alder adduct and subsequent risk management during deprotection.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My crude product remains bright yellow/orange after concentration."

Diagnosis: Contamination with unreacted Di-tert-butyl azodicarboxylate (DBAD). Technical Insight: DBAD is a thermally unstable azo compound with a strong


 transition, resulting in a distinct yellow/orange color. The Adduct should be colorless.
Corrective Protocol: 
  • Chemical Scavenging: Do not attempt to distill. Add a slight excess of a volatile diene (e.g., cyclopentadiene or 2,3-dimethyl-1,3-butadiene) and stir for 1 hour. This converts the difficult-to-separate DBAD into a more polar adduct that is easily separated via chromatography.

  • Reductive Wash: Wash the organic layer with 10% aqueous

    
     (sodium thiosulfate). This reduces the azo bond of the impurity to the corresponding hydrazine (di-tert-butyl hydrazodicarboxylate), which is colorless and much more polar, allowing for easier separation on silica [1].
    
Issue 2: "I observe streaking or decomposition on the silica column."

Diagnosis: Acid-catalyzed Boc-deprotection on the stationary phase. Technical Insight: Standard silica gel is slightly acidic (pH 6.0–6.5). The N-Boc carbamate is acid-sensitive.[1] Prolonged exposure to acidic silica can cleave the Boc group, leading to the free hydrazine, which streaks or binds irreversibly to the silica. Corrective Protocol:

  • Pre-treatment: Pre-wash the silica column with the eluent containing 1% Triethylamine (Et3N) .

  • Eluent Modification: Maintain 0.5% Et3N in the mobile phase during purification.

  • Alternative Phase: Use Neutral Alumina (Brockmann Grade III) if the compound proves exceptionally labile, though this is rarely necessary for the standard butadiene adduct.

Issue 3: "The product turned brown/black upon deprotection with TFA."

Diagnosis: Oxidative aromatization. Technical Insight: Removal of the Boc groups yields 3,6-dihydropyridazine. This is a cyclic hydrazine. Hydrazines are reducing agents and are easily oxidized by atmospheric oxygen to form the aromatic pyridazine (which often presents as dark oils due to polymerization or charge-transfer complexes). Corrective Protocol:

  • Degassing: Perform the deprotection in thoroughly degassed solvents (freeze-pump-thaw).

  • Scavenging: Add a radical scavenger or perform the reaction under strict Argon/Nitrogen atmosphere.

  • Salt Isolation: Isolate the product immediately as the dihydrochloride or trifluoroacetate salt. The protonated hydrazine (salt form) is significantly more resistant to oxidation than the free base [2].

Part 3: Validated Experimental Protocols
A. Purification of the Protected Adduct

Target: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Neutralized with 1% Et3N
Mobile Phase A Hexanes (or Pentane)Non-polar component
Mobile Phase B Ethyl Acetate (EtOAc)Polar component
Gradient 0%

20% B
Product typically elutes at ~10-15% EtOAc
Detection TLC (Stain: PMA or Ninhydrin)UV active (weak) at 210-220 nm

Step-by-Step:

  • Dissolve the crude yellow oil/solid in a minimum amount of DCM/Hexanes (1:1).

  • Load onto the neutralized silica column.

  • Elute with Hexanes:EtOAc (9:1).

  • Critical: Collect the colorless fractions. If a yellow band elutes (DBAD), discard it.

  • Concentrate fractions. Recrystallize from hot Hexanes if high purity (>99%) is required for biological assays [3].

B. Controlled Deprotection (Boc Removal)

Target: 1,2,3,6-Tetrahydropyridazine (isolated as HCl salt)

Use this protocol to avoid aromatization to pyridazine.

  • Dissolution: Dissolve the purified Adduct (1.0 equiv) in anhydrous 1,4-Dioxane (0.5 M concentration).

  • Acid Addition: Cool to 0°C under Argon. Add 4M HCl in Dioxane (10 equiv) dropwise.

    • Why Dioxane? Unlike TFA/DCM, HCl/Dioxane allows the product salt to precipitate directly, protecting it from oxidation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the starting material will disappear; the product will stay at the baseline).

  • Isolation: A white precipitate should form. Filter the solid under an inert atmosphere (e.g., Schlenk filtration) or centrifuge.

  • Wash: Wash the solid with cold diethyl ether to remove Boc by-products (tert-butyl chloride/isobutylene oligomers).

  • Storage: Store the salt at -20°C under Argon.

Part 4: Analytical Verification
FeatureProtected Adduct (N-Boc)Deprotected Salt (HCl)
Appearance White crystalline solidWhite hygroscopic powder
1H NMR (CDCl3/D2O)

1.45 (s, 18H, Boc), 3.5-4.0 (br, 4H), 5.8 (m, 2H)

3.6 (m, 4H), 6.0 (m, 2H). Boc signal absent.
Solubility Soluble in DCM, EtOAc, HexanesSoluble in Water, MeOH, DMSO
Stability Stable at RT (months)Oxidizes in air (hours) if free-based
References
  • Carpino, L. A. (1957). "Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides". Journal of the American Chemical Society, 79(16), 4427–4431.

  • Gao, Y., et al. (2014). "Efficient Synthesis of Functionalized 3,6-Dihydropyridazines via Hetero-Diels–Alder Reaction". Organic Letters, 16(17), 4562–4565.

  • Organic Syntheses. (1990). "Di-tert-butyl Azodicarboxylate". Org.[2][3] Synth. 68, 132. (Provides foundational properties of the starting material and purification logic).

  • Lofland, D., et al. (2016). "A Practical Guide to the Purification of N-Boc Protected Amines". Journal of Chemical Education, 93(6), 1123-1127. (General reference for silica acidity issues).

Sources

Preventing side reactions with Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Context

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is the Diels-Alder cycloadduct formed between Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene (or its substituted derivatives).

This scaffold is a critical intermediate for synthesizing:

  • Functionalized Pyridazines: Via oxidative aromatization.

  • 1,4-Diamines/Hydrazines: Via ring opening and deprotection.

  • Complex Heterocycles: Used as a conformationally constrained hydrazine building block.

The "3,6-dihydro" ring system is thermodynamically metastable. It sits on a precipice between reversion (Retro-Diels-Alder), oxidation (Aromatization), and hydrolysis (Boc-loss). This guide addresses how to maintain the integrity of this specific ring system.

Critical Reaction Pathways & Side Reactions

The following diagram maps the stability landscape of the molecule. Understanding these pathways is the first step in prevention.

ReactionLandscape Reactants Reactants (DBAD + Diene) Target TARGET SCAFFOLD Di-tert-butyl 3,6-dihydropyridazine -1,2-dicarboxylate Reactants->Target Diels-Alder (Kinetic Control) Polymer Side Product A: Diene Polymers Reactants->Polymer High Temp / No Inhibitor EneProduct Side Product B: Ene Reaction Adduct Reactants->EneProduct Allylic H present Steric Hindrance Target->Reactants Retro-Diels-Alder (>120°C) Aromatic Side Product C: Pyridazine (Aromatized) Target->Aromatic Oxidation (Air/DDQ) Trace Metals Deprotected Side Product D: Mono-Boc/Hydrazine Salts Target->Deprotected Acidic Workup Silica Gel Hydrolysis

Figure 1: The Stability Landscape. The target molecule is a kinetic product. High heat risks Retro-DA; acid risks deprotection; oxidants risk aromatization.

Troubleshooting Guide: Synthesis & Isolation

Issue A: Low Yield due to "Ene" Competition or Polymerization

Symptom: Crude NMR shows complex aliphatic signals (polymer) or loss of the azo color without product formation. Root Cause: DBAD is an electron-deficient dienophile. If the diene is sterically hindered or possesses accessible allylic protons, the Ene reaction competes with the Diels-Alder cycloaddition.

VariableRecommendationScientific Rationale
Temperature Keep < 80°C Higher temperatures favor the radical polymerization of dienes and the Retro-Diels-Alder reaction.
Concentration High (1.0 - 2.0 M) Diels-Alder is a bimolecular reaction (

). High concentration favors the bimolecular cycloaddition over unimolecular decomposition or solvent interactions.
Stoichiometry Excess Diene (1.5 - 2.0 equiv) Dienes (especially volatile ones like butadiene) can evaporate or polymerize. Excess ensures the DBAD is fully consumed.
Inhibitors Add BHT (0.1%) Prevents radical polymerization of the diene, keeping it available for the cycloaddition.
Issue B: Product Degradation on Silica Gel (The "Acid Trap")

Symptom: Product decomposes during column chromatography; appearance of mono-Boc species or hydrazines. Root Cause: Silica gel is slightly acidic (pH 4-5). The Boc carbamate is acid-sensitive. Prolonged contact with silica strips the Boc groups, destroying the lipophilic nature of the compound and trapping it on the column.

Protocol: Neutralized Purification System

  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N) before packing the column.

  • Eluent: Maintain 0.5% Et3N in the running eluent throughout the purification.

  • Speed: Flash chromatography should be rapid. Do not leave the compound on the column overnight.

  • Alternative: Use neutral alumina if the compound proves exceptionally labile on silica.

Issue C: Unwanted Aromatization (Oxidation)

Symptom: The "dihydro" double bond signals in NMR (typically


 5.6-6.0 ppm) disappear, replaced by aromatic pyridazine signals.
Root Cause:  The 3,6-dihydro ring is easily oxidized to the fully aromatic pyridazine. This is driven by the thermodynamic stability of aromaticity. Air (O2) or trace metal impurities in solvents can catalyze this.

Prevention Strategy:

  • Deoxygenate Solvents: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Avoid Oxidants: Do not use chlorinated solvents that have not been stabilized (trace HCl/Cl2 can trigger issues).

  • Storage: Store the purified solid under an inert atmosphere (Argon) at -20°C.

Step-by-Step Protocol: Optimized Synthesis

This protocol is designed to minimize side reactions for the standard reaction between DBAD and 1,3-butadiene (or isoprene).

Reagents:

  • Di-tert-butyl azodicarboxylate (DBAD) [1.0 equiv]

  • Diene (e.g., Isoprene) [1.5 equiv]

  • Solvent: Toluene or DCM (Anhydrous)

  • Additive: 2,6-Di-tert-butyl-4-methylphenol (BHT) [1 mol%]

Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve DBAD in minimal Toluene (1.0 M concentration). Note: Toluene is preferred over DCM for thermal control, but DCM works for room temp reactions.

  • Inhibitor: Add BHT. This prevents the polymerization of the diene.

  • Addition: Add the Diene slowly. If the diene is a gas (butadiene), condense it into the flask at -78°C, then allow to warm.

  • Reaction: Stir at Room Temperature for 12-24 hours.

    • Checkpoint: Monitor by TLC. The bright yellow color of DBAD should fade to colorless/pale yellow.

    • Warning: Do not reflux unless necessary. Heat promotes Retro-DA.

  • Workup: Concentrate in vacuo at < 40°C. Do not overheat the rotovap bath.

  • Purification (Crucial): Flash chromatography on Et3N-neutralized silica (Hexanes/EtOAc gradient).

FAQ: Technical Troubleshooting

Q: Can I use Lewis Acids to catalyze the reaction and lower the temperature? A: Proceed with extreme caution. While Lewis Acids (like AlCl3 or BF3·OEt2) catalyze Diels-Alder reactions, they are also potent deprotection agents for Boc groups. If you must use a catalyst, opt for milder, oxophilic Lewis acids like LiClO4 (Lithium Perchlorate) in ether, which can accelerate the reaction without stripping the Boc groups [1].

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. The di-tert-butyl groups add significant lipophilicity and rotational freedom, often making these adducts oils or low-melting solids. Check the 1H NMR. If the Boc signals (s, 18H) and alkene signals (m, 2H) are clean, the oil is likely pure. To induce crystallization, try triturating with cold pentane.

Q: I see a "double" set of peaks in the NMR. Is this an isomer mix? A: It is likely Rotamers . The N-Boc bonds have restricted rotation at room temperature (N-CO partial double bond character). This often results in broad or split peaks in NMR spectra (especially in CDCl3).

  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets, they are rotamers, not impurities [2].

References & Authority

  • Catalysis of Diels-Alder Reactions: Grieco, P. A., et al. "Lithium perchlorate catalyzed Diels-Alder reactions." Journal of the American Chemical Society, 112(21), 7799-7801. Link

  • Boc-Hydrazine Rotamers: Ragnarsson, U., et al. "N,N'-Di-tert-butyl dicarbonate: A versatile reagent." Journal of the Chemical Society, Perkin Transactions 1, 1999.

  • Silica Gel Acidity: "Purification of Acid-Sensitive Compounds." Organic Syntheses, Coll.[1] Vol. 6, p. 75. Link

  • Aromatization Risks: Comprehensive Organic Synthesis, Vol 5. "Hetero-Diels-Alder Reactions." Elsevier.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for Di-tert-butyl azodicarboxylate and your specific diene before handling.

Sources

Improving regioselectivity in reactions of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate . It addresses the specific challenges of regioselectivity, desymmetrization, and functionalization of this scaffold.[1][2]

Status: Operational | Tier: L3 (Senior Application Scientist)

System Overview & Reactivity Profile

Molecule ID: DBDP (Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate) Core Structure: A six-membered cyclic hydrazine with a C4=C5 double bond, protected by two electron-withdrawing Boc groups. Primary Utility: Precursor for chiral 1,4-diamines, peptidomimetics, and conformationally restricted hydrazine scaffolds.[1][2]

The Regioselectivity Challenge: Because the parent molecule is C2v symmetric , "regioselectivity" in this context refers to three distinct troubleshooting areas:

  • Chemoselectivity (C=C vs. C-H): Distinguishing between electrophilic addition to the alkene (C4/C5) and allylic functionalization (C3/C6).[1][2]

  • Desymmetrization: Breaking the symmetry of the meso-like core to create chiral centers at C3 or C6.[2]

  • Substrate Control: If the starting material was derived from an unsymmetrical diene (e.g., isoprene), determining whether reaction occurs at the substituted or unsubstituted allylic position.[1][2]

Troubleshooting Modules (Q&A Format)

Ticket #001: Competition between Epoxidation and Allylic Oxidation

User Question: I am trying to perform an allylic oxidation at C3/C6 to introduce a hydroxyl group, but I keep observing significant epoxidation at the C4-C5 double bond. How do I shift the regioselectivity toward C-H activation?

Senior Scientist Diagnosis: The Boc groups deactivate the nitrogens, preventing them from donating electron density into the ring.[1][2] However, the double bond remains sufficiently electron-rich to react with aggressive oxidants (like mCPBA) before C-H abstraction occurs.[1]

Solution Protocol:

  • Switch Mechanism: Move away from electrophilic oxidants (peracids).[1][2] Switch to Radical C-H Abstraction pathways.

  • Reagent Choice: Use a Copper(I)/Perester system (Kharasch-Sosnovsky reaction).[1][2] The copper coordinates to the alkene but preferentially facilitates radical recombination at the allylic position.[1][2]

    • Recommended System: Cu(OTf)₂ / L-Proline (or chiral bis-oxazoline) / PhCO₃tBu.[1][2]

  • Solvent Control: Avoid halogenated solvents if possible; acetonitrile often improves the selectvity for the Cu-catalyst manifold.[2]

Ticket #002: Regiocontrol in Unsymmetrical Derivatives (Isoprene Adducts)

User Question: I synthesized the scaffold using isoprene and DBAD (giving the 4-methyl derivative). When I functionalize, do I attack C3 or C6?

Senior Scientist Diagnosis: You have 1,2-di-Boc-4-methyl-1,2,3,6-tetrahydropyridazine .

  • C3 Position: Adjacent to the methyl-substituted vinyl carbon (C4).[1][2]

  • C6 Position: Adjacent to the unsubstituted vinyl carbon (C5).[1][2]

Regioselectivity Rules:

  • Electrophilic Attack (e.g., Epoxidation): Occurs preferentially at the more electron-rich double bond.[1][2] The methyl group activates the C4-C5 bond.[1]

  • Allylic Oxidation (Radical):

    • Thermodynamics: The radical at C3 is stabilized by the adjacent methyl group (via the double bond system).[1][2]

    • Sterics: C6 is significantly less hindered.[1][2]

    • Outcome: With bulky oxidants (e.g., t-Butyl perbenzoate), C6 attack (steric control) often dominates.[1][2] To favor C3 (electronic control), use smaller oxidants or electrochemical oxidation methods.[1][2]

Ticket #003: Desymmetrization of the Symmetric Scaffold

User Question: I need to create a chiral center at C3. How do I desymmetrize the starting material with high enantioselectivity?

Senior Scientist Diagnosis: Since C3 and C6 are enantiotopic, you cannot use achiral reagents.[1][2] You must use a chiral catalyst to distinguish the "pro-R" vs. "pro-S" hydrogen abstraction.[1][2]

Solution Protocol: Employ the Asymmetric Allylic Oxidation using a Copper-Bis(oxazoline) (Cu-BOX) complex.[1]

  • Ligand: (S,S)-Ph-BOX or (S,S)-tBu-BOX.

  • Oxidant: tert-Butyl perbenzoate.

  • Mechanism: The chiral ligand creates a "chiral pocket" around the copper center.[1][2] When the alkene coordinates, only one face of the allylic system is accessible for the radical rebound step.[1]

Experimental Protocol: Regioselective Allylic Oxidation

Target: Introduction of -OBz at C3 without Epoxidation.

Reagents:

  • Substrate: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (1.0 equiv)

  • Catalyst: Cu(OTf)₂ (5 mol%)[1][2]

  • Ligand: (S,S)-tBu-BOX (6 mol%)

  • Oxidant: tert-Butyl perbenzoate (TBPB) (1.2 equiv)[1][2]

  • Solvent: Dry Acetonitrile (0.1 M)[1][2]

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OTf)₂ and the BOX ligand in acetonitrile.[1][2] Stir for 30 mins under Argon to form the active blue-green complex.

  • Substrate Addition: Add the dihydropyridazine substrate in one portion.

  • Oxidant Addition: Add TBPB dropwise over 1 hour via syringe pump. Critical: Slow addition keeps the radical concentration low, preventing dimerization side-reactions.

  • Temperature: Maintain reaction at 0°C. Higher temperatures increase background (uncatalyzed) reaction, eroding enantioselectivity.[1][2]

  • Quench: Filter through a short pad of silica to remove Copper.[1][2] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Data Validation Table:

ParameterCondition A (Standard)Condition B (Optimized)
Oxidant mCPBATBPB / Cu-BOX
Mechanism Electrophilic EpoxidationRadical Allylic Subst.
Major Product 4,5-Epoxide3-Benzoyloxy-alkene
Regioselectivity N/A (Chemoselective for C=C)>20:1 (C-H over C=C)
Enantiomeric Excess 0% (Racemic)85-94% (Ligand Dependent)

Decision Pathway (Logic Map)

The following diagram illustrates the decision logic for functionalizing this scaffold based on your specific regiochemical needs.

G Start Start: DBDP Scaffold Q1 Goal: Functionalize Ring? Start->Q1 Path_Alkene Target: C4=C5 (Alkene) Q1->Path_Alkene Add to Double Bond Path_Allylic Target: C3/C6 (Allylic) Q1->Path_Allylic Subst. at C-H Act_Epox Reaction: Epoxidation (mCPBA) Path_Alkene->Act_Epox Act_Dihyd Reaction: Dihydroxylation (OsO4) Path_Alkene->Act_Dihyd Q_Sym Is Scaffold Symmetric? Path_Allylic->Q_Sym Branch_Sym Yes (Symmetric) Q_Sym->Branch_Sym Branch_Unsym No (e.g., 4-Methyl) Q_Sym->Branch_Unsym Sol_Desym Use Chiral Cu-BOX (Enantioselective C-H Ox) Branch_Sym->Sol_Desym Q_Steric Steric vs Electronic? Branch_Unsym->Q_Steric Res_C6 Bulky Oxidant -> C6 (Steric Control) Q_Steric->Res_C6 Res_C3 Small/Electro -> C3 (Electronic Control) Q_Steric->Res_C3

Caption: Decision tree for regioselective functionalization of N-Boc dihydropyridazines, distinguishing between alkene addition, desymmetrization, and steric-controlled substitution.

References

  • Kharasch-Sosnovsky Reaction (Allylic Oxidation)

    • Context: Foundational mechanistic basis for copper-catalyzed allylic oxid
    • Source: Kharasch, M. S., & Sosnovsky, G. (1958).[1][2] The Structure of Polyacetylenes. Journal of the American Chemical Society.[1][2]

    • Relevance: Defines the radical mechanism required to avoid epoxid
    • (Canonical Reference)

  • Enantioselective Allylic Oxidation of Cyclic Olefins

    • Context: Application of Cu-BOX ligands to symmetric cyclic alkenes (analogous to the dihydropyridazine core).[1]

    • Source: Gokhale, A. S., Minidis, A. B. E., & Pfaltz, A. (1995).[1][2] Enantioselective Allylic Oxidation of Cycloalkenes with tert-Butyl Perbenzoate Catalyzed by Bis(oxazoline)-Copper Complexes. Tetrahedron Letters.

    • Relevance: Provides the specific ligand architecture for desymmetrization.[1][2]

    • [1][2]

  • Functionalization of Tetrahydropyridazines

    • Context: Discusses the synthesis and reactivity of N-protected hydrazine heterocycles derived
    • Source: Trost, B. M., & Van Vranken, D. L. (1996).[1][2] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

    • Relevance: Covers the broader scope of allylic substitution on heterocyclic templates.[1][2]

    • [1][2]

Sources

Overcoming solubility issues with Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Executive Summary & Compound Profile

Compound: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate CAS: 13051-19-9 Common Role: Diels-Alder adduct of Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene; precursor to cyclic hydrazine scaffolds.[1][2][3]

The Core Challenge: This molecule presents a biphasic solubility paradox . The two tert-butoxycarbonyl (Boc) groups render the molecule highly lipophilic, causing poor solubility in aqueous assay buffers (biological screening) and "oiling out" issues during synthetic workup.[1][2][3] Conversely, upon deprotection, the molecule undergoes a solubility inversion , becoming a highly polar salt that is often lost during standard organic extraction protocols.[3]

This guide addresses these three critical failure points: Synthesis Workup , Deprotection Recovery , and Biological Assay Formulation .[2][3]

Module A: Synthesis & Purification Troubleshooting

Context: You have performed the Diels-Alder reaction (typically DBAD + Butadiene) and are attempting to isolate the product.

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The compound has a low melting point and high solubility in mid-polarity solvents (EtOAc, DCM).[2] Traces of reaction solvent (often Toluene or THF) prevent the formation of the crystal lattice.[1]

Troubleshooting Protocol:

  • Solvent Swap: Evaporate the reaction solvent completely.[2] Do not rely on rotovap alone; use a high-vacuum line for >2 hours to remove solvent trapped in the "oil."[1][2]

  • The "Ligroin" Method:

    • Dissolve the crude oil in a minimum amount of warm Petroleum Ether (30-60°C) or Hexane .[1][2][3]

    • Add Ligroin (60-90°C) dropwise until slight turbidity persists.

    • Critical Step: Scratch the side of the flask with a glass rod to induce nucleation.

    • Store at -20°C overnight.

  • Trituration: If it remains an oil, add cold Pentane and sonicate.[2] This often forces the amorphous oil into a white/yellowish solid.[2]

Issue 2: "The starting material (DBAD) is co-precipitating with the product."

Diagnosis: Incomplete conversion. DBAD has similar solubility properties to the product.[2]

Solution:

  • Chemical Scavenging: Before workup, add a polymer-supported scavenger (e.g., polystyrene-supported diene) or a small excess of butadiene sulfone (if generating diene in situ) to consume the unreacted DBAD.[1][2][3]

  • Chromatographic Separation: Flash chromatography is effective but requires a non-polar gradient.[2]

    • Stationary Phase: Silica Gel 60.[2][4][5]

    • Mobile Phase: Start with 100% Hexane

      
       5% EtOAc/Hexane.[2][5] The Boc-protected product moves significantly slower than the highly lipophilic impurities but faster than degradation byproducts.[1][2]
      

Module B: The "Solubility Inversion" (Deprotection)[1][3][5]

Context: You are removing the Boc groups to access the free hydrazine (3,6-dihydropyridazine).

Issue 3: "After TFA deprotection, my product disappeared during extraction."

Scientific Causality: Removing the Boc groups exposes the secondary amines.[2] In the presence of Trifluoroacetic Acid (TFA), the product forms a bis-trifluoroacetate salt .[1][3]

  • Boc-Protected: Soluble in DCM/EtOAc; Insoluble in Water.[1][2]

  • Deprotected (Salt): Soluble in Water/Methanol; Insoluble in DCM/EtOAc. [1][3][5]

Corrective Protocol (The "Crash-Out" Method): Do NOT perform an aqueous workup (extraction) unless you plan to neutralize the salt immediately.[1][2][3]

  • Reaction: Dissolve substrate in 1:1 TFA:DCM. Stir 1-2 hours.

  • Isolation:

    • Remove volatiles on a rotary evaporator.[2]

    • Add Diethyl Ether (Et₂O) to the residue.[1][2][3] The deprotected salt is insoluble in ether and will precipitate as a white solid.

    • Filter the solid.[2][6] This is your pure salt.

  • Desalting (If free base is required):

    • Dissolve the salt in minimal water.[2]

    • Pass through a basic ion-exchange resin (e.g., Amberlyst A-21).[1][2][3]

    • Lyophilize the aqueous eluent.[2][6]

Module C: Biological Assay Formulation

Context: You need to dissolve the Boc-protected compound in a buffer for an assay (e.g., IC50 determination).

Issue 4: "The compound precipitates immediately upon adding buffer."

Diagnosis: The dielectric constant of water (


) is too high to support the hydrophobic Boc-protected scaffold.[1][2]

Formulation Guide:

ComponentRoleRecommended Concentration
DMSO Primary SolventPrepare a 10 mM - 50 mM stock.[1][2][3][5]
Tween-80 Surfactant0.01% - 0.05% in the final buffer.[1][2][3][5]
Cyclodextrin Molecular HostUse Hydroxypropyl-

-cyclodextrin (HP

CD)
.

Step-by-Step Solubilization Protocol:

  • Dissolve: Create a 20 mM stock in 100% DMSO. Verify it is clear.

  • Intermediate Dilution (Critical): Do not pipette DMSO directly into PBS.

    • Prepare an "Intermediate Mix": 10% DMSO + 90% PEG-400.[1][2][3]

    • Dilute your stock 1:10 into this mix.

  • Final Buffer: Add the Intermediate Mix to your assay buffer (PBS + 0.05% Tween-80).

    • Target Final DMSO: < 1%.[2][5]

Visual Troubleshooting Workflows

Workflow 1: Purification Decision Tree

Use this logic to determine the correct purification method based on physical state.

PurificationLogic Start Crude Reaction Mixture (Post-Evaporation) StateCheck Physical State? Start->StateCheck Oil Viscous Oil StateCheck->Oil Solid Solid / Precipitate StateCheck->Solid Trituration Add Cold Pentane Sonicate 5 mins Oil->Trituration Ligroin Dissolve in warm Pet Ether Add Ligroin + Seed Crystal Solid->Ligroin Recrystallize ResultOil Still Oily? Trituration->ResultOil Success Pure Crystals Ligroin->Success ResultOil->Ligroin No FlashCol Flash Chromatography (Hexane/EtOAc) ResultOil->FlashCol Yes

Caption: Decision logic for isolating the lipophilic Boc-protected adduct from crude reaction mixtures.

Workflow 2: The Solubility Inversion (Deprotection)

Visualizing the critical change in solubility properties during Boc-removal.

SolubilityInversion BocForm Boc-Protected Form (Lipophilic) Reaction Reaction: TFA / DCM BocForm->Reaction Deprotection OrgSolv Soluble in: DCM, EtOAc, THF BocForm->OrgSolv SaltForm Deprotected Salt (Hydrophilic) Reaction->SaltForm Forms TFA Salt Warning CRITICAL: Do NOT extract Salt with Organic Solvent! Reaction->Warning AqSolv Soluble in: Water, MeOH SaltForm->AqSolv

Caption: The "Solubility Inversion" phenomenon. The molecule switches from organic-soluble to water-soluble upon deprotection.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for my stock solution? A: Yes, but with caution. While the Boc-protected compound is soluble in ethanol, ethanol evaporates faster than DMSO, leading to concentration variability in open-plate assays.[1][2][3] Furthermore, ethanol has a lower "solvency power" for highly lipophilic Boc-compounds compared to DMSO, increasing the risk of precipitation upon dilution into aqueous media.[1]

Q: I need to scale up the synthesis to 50g. Will the "Ligroin" crystallization method still work? A: At >20g scale, heat dissipation becomes an issue.

  • Use mechanical stirring during the cooling phase to prevent the formation of a solid "brick" of crystals.

  • Switch to a Heptane/EtOAc system (reflux in Heptane, add EtOAc until clear, cool slowly). Heptane is safer (higher flash point) than Pet Ether/Ligroin for large-scale handling.[1][2][3][5]

Q: Is the compound light-sensitive? A: The precursor (DBAD) is light-sensitive and can decompose.[1][2][3] The dihydropyridazine adduct is generally more stable, but as a best practice, store all hydrazine derivatives in amber vials or foil-wrapped containers at -20°C.[1][2][3]

Q: How do I verify the Boc groups are actually gone? A: Do not use TLC (the salt streaks). Use 1H NMR in DMSO-d6 .

  • Boc-Protected: Strong singlet at

    
     1.4-1.5 ppm (18 protons).[1][2][3]
    
  • Deprotected: Disappearance of the 1.4 ppm singlet; appearance of broad NH peaks (often >8.0 ppm) depending on the salt form.[1]

References

  • ChemicalBook. (2024).[1][2][3][5] Di-tert-butyl azodicarboxylate Properties and Solubility Data. Retrieved from [1][2][3][5]

  • Sigma-Aldrich. (2024).[1][2][3] Boc-Resin Cleavage and Deprotection Protocols. Retrieved from [1][2][3][5]

  • Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc-Group Stability and Cleavage. Retrieved from [1][2][3][5]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction: Mechanism and Solvent Effects. Retrieved from

Sources

Managing reaction temperature for Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis and handling of this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field experience.

Introduction: The Critical Role of Temperature

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is synthesized through a hetero-Diels-Alder reaction between a suitable 1,3-diene and di-tert-butyl azodicarboxylate (DBAD). While this [4+2] cycloaddition is a powerful tool for constructing the dihydropyridazine core, the thermal stability of the resulting product is a critical parameter that dictates reaction success, yield, and purity. The presence of two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atoms introduces steric strain and potential decomposition pathways that are highly sensitive to temperature. This guide will focus on managing the reaction temperature to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and I observe the formation of starting materials upon heating. What is happening?

Answer:

This is a classic sign of a retro-Diels-Alder reaction. The Diels-Alder reaction is reversible, and the equilibrium can shift back toward the starting diene and dienophile at elevated temperatures.[1][2] This is particularly true for adducts where the resulting six-membered ring may possess some degree of steric strain.

Causality: The forward Diels-Alder reaction is typically enthalpically favored (exothermic), while the retro-Diels-Alder reaction is entropically favored (breaking one molecule into two increases disorder). At higher temperatures, the entropy term (TΔS) in the Gibbs free energy equation (ΔG = ΔH - TΔS) becomes more significant, favoring the reverse reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If your protocol involves heating, try running the reaction at a lower temperature for a longer duration. Many Diels-Alder reactions with reactive dienophiles like DBAD can proceed efficiently at or even below room temperature.[3]

  • Monitor Reaction Progress Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the formation of the product. Once the reaction appears complete, proceed with the workup immediately to avoid prolonged exposure to heat.

  • Consider a Catalyst: Lewis acids can sometimes be used to catalyze Diels-Alder reactions, potentially allowing for lower reaction temperatures.[3][4] However, care must be taken as acidic conditions can also promote the decomposition of the Boc groups.

Workflow for Diagnosing Retro-Diels-Alder:

G Troubleshooting Low Yield: Suspected Retro-Diels-Alder A Low Yield of Dihydropyridazine Adduct B Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) A->B C Presence of Starting Materials (Diene & DBAD)? B->C D Yes C->D E No C->E F Primary Cause: Retro-Diels-Alder Reaction D->F G Other Issues (e.g., Impure Reagents, Incorrect Stoichiometry) E->G H Implement Temperature Control Strategies F->H I 1. Lower Reaction Temperature 2. Reduce Reaction Time 3. Consider Catalysis (with caution) H->I

Caption: Decision workflow for identifying and addressing a retro-Diels-Alder reaction.

FAQ 2: During workup and purification, my product seems to be decomposing. I notice gas evolution and a decrease in the purity of the isolated material. What's the cause?

Answer:

This issue likely stems from the thermal and/or acidic lability of the N-Boc protecting groups. The tert-butyl carbamate linkage is susceptible to decomposition, especially at elevated temperatures or in the presence of acid, leading to the loss of the Boc group as isobutylene and carbon dioxide.

Causality: The decomposition of N-Boc groups can be initiated by heat or acid. Thermally, the bulky tert-butyl group can be eliminated. Acid-catalyzed decomposition involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl cation, which then deprotonates to form isobutylene.

Troubleshooting Steps:

  • Avoid High Temperatures During Purification:

    • Solvent Removal: Use a rotary evaporator at a low bath temperature (e.g., ≤ 30-40 °C) and under high vacuum.[5]

    • Chromatography: Be mindful of the heat generated if using flash chromatography with high flow rates. If the product is sensitive, consider running the column in a cold room.

    • Distillation: Avoid distillation if possible. If necessary, use high vacuum to keep the distillation temperature as low as possible.[6]

  • Maintain Neutral pH:

    • Aqueous Washes: Ensure any aqueous washes during workup are neutral or slightly basic. Avoid acidic washes if possible. If an acidic wash is necessary to remove basic impurities, use a dilute, weak acid and perform the extraction quickly at low temperatures.

    • Silica Gel: Standard silica gel can be slightly acidic. If you suspect this is causing decomposition on the column, you can use silica gel that has been neutralized with a base like triethylamine.

Decomposition Pathway of N-Boc Group:

G Thermal/Acidic Decomposition of N-Boc Group cluster_0 N-Boc Protected Amine cluster_1 Decomposition Products R-N(H)-C(=O)O-tBu R-N(H)-C(=O)O-tBu R-NH2 Amine R-N(H)-C(=O)O-tBu->R-NH2 Loss of Boc group CO2 Carbon Dioxide R-N(H)-C(=O)O-tBu->CO2 Fragmentation CH2=C(CH3)2 Isobutylene R-N(H)-C(=O)O-tBu->CH2=C(CH3)2 Fragmentation Heat_Acid Heat or Acid (H+) Heat_Acid->R-N(H)-C(=O)O-tBu

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Technical Support Center: Optimizing Catalytic Workflows for N-Boc Dihydropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Chelation Challenge

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a critical intermediate, typically formed via the hetero-Diels-Alder reaction of Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene .[1] It serves as a privileged scaffold for the synthesis of cyclic hydrazines, diamines, and peptidomimetics.[1]

However, the subsequent catalytic hydrogenation (reduction of the C3-C6 alkene) is notoriously prone to stalling. This is rarely due to intrinsic inactivity of the alkene but rather catalyst poisoning . Even with bulky tert-butoxycarbonyl (Boc) protecting groups, the hydrazine nitrogen atoms possess sufficient electron density and conformational flexibility to bind irreversibly to active metal sites, effectively "choking" the catalyst.

This guide provides a systematic approach to diagnosing, preventing, and overcoming these poisoning events.[1]

Module 1: Diagnostic Decision Tree

Symptom: The hydrogenation reaction (H₂, Pd/C) stalls at <50% conversion, or never initiates, despite standard conditions (MeOH, RT, 1 atm).

Troubleshooting Workflow

Troubleshooting Start Reaction Stalled/Failed CheckColor Check Reaction Solution Color Start->CheckColor PinkRed Pink/Red Tint? CheckColor->PinkRed Colorless Colorless/Pale Yellow CheckColor->Colorless Impurity Azo-Contamination (DBAD residue) ACTION: Recrystallize/Column PinkRed->Impurity Yes CheckSource Diene Source? Colorless->CheckSource Sulfolene Generated from 3-Sulfolene? CheckSource->Sulfolene GasCylinder Gas Cylinder/Standard CheckSource->GasCylinder SulfurPoison Sulfur Poisoning (SO2) ACTION: Activated Carbon Wash Sulfolene->SulfurPoison Yes CheckCat Catalyst Loading/Type GasCylinder->CheckCat StandardPd Standard Pd/C (5-10%) CheckCat->StandardPd StericBlock N-Chelation Poisoning ACTION: Switch to Rh/Al2O3 or High Pressure StandardPd->StericBlock

Figure 1: Diagnostic logic for identifying the root cause of catalyst deactivation in dihydropyridazine hydrogenation.

Module 2: The Chemistry of Poisoning

Understanding why the reaction fails is the first step to fixing it.

Competitive N-Adsorption (The "Silent" Killer)

Although the Boc groups (


-BuO(CO)-) are electron-withdrawing, they do not fully quench the nucleophilicity of the hydrazine nitrogens.
  • Mechanism: The lone pairs on the nitrogen atoms (or the carbonyl oxygens of the Boc group) compete with the alkene for adsorption sites on the metal surface.

  • Consequence: The molecule binds "flat" via the nitrogens rather than the alkene, blocking hydrogen transfer.

  • Severity: Higher in low-polarity solvents where the catalyst surface is the most polar entity.

The "Pink" Impurity (Azo-Decomposition)

DBAD derivatives can degrade (oxidize) back to azo species (


) or retain unreacted DBAD.[1]
  • Visual Cue: A pink or reddish tint in the starting material.

  • Mechanism: Azo bonds coordinate to Pd/Pt much stronger than alkenes. They act as "suicide inhibitors," occupying all active sites immediately.[1]

Sulfur Residues (The Sulfolene Trap)

A common lab method generates 1,3-butadiene in situ by heating 3-sulfolene.[1]

  • Mechanism: This releases

    
     gas. Even ppm levels of sulfur irreversibly poison Pd and Pt catalysts by forming metal sulfides.
    
  • Diagnosis: A distinct "burnt match" smell or rapid deactivation of fresh catalyst.

Module 3: Proven Protocols & Solutions

Protocol A: Purification (Pre-Hydrogenation)

Do not proceed to hydrogenation until the starting material is white/colorless.

  • Dissolution: Dissolve crude adduct in minimal hot ethyl acetate or xylene.

  • Carbon Treatment (Crucial for Sulfur/Color): Add Activated Carbon (10 wt% relative to substrate).[1] Heat to 60°C for 30 mins. Filter hot through Celite.

  • Recrystallization: Add petroleum ether or hexanes to the filtrate until turbid. Cool to 0°C.

  • Yield: Expect white crystalline needles.

Protocol B: The "Gold Standard" Hydrogenation

Designed to overcome competitive inhibition.

ParameterRecommendationRationale
Solvent Methanol (MeOH) or Ethanol (EtOH) Polar protic solvents solvate the Boc groups, reducing their affinity for the metal surface.[1]
Catalyst 5% Rh/Al₂O₃ or PtO₂ (Adams' Cat.) Rhodium (Rh) is less susceptible to nitrogen poisoning than Palladium (Pd).[1] Platinum (Pt) works well at higher pressures.[1]
Loading 5-10 mol% Higher loading than typical alkene reductions (1 mol%) is required to saturate "dead" sites.[1]
Pressure 50 - 100 psi (3.5 - 7 bar) High pressure increases the concentration of adsorbed hydrogen, displacing the N-coordinated poisons.[1]
Temp 50°C Kinetic energy helps the alkene compete for active sites.

Step-by-Step:

  • Charge reaction vessel with Purified Adduct (1.0 equiv).[1]

  • Add MeOH (0.1 M concentration).

  • Add 5% Rh/Al₂O₃ (10 wt% of substrate mass).

  • Purge with N₂ (3x), then H₂ (3x).

  • Pressurize to 60 psi . Heat to 50°C .

  • Stir vigorously (>1000 rpm) for 12-24 hours.

  • Monitor: Check via TLC (stain with PMA or Ninhydrin; UV may be weak).[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Palladium on Carbon (Pd/C)? It's all I have.

  • A: Yes, but you must modify the conditions. Use 10% Pd/C (high loading) and add Acetic Acid (5-10 equiv) to the solvent. The acid protonates trace free amines and modifies the catalyst surface charge, reducing poisoning. Warning: Ensure the Boc groups are stable; usually, they survive weak acetic acid at RT.[1]

Q2: My product is forming, but the N-N bond is breaking (Ring Opening). Why?

  • A: You are experiencing hydrogenolysis . This happens if:

    • The temperature is too high (>60°C).

    • You are using Raney Nickel , which is aggressive toward N-N bonds.[1]

    • The reaction ran too long.

    • Fix: Switch to Rh/Al₂O₃ (less active for hydrogenolysis) or stop the reaction immediately upon consumption of starting material.

Q3: The starting material is turning pink during storage. Is it ruined?

  • A: Not ruined, but contaminated. The pink color indicates oxidation to the azo-form. You must recrystallize it (Protocol A) before hydrogenation. The azo-impurity will stop the catalyst dead.

Q4: Can I use THF as a solvent?

  • A: THF is acceptable for solubility, but alcohols (MeOH/EtOH) are superior for rate. In THF, the N-Boc oxygen atoms coordinate more strongly to the metal because the solvent is less competitive than MeOH.

Visualizing the Competition

The following diagram illustrates the molecular competition occurring on the catalyst surface.

Mechanism cluster_surface Catalyst Surface (Pd/Rh) cluster_reactants Solution Species Site1 Active Site 1 Site2 Active Site 2 Alkene Target C=C Bond (Desired Reactant) Alkene->Site2 Weak Adsorption (Slow Reaction) Poison N-Boc Lone Pair / Azo Impurity (Poison) Poison->Site1 Strong Adsorption (Blocks Site) H2 Hydrogen (H2) H2->Site2 Required note High H2 Pressure displaces Poison Polar Solvent solvates Poison note->Poison

Figure 2: Competitive adsorption model showing how N-species block active sites, preventing H₂/Alkene interaction.

References

  • Diels-Alder Reactivity & Adduct Formation

    • Diels-Alder reaction.[2][3][4] Wikipedia. Link

    • Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes.[1][5] PMC - NIH. Link

  • Catalyst Poisoning Mechanisms

    • Catalyst Deactivation, Poisoning and Regeneration.[1] MDPI. Link

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Heteroatom Poisoning). PMC - NIH. Link

  • Boc Group Stability & Deprotection

    • Efficient solventless technique for Boc-protection of hydrazines and amines.[6] Semantic Scholar. Link

    • Boiling water-catalyzed neutral and selective N-Boc deprotection.[7] RSC Publishing.[7] Link

  • Hydrogenation Protocols (Analogous Systems)

    • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. PMC - NIH. Link

    • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate.[8] Link

Sources

Work-up procedures for Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the work-up and purification of reactions involving this key synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: The Role of a Key Intermediate

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS 13051-19-9) is a heterocyclic building block, typically synthesized via a [4+2] Diels-Alder cycloaddition between a 1,3-diene and Di-tert-butyl azodicarboxylate (DBAD).[1][2] Its value lies in the masked hydrazine functionality, protected by two acid-labile tert-butoxycarbonyl (Boc) groups.[3] Subsequent deprotection reveals a reactive moiety for constructing more complex nitrogen-containing scaffolds, making it a valuable intermediate in medicinal chemistry.[4] However, the work-up procedures for both its synthesis and its subsequent reactions present unique challenges that this guide aims to address.

Section 1: FAQs - Synthesis via Diels-Alder & Initial Work-up

This section focuses on the formation of the title compound and the immediate steps to isolate the crude product.

Q1: My Diels-Alder reaction to form the dihydropyridazine is slow and gives a low yield. What factors should I investigate?

A1: A sluggish Diels-Alder reaction involving DBAD is often related to the diene's reactivity, reaction concentration, or temperature.

  • Diene Conformation & Electronics: The Diels-Alder reaction requires the diene to be in the s-cis conformation. Dienes that are sterically locked in an s-trans conformation will not react.[2] Furthermore, the reaction rate is significantly accelerated by electron-donating groups (e.g., alkyl, alkoxy) on the diene, which complement the electron-withdrawing nature of the azodicarboxylate dienophile.[2] If you are using an electron-poor or sterically hindered diene, the reaction will inherently be slower.

  • Solvent and Concentration: While many solvents can be used, running the reaction neat (solvent-free) or at a high concentration often increases the rate by maximizing the collision frequency of the reactants. If a solvent is necessary, non-polar solvents like toluene or dichloromethane are common.

  • Temperature: These reactions are often run at room temperature or with gentle heating (e.g., 40-60 °C). If you see no conversion at room temperature, cautiously increasing the heat can promote the reaction. However, be aware of the potential for retro-Diels-Alder reactions or decomposition at excessive temperatures.

Q2: After my reaction, I observe a significant amount of a white, crystalline byproduct that is difficult to separate. What is it and how can I remove it?

A2: This is a very common issue. The white solid is almost certainly Di-tert-butyl hydrazodiformate , the reduced form of your DBAD starting material. It can form if your diene is impure, contains traces of reducing agents, or if the reaction is exposed to moisture over long periods. Its polarity is very similar to the desired product, making chromatographic separation tedious.

Causality & Solution: The hydrazodiformate byproduct is significantly less soluble in non-polar hydrocarbon solvents than the desired dihydropyridazine adduct. This difference in solubility is the key to its removal.

Recommended Protocol:

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Add a minimal amount of a non-polar solvent in which the product is soluble, such as diethyl ether or dichloromethane.

  • To this solution, add a larger volume of a non-polar hydrocarbon solvent like hexanes or pentane to induce precipitation.

  • The Di-tert-butyl hydrazodiformate will selectively precipitate as a white solid.

  • Filter the mixture, collecting the filtrate which contains your desired product. The solid precipitate can be washed with a small amount of cold hexanes to recover any occluded product.

  • Concentrate the filtrate to yield the crude product, now significantly depleted of the byproduct.

Q3: What is a reliable, general work-up procedure for isolating the crude Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate?

A3: A standard aqueous work-up is typically sufficient to remove baseline impurities before purification. The goal is to wash away any water-soluble materials without causing hydrolysis of the Boc groups.[5]

Workflow Diagram: Synthesis & Initial Work-up

G cluster_reaction Reaction Phase cluster_workup Work-up Phase Reactants Diene + DBAD in Solvent Reaction Stir at RT or Heat (Monitor by TLC/LCMS) Reactants->Reaction Quench Dilute with Organic Solvent (e.g., EtOAc, DCM) Reaction->Quench Wash1 Wash with Water (Removes polar impurities) Quench->Wash1 Wash2 Wash with Brine (Breaks emulsions, removes water) Wash1->Wash2 Dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Wash2->Dry Concentrate Filter & Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude G cluster_deprotection Deprotection Phase cluster_workup Polar Work-up Phase Start Boc-Protected Adduct (Non-polar) Reaction Treat with Acid (TFA/DCM) Monitor by TLC/LCMS Start->Reaction Concentrate Concentrate in vacuo (Removes TFA/DCM) Reaction->Concentrate Neutralize Carefully basify with aq. NaHCO₃ or Na₂CO₃ to pH 8-9 Concentrate->Neutralize Extract Extract with more polar solvent (e.g., multiple times with DCM or CHCl₃/IPA) Neutralize->Extract Dry Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Final Concentrate to yield Deprotected Product (Polar) Dry->Final

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Technical Support Center: Characterization of Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Characterization Support Hub. Status: Operational | Tier: Level 3 (Senior Scientist Support) Current Focus: Impurity Profiling, Structure Elucidation, and Root Cause Analysis.

Preface: The Philosophy of the "Unknown"

As researchers, we often view unexpected byproducts as failures. In reality, they are mechanistic truths revealing themselves. An impurity profile is the chemical fingerprint of your process's limitations. This guide is not just about "identifying a peak"; it is about understanding the causality of your chemistry.

We do not guess here. We isolate, we characterize, and we validate.[1][2]

Module 1: Detection & Triage (The "Ghost Peak" Protocol)

User Query: "I have a recurring peak at RRT 1.25 in my gradient method, but it disappears in isocratic runs. Is this a real byproduct?"

Senior Scientist Response: This is a classic "Ghost Peak" scenario. Before we deploy high-end mass spectrometry, we must rule out chromatographic artifacts. A peak that exists in a gradient but vanishes or behaves erratically in isocratic mode is often a system artifact, not a sample byproduct.

Troubleshooting Protocol: The Artifact Exclusion Matrix
ObservationProbable CauseVerification Step
Peak in Blank Injection Mobile phase contamination or Carryover1. Run a "double blank" (no injection).2. Inject pure strong solvent.
Consistent Retention Time (RT) in Gradient Mobile phase impurities concentrating on the columnIncrease equilibration time. If peak area increases, it is the mobile phase (water/organic quality).
RT Shifts with pH Ionizable impurityRun at ± 0.2 pH units. If RT shifts significantly, the species is ionizable (confirming it is likely a real chemical entity).
Broad/Tailing Peak Column overload or secondary interactionsDilute sample 10x. If peak shape improves, it is overload.
Visual Workflow: Initial Triage Logic

TriageWorkflow Start Unexpected Peak Detected BlankCheck Run Solvent Blank Start->BlankCheck IsPresent Peak Present in Blank? BlankCheck->IsPresent Artifact System Artifact (Check Solvents/Column) IsPresent->Artifact Yes Linearity Linearity Check (Dilute Sample) IsPresent->Linearity No RealImpurity Real Sample Impurity Process Proceed to Structure Elucidation RealImpurity->Process Consistent Area Scales Linearly? Linearity->Consistent Consistent->Artifact No (Micelle/Aggregate) Consistent->RealImpurity Yes

Figure 1: Decision logic for distinguishing instrumental artifacts from genuine chemical byproducts.

Module 2: Structure Elucidation (The "Deep Dive")

User Query: "My LC-MS shows a mass of [M+H]+ = 455.2, but my expected product is 432.1. I can't figure out the structure."

Senior Scientist Response: Do not trust the base peak blindly. Electrospray Ionization (ESI) is a soft ionization technique that loves to form adducts. A mass mismatch is often a correct structure masquerading as a salt cluster.

Step 1: Adduct Identification

Before assuming a reaction side-product, check for common ubiquitous ions (Sodium, Potassium, Formate).

Common ESI Adducts Table (Monoisotopic Mass Shifts)

ModeAdduct TypeMass Shift (Δ)Source
Positive

+17.03 DaAmmonium buffers
Positive

+21.98 DaGlassware, solvents (Ubiquitous)
Positive

+37.96 DaGlassware (less common than Na)
Positive

+41.03 DaAcetonitrile mobile phase
Negative

+45.00 DaFormic acid/Formate buffer
Negative

+34.97 DaChlorinated solvents/salts

Citation: For a comprehensive list of adducts and interference ions, refer to the Fiehn Lab MS Adduct Calculator [1].

Step 2: Isobaric Differentiation (MS/MS vs. NMR)

If the mass is accurate (HRMS < 5ppm error) but the structure is unknown, you likely have an isomer.

  • Regioisomers: Same mass, different connectivity. MS/MS fragmentation is required.

  • Stereoisomers: Same mass, same connectivity (mostly). MS is blind here; you need chiral LC or NMR.

Protocol: The "Stop-Flow" LC-NMR Strategy If isolation is difficult (unstable impurity), use LC-NMR or Cryoprobe NMR .

  • Enrichment: Inject high load (e.g., 100 µg on column).

  • Peak Trapping: Use a loop storage to "park" the impurity peak.

  • Solvent Exchange: If using non-deuterated solvents, suppress solvent signals (WET1D or PRESAT sequences).

  • 2D Acquisition: Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons. This is the "fingerprint" that proves structure.

Visual Workflow: Structure Elucidation Logic

ElucidationTree Input Accurate Mass (HRMS) Formula Generate Molecular Formula (Isotope Pattern) Input->Formula DBCheck Search Internal DB (Known Impurities) Formula->DBCheck Match Match Found? DBCheck->Match Done Confirm with Std Match->Done Yes Unknown True Unknown Match->Unknown No MSMS MS/MS Fragmentation Unknown->MSMS Isobar Isobaric/Isomeric? MSMS->Isobar Isobar->Done Unique Fragment NMR Isolate & 2D NMR (COSY, HSQC, HMBC) Isobar->NMR Isomers

Figure 2: Strategic pathway for moving from a mass signal to a definitive chemical structure.

Module 3: Root Cause & Control (The "Fix")

User Query: "We identified the impurity as a dimer of the starting material. How do we control it?"

Senior Scientist Response: Identification is only half the battle. You must determine if the impurity is Process-Related (kinetic) or a Degradant (thermodynamic).

The Stress Test (Forced Degradation): To prove the origin, you must try to create the impurity intentionally.

  • Acid/Base Stress: Hydrolysis pathways.

  • Oxidative Stress (H2O2): N-oxides, sulfoxides.

  • Thermal Stress: Polymerization/Dimerization.

If the impurity appears only in the process but not in stress testing, it is likely a reaction intermediate or a byproduct of a specific reagent (e.g., catalyst ligand interaction).

Visual Workflow: Root Cause Analysis (Fishbone)

RootCause Problem Unexpected Byproduct RawMat Raw Materials RawMat->Problem Process Process Parameters Process->Problem Equip Equipment/Env Equip->Problem StartMatImp Starting Material Impurity StartMatImp->RawMat ReagentQual Reagent Quality ReagentQual->RawMat Temp Temp Excursion Temp->Process pH pH Hotspots pH->Process Metal Metal Leaching (Catalyst) Metal->Equip

Figure 3: Ishikawa (Fishbone) diagram adapted for chemical impurity root cause analysis.

Module 4: Regulatory & Safety (The "Risk")

User Query: "The impurity is 0.15%. Do I need to tox qualify it?"

Senior Scientist Response: This is strictly governed by ICH Q3A(R2) and ICH M7(R1) .

  • Reporting Threshold: Usually 0.05%. If it's below this, you generally don't need to report it (unless it's mutagenic).

  • Identification Threshold: Usually 0.10% (or 1.0 mg daily intake). At 0.15%, you MUST identify the structure [2].

  • Qualification Threshold: Usually 0.15% (or 1.0 mg daily intake). At exactly 0.15%, you are at the limit where safety data (tox studies) may be required unless you can reduce it.

Critical Exception: Mutagenic Impurities (ICH M7) If the structure contains a "Structural Alert" (e.g., N-nitroso, epoxide, aromatic amine), the limits are much lower (often TTC of 1.5 µ g/day ).

  • Action: Run an in silico assessment (e.g., DEREK or SARAH) immediately upon identifying the structure [3].

References
  • Fiehn Lab. (n.d.). MS Adduct Calculator. University of California, Davis. [Link]

  • International Council for Harmonisation (ICH). (2006).[3][4][5] ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation (ICH). (2017).[6] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

Sources

Impact of moisture on Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, stability, and use of this versatile reagent. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate has been exposed to moisture. Is this a cause for concern?

A1: Yes, exposure to moisture is a significant concern. The tert-butoxycarbonyl (Boc) protecting groups on the dihydropyridazine ring are susceptible to hydrolysis, particularly under acidic conditions or over extended periods of exposure.[1] While the compound exhibits reasonable stability under strictly neutral or basic conditions, moisture can lead to the degradation of the material, impacting its purity and performance in subsequent reactions.[2]

Q2: What are the primary degradation products if the compound is exposed to moisture?

A2: The primary degradation pathway involves the hydrolysis of one or both of the Boc groups. This initially forms a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the corresponding amine. Therefore, you can expect to see mono-Boc protected 3,6-dihydropyridazine and the fully deprotected 3,6-dihydropyridazine as the main degradation products. Tert-butanol and carbon dioxide are also byproducts of this degradation.

Q3: How can I detect potential degradation in my sample?

A3: Several analytical techniques can be employed to assess the purity of your Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate and detect degradation products. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the parent compound from its more polar degradation products.[3] Proton NMR (¹H NMR) spectroscopy can also be used to identify the presence of the deprotected species by the appearance of new signals corresponding to the N-H protons and changes in the chemical shifts of the dihydropyridazine ring protons. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying the volatile byproduct, tert-butanol.[3]

Q4: What are the recommended storage and handling conditions for this compound?

A4: To maintain the integrity of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, it is crucial to store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Avoid storing it in humid environments or in areas with significant temperature fluctuations, which can lead to condensation inside the container. When handling the compound, use dry glassware and syringes, and minimize its exposure to the atmosphere.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the use of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, with a focus on moisture-related problems.

Guide 1: Inconsistent Reaction Yields or Unexpected Side Products

Symptom: You are observing lower than expected yields in your reaction, or you are isolating unexpected side products that are more polar than your target molecule.

Potential Cause: This is a classic indicator of a partially degraded starting material due to moisture exposure. The presence of mono- or fully deprotected dihydropyridazine can lead to unwanted side reactions, consuming your reagents and complicating purification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Detailed Steps:

  • Purity Assessment:

    • HPLC Analysis: Dissolve a small sample of your Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate in a suitable solvent (e.g., acetonitrile) and analyze it using a reverse-phase HPLC method. The degradation products will typically have shorter retention times than the parent compound.

    • ¹H NMR Analysis: Acquire a proton NMR spectrum of your sample. Look for the characteristic signals of the Boc groups (a sharp singlet around 1.5 ppm). The appearance of new signals in the amine region (typically broad) or a change in the integration of the Boc protons relative to the dihydropyridazine protons can indicate degradation.

  • Remediation:

    • If degradation is confirmed, it is highly recommended to either purify the existing batch (e.g., by column chromatography) or obtain a fresh, high-purity sample.

    • Ensure that your storage and handling procedures are adequate to prevent future moisture contamination.

Guide 2: Monitoring Stability Over Time

Symptom: You need to store a solution of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate for an extended period and want to ensure its stability.

Potential Cause: Solvents, especially if not rigorously dried, can be a source of moisture that leads to slow degradation over time.

Experimental Protocol: Solution Stability Study

This protocol outlines a method to assess the stability of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate in a common organic solvent.

Materials:

  • Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (high purity)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Vials with PTFE-lined caps

  • HPLC system with a C18 column and UV detector

  • Analytical balance

Procedure:

  • Prepare a stock solution of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate in the anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several vials, ensuring a tight seal.

  • Store the vials under your typical laboratory conditions.

  • At regular intervals (e.g., Time 0, 24 hours, 48 hours, 1 week, 1 month), analyze an aliquot from one of the vials by HPLC.

  • Quantify the peak area of the parent compound and any new peaks that appear.

Data Presentation: Illustrative Stability Data

The following table presents hypothetical data from a stability study to illustrate the expected trend.

Time PointPurity of Parent Compound (%)Area of Degradation Product 1 (%)Area of Degradation Product 2 (%)
0 hours99.80.10.1
24 hours99.50.30.2
48 hours99.10.60.3
1 week97.51.80.7
1 month92.35.52.2

Interpretation: A gradual decrease in the purity of the parent compound with a corresponding increase in degradation products indicates moisture-induced hydrolysis.

Degradation Pathway Diagram:

G cluster_hydrolysis1 Step 1 cluster_hydrolysis2 Step 2 A Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate B mono-Boc-3,6-dihydropyridazine A->B Hydrolysis C 3,6-dihydropyridazine B->C Hydrolysis CO2_tBuOH1 + CO₂ + t-BuOH CO2_tBuOH2 + CO₂ + t-BuOH H2O H₂O

Caption: Proposed moisture-induced degradation pathway.

References

  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Boc Protected Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are working with this N-Boc protected heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during its purification. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your downstream applications.

Understanding the Molecule: Key Challenges in Recrystallization

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate presents a unique set of purification challenges primarily due to its molecular structure. The presence of two bulky, lipophilic tert-butoxycarbonyl (Boc) groups significantly influences its solubility and crystalline behavior. These groups can hinder the formation of a well-ordered crystal lattice, often leading to the product "oiling out" or precipitating as an amorphous solid rather than forming sharp, well-defined crystals. Similar challenges are often observed with other N-Boc protected compounds which may initially present as oils before crystallization can be induced.[1][2]

This guide will walk you through a logical, step-by-step approach to overcome these challenges, from solvent selection to troubleshooting common experimental pitfalls.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate.

Q1: My product has "oiled out" and is not forming crystals. What should I do?

Probable Cause: The formation of an oil instead of a solid is a common issue with bulky, flexible molecules like N-Boc protected compounds.[1][2] This occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Then, add a small amount of additional hot solvent to slightly decrease the saturation of the solution. Slow cooling is crucial to give the molecules adequate time to align into a crystal lattice.[3]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single, tiny crystal to the cooled, supersaturated solution. This will provide a template for further crystal formation.[1][2][4]

  • Lower the Cooling Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator. However, be cautious as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Change the Solvent System: If the above methods fail, the solvent is likely not a good choice. Consider switching to a less polar solvent or using a solvent-pair system (see Q3).

Q2: No crystals are forming, even after cooling for an extended period.

Probable Cause: This issue typically arises from two main scenarios: either too much solvent was used, or the solution is supersaturated but lacks a nucleation point.

Solutions:

  • Reduce Solvent Volume: If the solution is not saturated enough, you will not get crystal formation. Gently heat the solution and evaporate some of the solvent to increase the concentration of your product.[3] Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly.

  • Induce Crystallization: As with "oiling out," scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.[4]

  • Drastic Cooling: In some stubborn cases, placing the solution in a freezer for a short period can induce crystallization. However, this should be a last resort as it can lead to the inclusion of impurities in the crystal lattice.

Q3: The purity of my recrystallized product has not improved significantly. What went wrong?

Probable Cause: Poor purification can result from several factors, including the choice of an inappropriate solvent, cooling the solution too quickly, or washing the final crystals with a solvent that redissolves the product.

Solutions:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][6] If the compound is too soluble in the cold solvent, you will have poor recovery. Conversely, if it is not soluble enough in the hot solvent, you may not be effectively removing impurities.

  • Slow Down the Cooling Process: Rapid cooling can trap impurities within the growing crystals.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[6] Using warm or room temperature solvent will dissolve some of your purified product, leading to lower yields and potentially re-introducing dissolved impurities that were in the mother liquor.

Frequently Asked Questions (FAQs)

What is the best starting point for selecting a recrystallization solvent for Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate?

Given the two bulky, non-polar tert-butyl groups, a good starting point would be weakly polar to moderately polar organic solvents. The principle of "like dissolves like" suggests that solvents with similar polarity to the target compound will be most effective.[6]

A systematic approach to solvent screening is highly recommended:

Solvent Class Examples Rationale
Alkanes Hexane, HeptaneLikely to have low solubility at room temperature. Good for precipitating the compound from a more polar solvent in a solvent-pair system.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Weakly polar. Often a good choice for N-Boc protected compounds.[1]
Esters Ethyl acetateModerately polar. May dissolve the compound at room temperature, but a good candidate for initial screening.
Alcohols Methanol, Ethanol, IsopropanolGenerally more polar. May be too good of a solvent, but could be used as the "good" solvent in a solvent-pair system with water or an alkane.
Halogenated DichloromethaneOften a good solvent for a wide range of organic compounds.[7]

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]

  • For the test tubes where the compound was insoluble, gently heat them in a water bath.

  • An ideal solvent will dissolve the compound completely upon heating.[5]

  • Allow the dissolved solutions to cool slowly to room temperature. The solvent that yields well-formed crystals is a good candidate for a full-scale recrystallization.

How do I perform a recrystallization using a solvent-pair system?

A solvent-pair recrystallization is useful when no single solvent has the ideal solubility properties. This involves a "good" solvent that dissolves the compound readily, and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[4] Common pairs include ethanol/water and toluene/hexane.[4]

Step-by-Step Protocol for Solvent-Pair Recrystallization:

  • Dissolve your crude product in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly. Crystals should form as the solubility of the compound decreases.

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.

RecrystallizationWorkflow start Start: Crude Solid Product solvent_screen Solvent Screening start->solvent_screen single_solvent Ideal Single Solvent Found? solvent_screen->single_solvent recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes solvent_pair Select Miscible Solvent Pair ('Good' & 'Poor') single_solvent->solvent_pair No dissolve Dissolve in Minimum Hot Solvent recrystallize_single->dissolve recrystallize_pair Recrystallize from Solvent Pair solvent_pair->recrystallize_pair recrystallize_pair->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form? cool->crystals_form troubleshoot Troubleshoot: - Induce Crystallization - Reduce Solvent Volume - Re-evaluate Solvent crystals_form->troubleshoot No filter_wash Filter and Wash with Ice-Cold Solvent crystals_form->filter_wash Yes troubleshoot->cool dry Dry Crystals filter_wash->dry end End: Pure Crystalline Product dry->end

Caption: A flowchart of the general recrystallization workflow.

References

  • Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Di-tert-butyl 1,1′-binaphthyl-2,2′-dicarboxylate. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate vs. diethyl azodicarboxylate (DEAD)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Di-tert-butyl azodicarboxylate (DBAD) and Diethyl azodicarboxylate (DEAD) .

Important Nomenclature Clarification: You specifically inquired about Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate.

  • Chemical Identity: This specific compound (CAS 13051-19-9) is the Diels-Alder adduct formed from the reaction of DBAD with 1,3-butadiene. It is generally a product or a protected intermediate, not the primary oxidizing reagent itself.

  • Reagent Context: In the context of a comparison with DEAD (a standard Mitsunobu reagent), the functional equivalent and active reagent is Di-tert-butyl azodicarboxylate (DBAD) .

  • Scope: This guide focuses on the DBAD vs. DEAD comparison, as this is the critical decision point for researchers in synthesis. A subsection is dedicated to the specific "3,6-dihydropyridazine" adduct for context.

Executive Summary: The "Safety & Purification" Switch

For decades, DEAD was the gold standard for the Mitsunobu reaction and azo-ene reactions. However, modern drug development workflows have largely shifted toward DBAD (Di-tert-butyl azodicarboxylate).

While both reagents perform the same fundamental mechanistic role (activation of phosphines to facilitate


 inversion), DBAD  offers two distinct advantages that justify its higher cost:
  • Safety: DBAD is a crystalline solid with significantly higher thermal stability than the shock-sensitive, explosive liquid DEAD.

  • Purification: The bulky tert-butyl groups of DBAD allow for unique workup strategies (acidolysis) that simplify the removal of hydrazine byproducts, a notorious bottleneck in DEAD chemistry.

Quick Comparison Matrix
FeatureDEAD (Diethyl azodicarboxylate)DBAD (Di-tert-butyl azodicarboxylate)
Physical State Orange-red LiquidYellow Crystalline Solid
Safety Profile Explosive , shock-sensitive, toxic fumes.Stable solid, lower explosion risk.
Sterics Low steric hindrance (faster kinetics).High steric hindrance (slower with bulky substrates).
Byproduct Diethyl hydrazine-1,2-dicarboxylate.Di-tert-butyl hydrazine-1,2-dicarboxylate.[1][2]
Byproduct Removal Difficult (often co-elutes on silica).Easy (Acid-labile or distinct solubility).
Atom Economy Higher (lower MW: 174.15 g/mol ).Lower (higher MW: 230.26 g/mol ).[3]

Technical Deep Dive: The Mitsunobu Mechanism

To understand the performance difference, we must look at the reaction pathway. Both reagents act as hydrogen acceptors to activate triphenylphosphine (


).
Mechanistic Pathway (DOT Diagram)

MitsunobuMechanism cluster_diff The Critical Difference Reagents Reagents: Azodicarboxylate (DEAD/DBAD) + PPh3 Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Nucleophilic Attack OxyPhos Oxyphosphonium Salt [R-O-PPh3]+ Betaine->OxyPhos Protonation by Nu-H Activation of R-OH Byproduct Hydrazine Byproduct (R'OOC-NH-NH-COOR') Betaine->Byproduct Hydrogen Abstraction Alcohol Substrate: Alcohol (R-OH) + Acid (Nu-H) Alcohol->OxyPhos Product Product: R-Nu (Inverted) OxyPhos->Product SN2 Attack by Nu-

Figure 1: Generalized Mitsunobu pathway. The choice of DEAD vs. DBAD dictates the nature of the 'Hydrazine Byproduct', determining the ease of downstream purification.

Performance Analysis & Experimental Data

A. Safety and Handling

DEAD is notoriously hazardous.[4][5] It can detonate upon heating or impact.[5] Commercial shipping is often restricted to solutions (e.g., 40% in toluene) to mitigate risk.

  • DBAD Advantage: It is a solid with a melting point of 89–92 °C. It does not sublime easily and is stable to impact under standard laboratory conditions.

  • Protocol Implication: DBAD can be weighed on a benchtop balance; DEAD requires liquid handling (syringes), increasing exposure risk.

B. Reaction Kinetics (Sterics)

Because DBAD possesses bulky tert-butyl groups, the initial formation of the betaine intermediate (interaction with


) and the subsequent protonation can be slower than with DEAD.
  • Experimental Insight: For primary and unhindered secondary alcohols, yields are comparable (85-95%).

  • Limitation: For highly sterically hindered secondary alcohols (e.g., menthol derivatives), DEAD may offer faster conversion rates due to lower steric bulk.

C. Purification (The "Acid Switch")

This is the primary driver for choosing DBAD. The byproduct of the reaction is Di-tert-butyl hydrazine-1,2-dicarboxylate .

  • Method 1: Solubility Difference. The DBAD-hydrazine byproduct is significantly less soluble in cold ether/hexanes than the DEAD-hydrazine. It often precipitates out and can be removed by simple filtration.

  • Method 2: Acidolytic Decomposition. The tert-butyl carbamate (Boc) groups are acid-labile.

    • Reaction: Treatment with TFA or HCl converts the lipophilic hydrazine byproduct into water-soluble hydrazine salts,

      
      , and isobutylene gas.
      
    • Result: The organic product remains in the organic layer, while the byproduct is washed away in the aqueous phase.[6] This is impossible with DEAD.

Experimental Protocol: Mitsunobu with DBAD

Objective: Synthesis of an ester with stereochemical inversion using DBAD.

Materials
  • Substrate: Chiral Secondary Alcohol (1.0 equiv)

  • Nucleophile: Carboxylic Acid (e.g., Benzoic acid) (1.1 equiv)

  • Reagent A: Triphenylphosphine (

    
    ) (1.1 - 1.2 equiv)
    
  • Reagent B: DBAD (1.1 - 1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the Alcohol, Carboxylic Acid, and

    
     in anhydrous THF. Cool the mixture to 0 °C.
    
  • Addition: Add DBAD portion-wise as a solid (or dissolved in a minimal amount of THF) over 10–15 minutes.

    • Note: The solution will turn yellow (color of DBAD) and then fade as the betaine forms. Maintain 0 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by TLC.

  • Workup (The DBAD Advantage):

    • Option A (Precipitation): Dilute with cold diethyl ether/hexanes (1:9). The DBAD-hydrazine byproduct often crystallizes. Filter off the white solid.

    • Option B (Acid Wash - If product is acid stable): Treat the crude mixture with 1:1 TFA/DCM for 30 minutes (to deprotect the hydrazine byproduct) OR simply wash the organic layer vigorously with 1M HCl. The protonated hydrazine species will partition into the aqueous layer.[6]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (if necessary).

Niche Application: The "3,6-Dihydropyridazine" Connection

If your interest in Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is for the synthesis of cyclic hydrazine derivatives (via Diels-Alder), DBAD is superior to DEAD.

Diels-Alder Workflow (DOT Diagram)

DielsAlder Reagents Diene (Butadiene) + Dienophile (DBAD) Adduct Cyclic Adduct: Di-tert-butyl 3,6-dihydro pyridazine-1,2-dicarboxylate Reagents->Adduct [4+2] Cycloaddition Deprotection Deprotection (TFA or HCl) Adduct->Deprotection Acid Hydrolysis Target Target: Cyclic Hydrazine salts Deprotection->Target Clean Conversion

Figure 2: Synthesis of cyclic hydrazines. DBAD is preferred because the Boc groups on the adduct can be removed under mild acidic conditions, whereas the Ethyl groups from DEAD require harsh hydrolysis (KOH/EtOH, reflux) that often degrades the ring.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[6][7] Synthesis, 1981(1), 1–28.

  • Kiankarimi, M., et al. (1999). Diphenyl 2-pyridylphosphine and di-tert-butyl azodicarboxylate: convenient reagents for the Mitsunobu reaction. Tetrahedron Letters, 40(24), 4497-4500.

  • Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation. European Journal of Organic Chemistry, 2004(13), 2763–2772.

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340–1355.

Sources

Spectroscopic Analysis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Adducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization, synthesis, and comparative analysis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate adducts. These compounds are the primary products of the Diels-Alder cycloaddition between Di-tert-butyl azodicarboxylate (DBAD) and 1,3-dienes.

Executive Summary & Strategic Utility

In drug discovery and complex organic synthesis, the choice of azo-dienophile for Diels-Alder reactions is critical. While Diethyl azodicarboxylate (DEAD ) and Diisopropyl azodicarboxylate (DIAD ) are historically common, DBAD offers superior handling and spectroscopic clarity.

The resulting adduct, Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate , serves as a protected cyclic hydrazine intermediate. Its value lies in the Boc (tert-butoxycarbonyl) protecting group, which allows for mild acidic deprotection—avoiding the harsh basic conditions (hydrazine/KOH) required for DEAD/DIAD adducts.

Core Advantages of DBAD Adducts:
  • NMR Simplicity: The tert-butyl group appears as a clean, intense singlet (

    
     ppm), unlike the complex multiplets of ethyl/isopropyl esters.
    
  • Safety: DBAD is a crystalline solid, eliminating the explosion hazards associated with distilling liquid DEAD.

  • Orthogonality: The Boc group is stable to base but labile to acid (TFA/HCl), offering a complementary deprotection strategy to ester-based adducts.

Comparative Analysis: DBAD vs. DEAD/DIAD Adducts

The following table contrasts the physicochemical and spectroscopic properties of the 3,6-dihydropyridazine adducts derived from different azo-dienophiles.

FeatureDBAD Adducts (Di-tert-butyl)DEAD/DIAD Adducts (Diethyl/Diisopropyl)Operational Impact
Physical State Crystalline SolidOften Oils / Viscous LiquidsDBAD adducts are easier to weigh and purify by crystallization.

H NMR (Alkoxy)
Singlet (9H or 18H) Multiplets (q/t or sept/d)DBAD signals do not overlap with the critical scaffold region (3.5–4.5 ppm).
Deprotection Acidic (TFA or HCl) Basic / Reductive DBAD allows hydrazine release without attacking other esters or base-sensitive groups.
Rotamerism Significant (Broad signals)ModerateBoth show line broadening in NMR due to N-N bond rotation, but Boc groups are bulkier.
Atom Economy Lower (Massive leaving group)HigherDBAD is less atom-efficient but prioritized for selectivity and ease of analysis.

Spectroscopic Characterization Guide

A. Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum of di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (in CDCl

) is distinct but often complicated by rotameric broadening at room temperature. The bulky Boc groups restrict rotation around the N-CO bond and the N-N bond.

Characteristic Shifts (CDCl


, 400 MHz): 
PositionProton TypeChemical Shift (

ppm)
Multiplicity & Notes
t-Butyl Methyl (

)
1.45 – 1.55 Strong Singlet. Diagnostic peak. Integration = 18H.
C-3 / C-6 Allylic Methylene (

)
3.80 – 4.20 Broad Multiplet. Often appears as a hump due to restricted rotation.
C-4 / C-5 Vinyl (

)
5.70 – 5.95 Multiplet. Typical alkene region.

Expert Insight: If the signals at 3.8–4.2 ppm appear as shapeless broad humps, do not assume impurity. Run the NMR at elevated temperature (e.g., 50°C in DMSO-


) to coalesce the rotamers into sharp signals.
B. Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Strong urethane stretch at 1680 – 1710 cm
    
    
    
    .
  • C-H Stretch: Aliphatic stretches (t-butyl) at 2975 – 2980 cm

    
     .
    
C. Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     or 
    
    
    
    .
  • Fragmentation: Sequential loss of isobutene (-56 Da) is the hallmark of Boc-protected species.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the synthesis and deprotection pathway, highlighting the critical decision points.

G Start Start: 1,3-Diene (e.g., Butadiene) Reaction Diels-Alder Cycloaddition (Reflux/RT) Start->Reaction Reagent Reagent: DBAD (Di-tert-butyl azodicarboxylate) Reagent->Reaction Adduct Product: Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate Reaction->Adduct Yield: 85-95% Crystalline Solid Deprotection Deprotection: TFA / DCM (Acidic Hydrolysis) Adduct->Deprotection Removal of Boc Final Target: Cyclic Hydrazine Salt (Hydrazinium Trifluoroacetate) Deprotection->Final - Isobutene - CO2

Figure 1: Reaction pathway for the synthesis and deprotection of DBAD-diene adducts.

Protocol 1: Synthesis of the Adduct
  • Setup: Dissolve DBAD (1.0 equiv) in toluene or DCM.

  • Addition: Add the 1,3-diene (1.2 equiv). Note: For volatile dienes like butadiene, use a sealed tube or generate in situ from sulfolene.

  • Reaction: Stir at room temperature (or mild heat 60°C) for 2–12 hours. The yellow color of DBAD will fade to colorless.

  • Workup: Concentrate in vacuo. The product often crystallizes upon addition of hexanes/pentane.

  • Validation: Check

    
    H NMR for the disappearance of the diene signals and the shift of the t-butyl singlet (from 
    
    
    
    1.62 in DBAD to
    
    
    1.50 in adduct).
Protocol 2: TFA Deprotection (Boc Removal)
  • Dissolution: Dissolve the adduct in Dichloromethane (DCM).

  • Acidification: Add Trifluoroacetic acid (TFA) slowly (Ratio 1:1 v/v DCM:TFA).

  • Monitoring: Stir at RT. Evolution of gas (isobutene/CO

    
    ) will be observed.
    
  • Completion: Reaction is usually complete in 1–2 hours. Monitor by TLC (stain with Ninhydrin) or MS.

  • Isolation: Evaporate volatiles. The residue is the cyclic hydrazine TFA salt.

References

  • Diels-Alder Reactivity of Azo Compounds

    • Source: Organic Syntheses, Coll. Vol. 10, p.204 (2004).
    • Context: Standard procedures for using azo-dicarboxyl
  • DBAD Reagent Characterization

    • Source: Royal Society of Chemistry (RSC)
    • D
  • Deprotection Mechanisms (Boc/TFA)

    • Source: Common Organic Chemistry / Synlett 2024.
    • Context: Mechanism of t-butyl carbamate cleavage via acid c
  • General Spectroscopic Data for Tetrahydropyridazines

    • Source: AChemBlock & PubChem Compound Summary.
    • Compound: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS 13051-19-9).[1]

Sources

Benchmarking Binding Kinetics: A Comparative Analysis of SPR, BLI, and ITC in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "affinity-only" mindset (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) is obsolete. Efficacy is increasingly correlated with Residence Time  (

)—how long a drug stays bound to its target.[1] While Surface Plasmon Resonance (SPR) remains the gold standard for kinetic resolution, Bio-Layer Interferometry (BLI) has revolutionized throughput, and Isothermal Titration Calorimetry (ITC) remains the thermodynamic arbiter.

This guide objectively compares these modalities, providing a decision matrix for researchers and a field-validated protocol for characterizing small molecule kinetics.

Part 1: Foundational Principles

Before selecting a platform, researchers must distinguish between Thermodynamics and Kinetics .

  • Affinity (

    
    ):  The ratio of dissociation to association (
    
    
    
    ). It tells you how strong the binding is at equilibrium.
  • Kinetics (

    
    ):  The rates of binding and unbinding. Two drugs can have the same 
    
    
    
    (e.g., 10 nM) but vastly different residence times.
    • Fast On / Fast Off: Rapid equilibrium, often lower efficacy.

    • Slow On / Slow Off: Long residence time, often higher efficacy (insurmountable antagonism).

The Core Directive: Use BLI for rapid ranking of crude samples. Use SPR for high-resolution kinetic characterization.[2][3][4] Use ITC to validate stoichiometry (


) and mechanism of action (

).

Part 2: Technology Deep Dive & Comparison

Surface Plasmon Resonance (SPR)[3][4][5][6][7][8]
  • Mechanism: Measures changes in refractive index (RI) near a metal surface (gold film) as mass binds.

  • Best For: Small molecule kinetics, fragment screening, weak binders (

    
    ), and tight binders (
    
    
    
    ).
  • The "Gotcha": Susceptible to Mass Transport Limitation (MTL) .[5] If the flow rate is too slow or ligand density too high, you measure the flow of liquid, not the binding of the drug.

Bio-Layer Interferometry (BLI)[3][4][5][6][7][10]
  • Mechanism: Analyzes interference patterns of white light reflected from a fiber optic tip.[6][7] "Dip-and-Read" format.

  • Best For: Antibody screening, crude samples (cell lysates), epitope binning.

  • The "Gotcha": Lower sensitivity than SPR. Small molecules (<300 Da) are difficult to resolve without high immobilization levels, which introduces steric artifacts.

Isothermal Titration Calorimetry (ITC)[6][7][8]
  • Mechanism: Measures heat released/absorbed (

    
    ) during binding.[8]
    
  • Best For: "Label-free" validation, determining stoichiometry (

    
    ), and thermodynamic drivers (Enthalpy vs. Entropy).
    
  • The "Gotcha": Low throughput. Requires large amounts of protein. Does not typically provide kinetic rates (

    
    ) without specialized "KinITC" analysis.
    
Comparative Data Matrix
FeatureSPR (e.g., Biacore 8K)BLI (e.g., Octet)ITC (e.g., MicroCal PEAQ)KinExA (Specialist)
Primary Output Kinetics (

)
Kinetics (

)
Thermodynamics (

)
Free Solution Affinity (

)
Sensitivity High (Small Molecules >100 Da)Moderate (Proteins/Abs preferred)N/A (Heat detection)Ultra-High (

range)
Throughput Medium (Microfluidics)High (96/384 parallel)Low (1-by-1)Low
Sample Purity High Purity RequiredTolerates Crude/LysatesHigh Purity RequiredTolerates Crude
Fluidics Microfluidics (Clog risk)Open Well (No clogs)Syringe InjectionFlow Cell
Sweet Spot Final Lead Characterization Primary Screening / Epitope Binning Mechanism of Action Validation Ultra-tight binders (<10 pM)

Part 3: Visualizing the Workflow

The following diagram illustrates the logical flow for a small molecule drug discovery campaign, filtering candidates from high-throughput screens to high-fidelity kinetic analysis.

KineticWorkflow Start Compound Library (100s - 1000s) BLI Step 1: BLI Screen (High Throughput) Filter: Non-binders & Aggregates Start->BLI SPR_Single Step 2: SPR Single-Cycle Kinetics (Medium Throughput) Determine: kon, koff, Residence Time BLI->SPR_Single Top 20% Hits Discard Discard / Deprioritize BLI->Discard No Binding Decision Is Residence Time > Threshold? SPR_Single->Decision ITC Step 3: ITC Validation (Low Throughput) Confirm: Stoichiometry (N=1) Decision->ITC Yes Decision->Discard Fast Off-rate Lead Qualified Lead Candidate ITC->Lead Validated

Figure 1: The Funnel Approach. Utilizing BLI for crude screening preserves SPR instrument time for high-fidelity kinetic characterization of top hits.

Part 4: Experimental Protocol (SPR Focus)

Protocol: Single-Cycle Kinetics for Small Molecule Inhibitors Target: Protein X (~50 kDa) | Analyte: Small Molecule (~350 Da) System: Biacore 8K or S200 equivalent.

Phase 1: Surface Preparation (The Foundation)

Expert Insight: Do not aim for maximum immobilization (


). High ligand density causes steric hindrance and rebinding artifacts (MTL).
  • Immobilization: Use Amine Coupling (EDC/NHS) on a CM5 chip.

  • Target Density Calculation:

    
    
    
    • Goal: Aim for a theoretical

      
       of 20–30 RU for kinetics. This ensures you are measuring strictly 1:1 binding without crowding.
      
  • Reference Channel: Must be activated (EDC/NHS) and blocked (Ethanolamine) without protein to account for non-specific binding (NSB) and bulk refractive index changes.

Phase 2: The Kinetic Injection (Single Cycle)

Single Cycle Kinetics (SCK) avoids regeneration steps between concentrations, preserving protein activity.

  • Buffer: HBS-EP+ (Run with 2-5% DMSO if compound solubility is poor; ensure strictly matched running and sample buffers).

  • Flow Rate: High flow is non-negotiable. Set to 30–50 µL/min to minimize mass transport limitations.

  • Concentration Series: Prepare a 5-point dilution series (e.g., 0.1x, 0.3x, 1x, 3x, 10x of expected

    
    ).
    
  • Injection: Inject sequentially from low to high concentration without regeneration in between.

  • Dissociation: Allow a long dissociation phase (e.g., 1200s) only after the final high-concentration injection to accurately measure

    
    .
    
Phase 3: Data Analysis & Self-Validation

Do not blindly accept the software's "Green Checkmark."

  • Zero-Concentration Subtraction: Double reference (Reference channel subtraction + Buffer blank subtraction).

  • Fit Model: Apply 1:1 Binding Model .

    • Check: If the fit is poor, try 1:1 with Mass Transport . If the "kt" (transport coefficient) is significant (

      
      ), your flow rate was too low or ligand density too high.
      
  • The

    
     Rule:  The 
    
    
    
    value should be
    
    
    of the
    
    
    .
  • The T-Value: Look at the T-value (significance) for

    
     and 
    
    
    
    . If T-value < 10, the parameter is not uniquely determined (common with very fast on-rates or very slow off-rates).

Part 5: Visualizing Sensorgram Logic

Understanding the shape of the curve is critical for troubleshooting.

Sensorgram cluster_0 Association Phase cluster_1 Equilibrium cluster_2 Dissociation Phase A Curvature indicates binding rate (kon) A_Linear WARNING: Linear slope = Mass Transport Limited A->A_Linear B Plateau Height proportional to Affinity (KD) A->B C Decay rate indicates residence time (koff) B->C C_Rebind WARNING: Slow decay may be rebinding artifact C->C_Rebind

Figure 2: Interpreting the Sensorgram. Linear association phases or artificially slow dissociation are key indicators of experimental error (MTL or Rebinding).

References

  • Cytiva. (2023). Biacore Sensor Surface Handbook. Retrieved from [Link]

  • Sartorius. (2024).[2][9] Octet BLI Systems: Label-Free Biomolecular Interaction Analysis. Retrieved from [Link]

  • Copeland, R. A. (2016). The Drug-Target Residence Time Model: A 10-Year Retrospective. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Sapidyne Instruments. (2022). KinExA vs SPR: A Summary Comparison. Retrieved from [Link]

Sources

Mechanistic Guide: Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a cyclic hydrazine scaffold generated via the Diels-Alder cycloaddition of di-tert-butyl azodicarboxylate (DBAD) and 1,3-dienes. Unlike its ethyl- or isopropyl- analogues (derived from DEAD or DIAD), this reagent offers a critical mechanistic advantage in drug discovery: orthogonal acid-lability .

While DEAD-derived adducts require harsh basic hydrolysis or reductive cleavage to remove the masking groups—often destroying sensitive functional groups—the Boc-protected scaffold allows for mild, acid-mediated deprotection. This guide analyzes the mechanistic pathways of this scaffold, specifically focusing on its utility as a masked precursor for chiral 1,2-diamines and functionalized pyridazines .

Part 1: Mechanistic Foundation

The Scaffold and Formation

The molecule is formed via a thermally allowed [4+2] cycloaddition. The tert-butyl groups on the diazo- dienophile provide significant steric bulk, which directs facial selectivity when reacting with chiral dienes, often resulting in higher diastereomeric ratios (dr) compared to the planar, less hindered DEAD.

Reaction Pathways: The "Masked" Utility

Once formed, the 3,6-dihydropyridazine scaffold serves as a divergence point for two primary mechanistic pathways:

  • Pathway A: Oxidative Functionalization (Alkene Reactivity): The electron-rich C4=C5 double bond is accessible for electrophilic addition (epoxidation, dihydroxylation). The bulky Boc groups shield the nitrogens, preventing N-oxidation.

  • Pathway B: Deprotection & Ring Cleavage (Hydrazine/Diamine Synthesis):

    • Step 1 (Boc Removal): Acid-catalyzed elimination of isobutylene generates the hydrazine salt.

    • Step 2 (N-N Cleavage): Reductive cleavage (e.g., Zn/AcOH or H₂/Raney Ni) breaks the N-N bond to yield 1,4-diamines (if the ring is opened) or 1,2-diamines (if the alkene was oxidatively cleaved first).

Mechanistic Diagram: Reactivity Flow

The following diagram illustrates the transformation logic, highlighting the critical acid-labile "escape hatch" provided by the Boc groups.

ReactionPathways Reactants 1,3-Diene + DBAD Scaffold Di-tert-butyl 3,6-dihydropyridazine- 1,2-dicarboxylate Reactants->Scaffold [4+2] Cycloaddition (Thermal) Epoxide Epoxide/Diol Scaffold Scaffold->Epoxide mCPBA or OsO4 (Alkene Oxidation) Hydrazine Cyclic Hydrazine (TFA Salt) Scaffold->Hydrazine TFA/DCM (Acid Deprotection) Diamine 1,4-Diamine Derivatives Hydrazine->Diamine Zn/AcOH or H2 (N-N Reductive Cleavage)

Caption: Figure 1. Divergent synthesis pathways from the central dihydropyridazine scaffold. The blue node represents the subject of this study.

Part 2: Comparative Performance Guide

The "Protecting Group" Dilemma

In the synthesis of complex amines, the choice of azo-dienophile dictates the downstream deprotection strategy. The table below compares the Di-tert-butyl variant (DBAD-derived) against the industry-standard Diethyl (DEAD-derived) and the highly reactive Phenyltriazolinedione (PTAD).

Comparative Data Table
FeatureDi-tert-butyl (DBAD Adduct) Diethyl (DEAD Adduct) PTAD Adduct
Deprotection Cond. Acidic (TFA or HCl) Strong Base / Reductive Oxidative / Harsh Hydrolysis
Mechanism E1 Elimination (Isobutylene gas)Hydrolysis / DecarboxylationRing opening hydrolysis
Atom Economy Moderate (Loss of 2x t-Bu)Good (Loss of 2x Et)Poor (Loss of Phenyl ring)
Crystallinity High (Often crystalline solids)Low (Often oils)High
Safety Profile Stable solid, non-explosiveExplosion Risk (DEAD is shock sensitive)Stable solid
Steric Control High (Bulky t-Bu directs stereochem)Low (Ethyl is flexible)Moderate (Planar)
Byproduct Removal Volatile (Isobutylene + CO2)Difficult (Hydrazine dicarboxylate salts)Difficult (Urea derivatives)
Analysis of Causality
  • Why choose the Di-tert-butyl variant? When the target molecule contains base-sensitive moieties (e.g., esters, lactones, epimerizable centers), DEAD adducts are non-viable because their removal requires refluxing KOH or Li/NH₃. The DBAD adduct allows deprotection using dilute TFA at room temperature, preserving sensitive architecture.

  • Why avoid it? If the target molecule is acid-sensitive (e.g., acetals, silyl ethers), the acidic deprotection of the Boc group becomes a liability. In such cases, the DEAD route (base cleavage) or Benzyl route (hydrogenolysis) is superior.

Part 3: Experimental Protocols

Protocol: Acid-Mediated Deprotection to Cyclic Hydrazine

This protocol validates the primary advantage of the reagent: mild deprotection.

Objective: Isolate the hydrazine salt from Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate without degrading the alkene.

Reagents:

  • Substrate: 1.0 equiv (DBAD adduct)

  • Trifluoroacetic acid (TFA): 10 equiv

  • Dichloromethane (DCM): 0.1 M concentration

Workflow:

  • Dissolution: Dissolve the substrate in anhydrous DCM in a round-bottom flask.

  • Addition: Add TFA dropwise at 0°C. Note: Gas evolution (isobutylene/CO₂) will be observed. Ensure proper venting.

  • Reaction: Warm to Room Temperature (23°C) and stir for 2–4 hours.

    • Validation: Monitor via TLC.[1] The starting material (high Rf) will disappear, replaced by a baseline spot (salt).

  • Workup: Concentrate the mixture in vacuo to remove excess TFA and DCM.

  • Isolation: Triturate the resulting oil with cold diethyl ether to precipitate the hydrazine trifluoroacetate salt.

  • Yield: Typically >90% as a white, hygroscopic solid.

Protocol: N-N Bond Cleavage (Reductive)

To access 1,4-diamines or open-chain derivatives.

Reagents:

  • Hydrazine Salt (from 3.1): 1.0 equiv

  • Zinc Dust: 10 equiv

  • Acetic Acid (AcOH): Solvent (0.2 M)

Workflow:

  • Suspend the hydrazine salt in glacial acetic acid.

  • Add Zinc dust in portions (exothermic).

  • Sonicate or stir vigorously for 12 hours at RT.

  • Filter through Celite to remove Zinc.

  • Concentrate and basify (NaOH) to extract the free amine.

Part 4: Decision Matrix (Visualization)

This flowchart assists researchers in selecting the correct azo-dienophile based on substrate sensitivity.

DecisionMatrix Start Select Azo-Dienophile BaseSensitive Is Target Base-Sensitive? (Esters, Lactones) Start->BaseSensitive AcidSensitive Is Target Acid-Sensitive? (Acetals, Silyl Ethers) BaseSensitive->AcidSensitive No UseDBAD USE DBAD (Boc) (Acid Deprotection) BaseSensitive->UseDBAD Yes (Must avoid Base) UseDEAD USE DEAD (Et) (Base Deprotection) AcidSensitive->UseDEAD No (Stable to Base) UseBn USE Dibenzyl Azo (Hydrogenolysis) AcidSensitive->UseBn Yes (Avoid Acid & Base)

Caption: Figure 2. Selection logic for azo-dicarboxylate reagents based on downstream deprotection requirements.

References

  • Diels-Alder Reactivity of Azodicarboxylates

    • Title: The Diels-Alder Reaction of Azodicarboxylates with Dienes: A Vers
    • Source:Organic Reactions (Wiley).
    • Context: Establishes the baseline kinetics and scope of the [4+2] cycloaddition.
  • Deprotection Methodologies

    • Title: Selective Deprotection of Boc-Protected Amines in the Presence of Other Protecting Groups.
    • Source:Journal of Organic Chemistry.
    • Context: Validates the TFA/DCM protocol for Boc removal without affecting other esters.
  • Synthesis of 1,2-Diamines

    • Title: Catalytic Asymmetric Synthesis of 1,2-Diamines
    • Source:Chemical Reviews.
    • Context: Reviews the conversion of the dihydropyridazine scaffold into vicinal diamines.
  • Comparison of DEAD vs DBAD

    • Title: Replacing a DEAD, Middle-aged Reagent.
    • Source:ChemistryViews.
    • Context: Discusses safety and efficiency improvements of using solid azo reagents like DBAD over liquid, explosive DEAD.

Sources

A Computational Chemist's Guide to the Cycloaddition of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricacies of cycloaddition reactions is paramount for the rational design of novel molecular entities. The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful tool for the construction of six-membered rings with high stereocontrol.[1][2] This guide delves into the computational investigation of the cycloaddition potential of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, a heterocyclic system of significant interest due to the prevalence of the pyridazine core in medicinally active compounds.

Through the lens of Density Functional Theory (DFT), we will explore the mechanistic nuances of this reaction and draw objective comparisons with analogous cycloaddition reactions. This guide is designed to provide both a high-level strategic overview and detailed, actionable protocols for researchers embarking on similar computational investigations.

The Power of DFT in Unraveling Cycloaddition Mechanisms

DFT has emerged as a workhorse in computational organic chemistry, offering a favorable balance between accuracy and computational cost for studying reaction mechanisms.[3] For cycloaddition reactions, DFT allows for the precise characterization of stationary points on the potential energy surface, including reactants, transition states, and products. This enables the calculation of key thermodynamic and kinetic parameters, such as reaction energies and activation barriers, which are crucial for predicting reaction feasibility and selectivity.

The choice of functional and basis set is a critical decision in any DFT study. For Diels-Alder reactions, hybrid functionals such as B3LYP have been widely used. However, it is now well-established that functionals incorporating dispersion corrections, such as the ωB97X-D or the M06-2X, often provide more accurate results, particularly for systems where non-covalent interactions are significant.[4] The selection of the basis set, such as the Pople-style 6-31G* or the more flexible 6-311+G**, also plays a crucial role in obtaining reliable geometries and energies.

Probing the Cycloaddition of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate: A Theoretical Framework

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate presents an intriguing scaffold for cycloaddition reactions. The endocyclic double bond can act as a dienophile in a standard Diels-Alder reaction, or the molecule itself could potentially function as a diene. The presence of the electron-withdrawing tert-butoxycarbonyl groups on the nitrogen atoms is expected to significantly influence the electronic properties and reactivity of the double bond.

Given the electron-deficient nature of the azo-functionalized double bond, it is plausible that this molecule would excel as a dienophile in reactions with electron-rich dienes. Furthermore, the potential for inverse-electron-demand Diels-Alder (IEDDA) reactions, where the dihydropyridazine acts as the diene component reacting with an electron-rich dienophile, cannot be discounted. In an IEDDA scenario, the azoalkene moiety would serve as the electron-deficient diene.[2]

A Comparative Analysis: Benchmarking Against Known Cycloadditions

To contextualize the potential reactivity of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, we will compare its hypothetical cycloaddition reactions with well-documented examples from the literature, focusing on key performance indicators derived from DFT calculations.

Alternative 1: The Classic Diels-Alder - Cyclopentadiene with Ethylene

The reaction between cyclopentadiene and ethylene is a archetypal [4+2] cycloaddition. DFT studies have shown this to be a concerted, synchronous process with a relatively low activation barrier. This reaction serves as a fundamental baseline for a purely carbocyclic system.

Alternative 2: Hetero-Diels-Alder - Furan with Maleimide

The reaction of furan with maleimide introduces heteroatoms into the diene. This hetero-Diels-Alder reaction is crucial for the synthesis of various heterocyclic compounds.[1] Computational studies have provided detailed insights into the endo/exo selectivity and the influence of the heteroatom on the reaction energetics.

Alternative 3: Inverse-Electron-Demand Hetero-Diels-Alder - Azoalkenes with Indoles

The reaction of azoalkenes with electron-rich partners like indoles exemplifies an inverse-electron-demand Diels-Alder reaction.[2] This class of reactions is particularly relevant to our target molecule due to the presence of the electron-deficient N=N-C=C system. DFT calculations on these reactions highlight the reversal of the typical electronic demand of the Diels-Alder reaction.

Reaction Diene Dienophile Reaction Type Typical Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
Hypothetical 1,3-ButadieneDi-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylateNormal Demand Hetero-Diels-AlderEstimated: 20-25Estimated: -25 to -35
Alternative 1 CyclopentadieneEthyleneNormal Demand Diels-Alder~20-25[5]~-30 to -40[5]
Alternative 2 FuranMaleimideNormal Demand Hetero-Diels-Alder~15-20[1]~-20 to -30[1]
Hypothetical Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylateEthyl Vinyl EtherInverse-Electron-Demand Hetero-Diels-AlderEstimated: 25-30Estimated: -15 to -25
Alternative 3 AzoalkeneIndoleInverse-Electron-Demand Hetero-Diels-Alder~25-35[2]~-10 to -20[2]

Note: The activation and reaction energies are approximate values derived from computational studies and can vary depending on the level of theory and solvent conditions.

Experimental Protocols: A Roadmap for Computational Investigation

For researchers wishing to perform their own DFT studies on the cycloaddition of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, the following step-by-step methodology provides a robust starting point.

Step 1: Geometry Optimization of Reactants and Products
  • Software: Gaussian 09 or 16 is recommended.

  • Method: Employ the M06-2X functional with the 6-311+G(d,p) basis set. This level of theory has demonstrated good performance for thermochemistry and kinetics of organic reactions.[4]

  • Procedure:

    • Build the 3D structures of the diene (e.g., 1,3-butadiene) and the dienophile (Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate).

    • Perform a geometry optimization for each molecule.

    • Build the expected cycloaddition product and perform a geometry optimization.

  • Verification: Confirm that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation. All frequencies should be real (positive).

Step 2: Transition State Searching
  • Method: Use the same functional and basis set as in Step 1.

  • Procedure:

    • Employ a transition state search algorithm, such as the Berny algorithm (OPT=TS) in Gaussian.

    • An initial guess for the transition state geometry can be generated using a QST2 or QST3 search, or by manually modifying the geometry of the reactant complex towards the product.

  • Verification: A successful transition state optimization will result in a structure with exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should clearly show the formation of the new sigma bonds and the breaking of the pi bonds involved in the cycloaddition.

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation
  • Purpose: To confirm that the located transition state connects the reactants and the product.

  • Procedure:

    • Perform an IRC calculation starting from the optimized transition state geometry.

    • The IRC path should lead downhill in energy to the optimized structures of the reactant complex and the product.

Step 4: Calculation of Thermodynamic and Kinetic Parameters
  • Energies: Use the electronic energies from the optimized structures (reactants, transition state, and product) to calculate the activation energy (Ea = E_TS - E_reactants) and the reaction energy (ΔE = E_product - E_reactants).

  • Thermochemical Corrections: Include zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies to obtain more accurate Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn).

Visualizing the Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the conceptual workflow of a DFT study on a Diels-Alder reaction and the general mechanism of the cycloaddition.

DFT_Workflow cluster_pre Pre-computation cluster_calc DFT Calculations cluster_post Analysis Build_Reactants Build Reactant Geometries Opt_Reactants Optimize Reactant Geometries Build_Reactants->Opt_Reactants Build_Product Build Product Geometry Opt_Product Optimize Product Geometry Build_Product->Opt_Product TS_Search Transition State Search Opt_Reactants->TS_Search Energy_Analysis Energy & Free Energy Analysis Opt_Reactants->Energy_Analysis Opt_Product->TS_Search Opt_Product->Energy_Analysis IRC_Calc IRC Calculation TS_Search->IRC_Calc TS_Search->Energy_Analysis Mechanism_Validation Mechanism Validation IRC_Calc->Mechanism_Validation Energy_Analysis->Mechanism_Validation

Caption: A typical workflow for a DFT study of a cycloaddition reaction.

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (4π electrons) TS Transition State (Concerted) Diene->TS Dienophile Dienophile (2π electrons) Dienophile->TS Product Cycloadduct (Six-membered ring) TS->Product

Sources

A Senior Application Scientist's Guide to Peer-Reviewed Methods for Pyridazine Synthesis and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a recurring motif of significant interest. Its presence in a range of bioactive molecules, from antihypertensives to herbicides, underscores the continuous need for robust and efficient synthetic routes.[1][2] This guide provides an in-depth comparison of common, peer-reviewed methods for pyridazine synthesis, with a critical focus on the validation techniques that ensure the structural integrity and purity of the final compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of key performance indicators.

The Enduring Relevance of the Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique electronic profile that imparts favorable physicochemical properties for drug design.[3] These properties include an increased dipole moment and water solubility compared to its carbocyclic analog, benzene, which can enhance pharmacokinetic profiles.[3] The exploration of novel pyridazine derivatives continues to be a fertile ground for the discovery of new therapeutic agents.

Comparative Analysis of Pyridazine Synthetic Strategies

The synthesis of the pyridazine ring system can be broadly categorized into several key strategies. Here, we compare three common and versatile methods, highlighting their mechanisms, advantages, and limitations.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

This classical and widely employed method involves the cyclocondensation of a 1,4-dicarbonyl compound (or a precursor like a γ-ketoacid) with hydrazine or its derivatives. The initial reaction forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.[4]

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons, followed by dehydration to form the six-membered ring. The choice of oxidant in the subsequent step is crucial to avoid side reactions and ensure high yields.

Advantages:

  • Readily available and often inexpensive starting materials.

  • A straightforward and generally high-yielding approach for a variety of substituted pyridazines.[5]

Limitations:

  • The synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging.

  • The oxidation step can sometimes lead to over-oxidation or other side products.

Inverse-Electron-Demand Diels-Alder Reactions

A more modern and powerful approach involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, such as a silyl enol ether. This reaction typically proceeds with high regioselectivity.[6]

Mechanistic Rationale: The inverse-electron-demand Diels-Alder reaction is governed by the interaction between the high-lying highest occupied molecular orbital (HOMO) of the dienophile and the low-lying lowest unoccupied molecular orbital (LUMO) of the diene (the tetrazine). The initial cycloadduct readily eliminates dinitrogen to afford the dihydropyridazine, which can then be oxidized to the pyridazine.

Advantages:

  • Excellent control over regioselectivity.[6]

  • Access to highly functionalized pyridazines that may be difficult to synthesize via classical methods.

Limitations:

  • The synthesis of substituted tetrazines can be complex.

  • The cost of starting materials may be higher compared to classical methods.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers a versatile platform for the synthesis of pyridazines. For instance, copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can then be converted to pyridazines.[6]

Mechanistic Rationale: The copper catalyst facilitates the intramolecular cyclization of the hydrazone onto the double bond. The choice of solvent can be critical in determining whether the reaction stops at the dihydropyridazine stage or proceeds directly to the aromatic pyridazine.[6]

Advantages:

  • High functional group tolerance.

  • Mild reaction conditions.

Limitations:

  • The cost and potential toxicity of the metal catalyst.

  • Optimization of reaction conditions may be required for different substrates.

Data Presentation: Comparison of Synthetic Methods

Parameter Condensation of 1,4-Dicarbonyls Inverse-Electron-Demand Diels-Alder Metal-Catalyzed Cyclization
Starting Materials 1,4-Diketones, γ-Ketoacids, Hydrazines1,2,4,5-Tetrazines, Silyl Enol Ethersβ,γ-Unsaturated Hydrazones
Key Reagents Acid/Base Catalysts, Oxidizing AgentsLewis Acids (optional)Copper Catalysts, Oxidants
Typical Yields 40-90%[2]60-95%[6]50-85%[6]
Reaction Conditions Varies (from RT to reflux)Mild (often room temperature)Mild to moderate heating
Substrate Scope Broad for symmetrical dicarbonylsBroad for various dienophilesGood functional group tolerance
Regioselectivity Dependent on dicarbonyl symmetryHighHigh
Key Advantages Cost-effective, simple procedureHigh regioselectivity, access to complex structuresMild conditions, good functional group tolerance
Key Limitations Synthesis of unsymmetrical precursorsCost and synthesis of tetrazinesCatalyst cost and removal

Experimental Protocols and Validation

The synthesis of any novel compound is incomplete without rigorous validation of its structure and purity. The following section provides representative protocols for one of the synthetic methods and the key analytical techniques for validation.

Experimental Workflow: Pyridazine Synthesis and Validation

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage synthesis Pyridazine Synthesis (e.g., Condensation Reaction) workup Reaction Work-up (Extraction, Washing) synthesis->workup 1. Reaction purification Purification (Column Chromatography, Recrystallization) workup->purification 2. Isolation nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr 3. Structural Elucidation ms Mass Spectrometry (ESI, HRMS) nmr->ms 4. Molecular Weight Confirmation hplc HPLC Analysis (Purity Assessment) ms->hplc 5. Purity Determination xray X-ray Crystallography (If single crystals obtained) hplc->xray 6. Absolute Structure (Optional)

Caption: A generalized workflow for the synthesis and subsequent validation of pyridazine derivatives.

Protocol 1: Synthesis of 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one

This protocol is adapted from a peer-reviewed synthesis and demonstrates the condensation approach.[7]

Step 1: Reaction Setup

  • To a solution of the appropriate arylhydrazonopropanal (1 equivalent) in glacial acetic acid, add the active methylene compound (1 equivalent).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Isolation

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridazinone derivative.

Protocol 2: Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified pyridazine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Step 2: ¹H NMR Acquisition

  • Acquire a ¹H NMR spectrum. For a compound like 6-acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one, you would expect to see:

    • A singlet for the methyl protons of the acetyl group around δ 2.51 ppm.

    • Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the phenyl and nitrophenyl rings.

    • A singlet for the proton at the 5-position of the pyridazine ring around δ 8.11 ppm.[7]

Step 3: ¹³C NMR Acquisition

  • Acquire a ¹³C NMR spectrum. Key expected signals include:

    • The methyl carbon of the acetyl group around δ 25.1 ppm.

    • Multiple signals in the aromatic region (δ 120-150 ppm).

    • Carbonyl carbons from the acetyl and pyridazinone ring at approximately δ 195.1 ppm and δ 159.1 ppm, respectively.[7]

Step 4: 2D NMR (Optional but Recommended)

  • For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for assigning proton and carbon signals unambiguously.[8]

Protocol 3: Validation by Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.

Step 1: Sample Preparation

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Step 2: Data Acquisition

  • Inject the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode. For the example compound, you would expect to see the [M+H]⁺ ion at m/z 336.[7]

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • For unambiguous confirmation of the elemental composition, obtain a high-resolution mass spectrum. This will provide a highly accurate mass measurement that can be compared to the calculated exact mass of the target molecule.[7]

Protocol 4: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a synthesized compound.

Step 1: Method Development

  • Develop a suitable HPLC method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Optimize the gradient to achieve good separation of the main product from any impurities.

Step 2: Sample Analysis

  • Inject a solution of the purified compound and integrate the peak areas.

  • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally considered acceptable for most research applications.

Protocol 5: Confirmation by X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure.

Step 1: Crystal Growth

  • Grow single crystals of the compound, often by slow evaporation of a saturated solution or by vapor diffusion.

Step 2: Data Collection and Structure Refinement

  • Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Solve and refine the crystal structure to obtain the precise atomic coordinates and molecular geometry. This method is invaluable for confirming regiochemistry and stereochemistry.[9][10][11][12]

Logical Framework for Method Validation

G cluster_validation_logic Self-Validating System Hypothesis Proposed Structure NMR NMR Data (Connectivity) Hypothesis->NMR MS MS Data (Molecular Formula) Hypothesis->MS Confirmation Validated Structure NMR->Confirmation MS->Confirmation HPLC HPLC Data (Purity) XRAY X-ray Data (Absolute Structure) Confirmation->HPLC Confirmation->XRAY Optional

Caption: The logical flow of a self-validating system for structural confirmation.

Conclusion

The synthesis of pyridazine derivatives is a dynamic field with a rich history and ongoing innovation. The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Regardless of the chosen route, a multi-technique approach to validation, incorporating NMR, mass spectrometry, and chromatography, is essential to ensure the scientific integrity of the research. For definitive structural assignments, particularly in cases of ambiguous regiochemistry, single-crystal X-ray analysis remains the ultimate arbiter. This guide provides a framework for making informed decisions in the synthesis and validation of this important class of heterocyclic compounds.

References

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Cilibrizzi, A., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 22(10), 1648. [Link]

  • Various Authors. (1966-1969). Physical Properties of Pyridazines. ResearchGate. [Link]

  • Wikipedia Contributors. (n.d.). Pyridazine. Wikipedia. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Various Authors. (2012-2021). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • van der Plas, H. C., et al. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]

  • Various Authors. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Al-Omar, M. A., et al. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 21(11), 1548. [Link]

  • Sharma, P., & Kumar, V. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-134. [Link]

  • Yesubabu, N., et al. (2025). Synthesis of Phenoxy Substituted Imidazo[1,2‐b]Pyridazine‐Based Amide Derivatives for Antibacterial and Anti‐Tubercular Activities. Chemistry & Biodiversity. [Link]

  • El-Faham, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Scilit. [Link]

  • de la Torre, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 282-303. [Link]

  • Bicu, E., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2938. [Link]

  • NIST. (n.d.). Pyridazine. NIST WebBook. [Link]

  • Costa, P., et al. (2009). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. ResearchGate. [Link]

  • Boyd, M. J., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Masciocchi, N., et al. (2001). Structural characterization of pyridazine (pydz) adducts of MX2 (M = Mn, Fe, Co, Ni, Cu or Zn; X = Cl or Br). Dalton Transactions, (12), 1785-1791. [Link]

  • Bicu, E., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link]

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Safety Operating Guide

Personal protective equipment for handling Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate Content Type: Operational Safety & Technical Guide Audience: Research Scientists, Process Chemists, and HSE Managers

Executive Safety Summary: The "Why" Behind the Protocol

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate (CAS: 28386-82-9) is a cyclic hydrazine derivative, typically generated via the Diels-Alder cycloaddition of Di-tert-butyl azodicarboxylate (DBAD) and 1,3-butadiene. While it is thermodynamically more stable than its azo-precursor (DBAD), it retains specific functional hazards that dictate your PPE strategy.

Critical Hazard Profile:

  • Sensitization Risk: Hydrazine derivatives are notorious skin and respiratory sensitizers. Even with the Boc-protection, metabolic or hydrolytic breakdown can release hydrazine moieties.

  • Thermal Instability: The tert-butoxycarbonyl (Boc) groups are acid-sensitive and thermolabile. Exposure to strong acids or temperatures >100°C can trigger rapid decomposition, releasing isobutylene and CO₂ gas (pressure hazard).

  • Physical State: Typically a white to off-white crystalline solid. Fine particulates pose an inhalation risk.[1]

Distinction Alert: Do not confuse this compound with Di-tert-butyl dicarbonate (Boc Anhydride), which carries a "Fatal if Inhaled" classification. However, treat the dihydropyridazine with high caution as a "Novel Research Chemical" (Band 3 Control).

PPE Matrix: Task-Based Protection

The following matrix moves beyond generic advice, tailoring protection to specific laboratory operations.

Operational PhasePrimary RiskHand ProtectionEye/Face ProtectionBody/Respiratory
Storage & Transport Container breakage; SpillsNitrile (4 mil) (Single layer sufficient for closed containers)Safety Glasses (Side shields required)Lab Coat (Standard cotton/poly)
Weighing (Solid) Inhalation of particulates; Static dispersalDouble Nitrile (4 mil + 4 mil) (Outer glove change after contact)Safety Goggles (Unvented or indirect vent)Lab Coat + N95/P100 (If outside fume hood)
Reaction Setup Solvent splash; Thermal decompositionNitrile (High Dexterity) (Replace immediately upon splash)Safety Goggles Lab Coat + Chemical Apron (If handling >10g)
Waste Disposal Acid-catalyzed gas evolutionThick Nitrile (8 mil) or Laminate Face Shield + Goggles Lab Coat + Apron

Technical Rationale & Causality

The "Double-Glove" Logic

While the molecule is a solid, organic solvents used in its processing (DCM, THF) can permeate thin nitrile gloves, carrying the solute with them.

  • Mechanism: Solvation increases the dermal absorption rate of hydrazine derivatives.

  • Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove. If the outer glove rips or swells, the color contrast provides immediate visual failure confirmation.

Respiratory Defense

As a solid, the primary vector is dust. However, upon deprotection (acidic workup), the risk shifts to isobutylene gas and potentially trace hydrazine vapors.

  • Rule: All open handling must occur inside a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • Exception: If weighing outside a hood is unavoidable, a powered air-purifying respirator (PAPR) or P100 half-mask is required to prevent sensitization.

Operational Workflow & Decision Logic

The following diagrams illustrate the decision-making process for PPE selection and the safe handling lifecycle.

Figure 1: PPE Selection Logic

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup Risk_Dust Risk: Inhalation/Dust Solid->Risk_Dust Risk_Splash Risk: Permeation/Splash Solution->Risk_Splash PPE_Solid PPE: Goggles + N95/Hood + Double Nitrile Risk_Dust->PPE_Solid PPE_Liquid PPE: Goggles + Face Shield + Chem. Apron + Laminate Gloves Risk_Splash->PPE_Liquid

Caption: Decision tree for selecting appropriate PPE based on the physical state and associated risks of the compound.

Figure 2: Safe Handling Lifecycle

Handling_Cycle cluster_warning CRITICAL CONTROL POINT Storage 1. Storage (Cool, Dry, <25°C) Weighing 2. Weighing (Anti-Static Gun + Fume Hood) Storage->Weighing Transfer Reaction 3. Reaction (Inert Atm N2/Ar) Weighing->Reaction Add to Solvent Quench 4. Quench/Workup (AVOID Strong Acids) Reaction->Quench Complete Waste 5. Disposal (Solid Waste Stream) Quench->Waste Segregate

Caption: Operational lifecycle emphasizing the critical control point at the quench stage to prevent acid-catalyzed decomposition.

Emergency Response Protocols

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double nitrile gloves, and a P100 respirator.

  • Contain: Do not dry sweep (creates dust). Cover with a damp absorbent pad or use a HEPA-filtered vacuum reserved for hazardous chemicals.

  • Clean: Wipe surface with mild soap and water; avoid acetone (can spread residue).

Exposure First Aid
  • Ocular: Flush immediately for 15 minutes. The hydrophobic nature of the solid requires thorough irrigation to mechanically remove particles.

  • Dermal: Wash with soap and water. Do not use alcohol, as it may increase skin absorption of the Boc-hydrazine derivative.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek immediate medical attention.

Waste Disposal & Deactivation

Crucial Rule: Never dispose of this compound in acidic waste streams.

  • Reasoning: Acidic environments (e.g., waste containers with trace HCl or H₂SO₄) will cleave the Boc groups. This generates CO₂ gas, potentially pressurizing and rupturing the waste container.

  • Protocol: Dispose of as "Solid Hazardous Waste" or, if in solution, "Non-Halogenated Organic Waste" (pH neutral/basic). Label clearly as "Hydrazine Derivative – Potential Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10927702 (Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Handling Sensitizing Agents. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.